Tricalcium dinitride
Description
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Properties
IUPAC Name |
calcium;azanidylidenecalcium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ca.2N/q;;+2;2*-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNGEWCFFFJZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[Ca].[N-]=[Ca].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Crystal Structure of α-Tricalcium Dinitride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of alpha-tricalcium dinitride (α-Ca₃N₂), the most commonly encountered polymorph of calcium nitride.[1] The document outlines its crystallographic parameters, atomic arrangement, and the experimental methodologies employed for its synthesis and characterization.
Introduction to α-Tricalcium Dinitride
Calcium nitride (Ca₃N₂) is an inorganic ionic compound composed of calcium and nitrogen, appearing as a red-brown crystalline solid.[1][2] Among its various polymorphic forms, the alpha (α) phase is the most stable under ambient conditions.[3] α-Ca₃N₂ is known for its high reactivity, particularly with water, with which it decomposes to form calcium hydroxide (B78521) and ammonia.[2] Its structural and chemical properties make it a subject of interest in materials science, particularly in the synthesis of other nitrogen-containing compounds and as a potential material for hydrogen storage.[2][4]
Crystal Structure and Properties
α-Tricalcium dinitride crystallizes in the cubic crystal system.[1][3][5] It adopts the anti-bixbyite (Mn₂O₃-type) structure.[1][3] In this structural arrangement, the positions of the cations and anions are reversed compared to the standard bixbyite structure; the calcium (Ca²⁺) ions occupy the sites typically held by oxide anions, while the nitride (N³⁻) ions are situated in the manganese cation positions.[1][3]
The coordination environment consists of Ca²⁺ ions in tetrahedral sites, bonded to four nitride anions.[1][5] The nitride centers are found in two distinct crystallographic sites, both of which are octahedrally coordinated by six Ca²⁺ ions.[3][5]
The quantitative crystallographic data for α-Ca₃N₂ are summarized in the table below. This data is derived from experimental studies and computational analyses reported in the literature.
| Parameter | Value | Reference(s) |
| Crystal System | Cubic | [1][3][5] |
| Space Group | Ia̅3 (No. 206) | [1][3][5] |
| Lattice Parameter (a) | 11.43 Å | [5] |
| Unit Cell Angles | α = β = γ = 90° | [5] |
| Unit Cell Volume | 1494.81 ų | [5] |
| Formula Units (Z) | 16 | |
| Calculated Density | 2.63 g/cm³ | [5] |
| Atomic Positions | ||
| Ca (48e) | x = 0.389666, y = 0.654246, z = 0.617291 | [5] |
| N1 (8b) | x = 0.25, y = 0.25, z = 0.25 | [5] |
| N2 (24d) | x = 0.960356, y = 0.25, z = 0.0 | [5] |
| Bond Lengths (Ca-N) | One shorter bond at 2.45 Å and three longer bonds at 2.46 Å | [5] |
Experimental Protocols
The primary method for synthesizing α-Ca₃N₂ is through the direct nitridation of elemental calcium.[2][4]
Methodology: Direct Nitridation
-
Preparation: High-purity calcium metal, often in the form of turnings or distilled crystals, is placed in an inert crucible, such as one made of alumina (B75360) or nickel.[2][4]
-
Reaction Environment: The crucible is placed within a tube furnace. The furnace is then purged with a high-purity, oxygen-free inert gas (e.g., argon) to remove atmospheric contaminants.
-
Nitridation: A stream of high-purity nitrogen gas (N₂) is introduced into the furnace. The temperature is gradually increased. The reaction proceeds efficiently at temperatures ranging from 450 °C to 900 °C.[2]
-
Critical Temperature: A key aspect of the synthesis is heating the calcium metal above its allotropic transformation temperature of approximately 450 °C.[3] At this temperature, calcium transforms from a hexagonal close-packed to a body-centered cubic structure. This less dense lattice significantly increases the reaction rate with nitrogen.[3]
-
Completion and Cooling: The reaction is held at the target temperature under a nitrogen atmosphere until the conversion to Ca₃N₂ is complete. The furnace is then cooled to room temperature under an inert atmosphere to prevent the formation of oxide byproducts.[3]
The crystal structure of α-Ca₃N₂ was determined using X-ray diffraction (XRD).[2] This technique is the standard for elucidating the atomic and molecular structure of a crystal.
Methodology: X-ray Diffraction
-
Sample Preparation: A finely ground powder of the synthesized α-Ca₃N₂ is prepared. For single-crystal XRD, a suitable single crystal is isolated and mounted on a goniometer head.
-
Data Collection: The sample is irradiated with a monochromatic beam of X-rays. As the sample is rotated, the X-rays are diffracted by the crystal lattice. A detector records the positions and intensities of the diffracted beams.
-
Data Analysis: The resulting diffraction pattern is a unique fingerprint of the crystal structure. The positions of the diffraction peaks are used to determine the size and shape of the unit cell (lattice parameters). The intensities of the peaks are used to determine the arrangement of atoms within the unit cell (atomic positions).
-
Structure Refinement: The collected data is processed using crystallographic software. A structural model is proposed and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. This process yields the precise space group, lattice parameters, and atomic coordinates.
Visualization of Structural Hierarchy
The logical relationship defining the crystal structure of α-Ca₃N₂ can be visualized as a hierarchy, starting from the broadest classification (crystal system) down to the specific atomic coordinates.
Caption: Hierarchical description of α-Ca₃N₂ crystal structure.
References
A Technical Guide to the Synthesis and Characterization of Tricalcium Dinitride (Ca₃N₂)
Abstract
Tricalcium dinitride (Ca₃N₂), an inorganic compound composed of calcium and nitrogen, is a red-brown crystalline solid notable for its high reactivity and utility as a precursor in advanced materials synthesis.[1][2] As an ionic compound, it serves as a source of reactive nitride ions (N³⁻) and is employed in the production of ternary nitrides, ceramics, and as a reagent in chemical synthesis.[1][3][4] This technical guide provides an in-depth overview of the primary synthesis methodologies and a comprehensive summary of the characterization techniques used to verify its structure and properties. Detailed experimental protocols, quantitative data, and process workflows are presented to serve as a resource for researchers, scientists, and professionals in materials science and chemical development.
Synthesis of this compound
The synthesis of Ca₃N₂ requires careful control of atmospheric conditions due to the high reactivity of calcium metal with oxygen and the product's sensitivity to moisture.[3] The most common and well-established method is the direct nitridation of calcium metal.
Experimental Protocol: Direct Nitridation of Calcium Metal
This method involves the direct reaction of elemental calcium with nitrogen gas at elevated temperatures.[3]
Materials and Equipment:
-
High-purity, fine fibrous calcium metal
-
High-purity, dry nitrogen gas
-
Tube furnace with temperature control
-
Nickel or other inert material combustion boat
-
Inert atmosphere glovebox
Procedure:
-
Preparation: The calcium metal is placed into a nickel boat. All handling of the calcium precursor and the final product should be performed within an inert atmosphere glovebox to prevent the formation of calcium oxide (CaO) and subsequent hydrolysis of the calcium nitride.[3]
-
Reaction: The boat is placed inside the tube furnace. A continuous flow of purified, dry nitrogen gas is introduced.
-
Heating: The furnace is heated to approximately 450°C. A critical allotropic transformation of calcium from a hexagonal close-packed to a body-centered cubic structure occurs at this temperature, creating a less dense lattice that significantly accelerates the nitridation reaction.[3]
-
Duration: The temperature is maintained for 3-4 hours to ensure complete conversion of the metal to calcium nitride.[2][4][5] The color of the product can vary from black to milky white or golden yellow depending on the precise preparation temperature.[2][4]
-
Cooling and Handling: After the reaction is complete, the furnace is cooled to room temperature while maintaining the flow of dry nitrogen gas to prevent oxidation.[3] The resulting Ca₃N₂ product is promptly transferred to a glovebox for storage and subsequent characterization.
Alternative Synthesis Routes
Other specialized methods for Ca₃N₂ synthesis have been developed:
-
Spray Synthesis: This industrial-scale method involves spraying a molten zinc-calcium alloy into a reactor containing high-temperature nitrogen. The Ca₃N₂ forms, while the zinc evaporates and is collected for reuse.[5][6][7]
-
Thermal Decomposition of Precursors: High-purity Ca₃N₂ can be produced by the thermal decomposition of calcium amide (Ca(NH₂)₂) at temperatures between 800°C and 1300°C in an inert environment.[3][8]
Characterization of this compound
Characterization is essential to confirm the phase purity, crystal structure, and physicochemical properties of the synthesized Ca₃N₂. Due to its reactivity, samples must be carefully prepared in an inert environment.
Structural Analysis: X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystal structure of Ca₃N₂.
Experimental Protocol:
-
Sample Preparation: A small amount of the synthesized Ca₃N₂ powder is finely ground inside a glovebox. The powder is then mounted on a zero-background sample holder and sealed with a moisture-resistant film (e.g., Kapton) to protect it from the atmosphere during analysis.
-
Data Collection: The powder XRD pattern is collected using a diffractometer, typically with Cu Kα radiation.
-
Data Analysis: The resulting diffraction pattern is compared to reference patterns from crystallographic databases (e.g., ICDD PDF card 00-012-0491) for phase identification.[1] For detailed structural information, Rietveld refinement of the pattern is performed to determine lattice parameters, atomic positions, and quantitative phase composition.[1][9][10]
The most stable form at ambient conditions is α-Ca₃N₂, which has a cubic anti-bixbyite crystal structure.[1][3] This structure is isomorphous with manganese(III) oxide (Mn₂O₃), but the cation and anion positions are reversed.[1][3][4]
| Parameter | Value | Reference(s) |
| Crystal System | Cubic | [1][3] |
| Space Group | Ia̅3 (No. 206) | [1][3][11] |
| Structure Type | Anti-bixbyite | [1][3][10] |
| Lattice Parameter (a) | 11.432 Å | [1] |
| Ca-N Bond Lengths | 2.42 – 2.51 Å | [1] |
| Density (Calculated) | 2.670 g/cm³ | [1][12] |
| Characteristic XRD Peaks (d-spacing, Å) | 3.25 (222), 2.81 (400), 1.98 (440) | [1] |
Spectroscopic Characterization
Spectroscopic methods provide insight into the bonding, electronic structure, and vibrational modes of Ca₃N₂.
Protocols:
-
X-ray Photoelectron Spectroscopy (XPS): Performed under ultra-high vacuum to determine elemental composition and chemical states. The N 1s binding energy is characteristic of the nitride ion (N³⁻).[1]
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the Ca-N bonds. Samples are typically mixed with KBr for IR pellets or sealed in a capillary for Raman analysis, with all preparation done in a glovebox.[1]
-
UV-Visible Spectroscopy: Used to determine the optical absorption properties and estimate the bandgap energy.[1]
| Technique | Parameter | Value | Reference(s) |
| XPS | N 1s Binding Energy | 397.2 eV | [1] |
| Infrared (IR) Spectroscopy | Asymmetric Ca-N Stretch | 725 cm⁻¹ | [1] |
| Raman Spectroscopy | Lattice & Symmetric Modes | 325 cm⁻¹, 485 cm⁻¹ | [1] |
| UV-Vis Spectroscopy | Absorption Onset | 580 nm (2.14 eV) | [1] |
| Theoretical Prediction | Band Gap | 1.35 eV | [11] |
Physicochemical Properties
The fundamental physical and thermodynamic properties of Ca₃N₂ are summarized below.
| Property | Value | Reference(s) |
| Appearance | Red-brown crystalline solid | [1][2][4] |
| Molar Mass | 148.25 g/mol | [3][12] |
| Melting Point | 1195 °C | [1][4][12] |
| Standard Enthalpy of Formation (ΔH_f°) | -440 kJ/mol | [1] |
| Specific Heat Capacity (C_p) | 105 J/(mol·K) at 298 K | [1] |
| Reactivity with Water | Hydrolyzes to Ca(OH)₂ and NH₃ | [1][3] |
Conclusion
The synthesis of this compound via direct nitridation of calcium metal is a reliable method, provided that stringent inert atmosphere conditions are maintained throughout the process to prevent unwanted side reactions. Comprehensive characterization using a combination of X-ray diffraction and various spectroscopic techniques is crucial for confirming the material's identity, purity, and properties. The data and protocols outlined in this guide provide a foundational framework for the successful synthesis and analysis of Ca₃N₂, enabling its application in further materials research and development.
References
- 1. webqc.org [webqc.org]
- 2. nanotrun.com [nanotrun.com]
- 3. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 4. nanotrun.com [nanotrun.com]
- 5. chembk.com [chembk.com]
- 6. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 7. US7141228B2 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The vibrational spectra and decomposition of alpha-calcium nitride (alpha-Ca3N2) and magnesium nitride (Mg3N2) - pred [pred.uni-regensburg.de]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 12. heegermaterials.com [heegermaterials.com]
An In-depth Technical Guide on the Thermodynamic Properties of Tricalcium Dinitride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricalcium dinitride (Ca₃N₂) is an inorganic compound that has garnered interest in various fields, including materials science and as a reagent in chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for its application in high-temperature processes, the synthesis of other nitrogen-containing compounds, and for computational materials design. This guide provides a comprehensive overview of the core thermodynamic properties of Ca₃N₂, detailing available quantitative data and the experimental methodologies for their determination.
Core Thermodynamic Properties
The fundamental thermodynamic properties of this compound (α-Ca₃N₂), the most common polymorph at ambient conditions, are summarized below. These values are essential for predicting the compound's stability, reactivity, and behavior in chemical processes.
Data Presentation
The following tables present the reported quantitative thermodynamic data for this compound.
Table 1: Standard Molar Thermodynamic Properties of α-Ca₃N₂ at 298.15 K (25 °C)
| Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH⁰ | -431.8 to -440 | kJ/mol |
| Standard Molar Gibbs Free Energy of Formation | ΔfG⁰ | -368.6 to -395 | kJ/mol |
| Standard Molar Entropy | S⁰ | 105 | J/(mol·K) |
| Molar Heat Capacity at Constant Pressure | C_p | 94.14 to 105 | J/(mol·K) |
Table 2: Other Key Thermodynamic and Physical Properties of Ca₃N₂
| Property | Value | Units | Conditions/Notes |
| Melting Point | 1195 | °C | --- |
| Decomposition Temperature | > 900 | °C | In vacuum |
| Crystal Structure (α-phase) | Cubic, anti-bixbyite | - | Space group Ia-3 |
| Density (α-phase) | 2.63 - 2.67 | g/cm³ | at 17-25 °C |
Experimental Protocols
The determination of the thermodynamic properties of a reactive and air-sensitive compound like this compound requires specialized experimental techniques. Due to its high reactivity with moisture and oxygen, all sample handling and preparation must be conducted in an inert atmosphere, typically within a glovebox.
Synthesis of this compound for Thermodynamic Analysis
High-purity Ca₃N₂ is a prerequisite for accurate thermodynamic measurements. A common laboratory-scale synthesis method is the direct nitridation of calcium metal.
-
Objective: To synthesize polycrystalline α-Ca₃N₂.
-
Apparatus: Tube furnace, alumina (B75360) or molybdenum boat, source of high-purity nitrogen gas.
-
Procedure:
-
Freshly cleaned calcium metal turnings or granules are placed in an alumina or molybdenum boat inside a quartz or alumina tube furnace.
-
The furnace tube is evacuated to remove air and moisture and then backfilled with high-purity nitrogen gas.
-
A continuous flow of nitrogen is maintained at a slight positive pressure.
-
The furnace is heated to a temperature in the range of 700-900 °C. The temperature is held for several hours to ensure complete nitridation.
-
After the reaction is complete, the furnace is cooled to room temperature under a continuous nitrogen flow.
-
The resulting red-brown crystalline Ca₃N₂ product is immediately transferred to an inert atmosphere glovebox for storage and subsequent handling.
-
-
Characterization: The purity and phase of the synthesized Ca₃N₂ should be confirmed by powder X-ray diffraction (XRD).
Determination of Enthalpy of Formation by High-Temperature Oxide Melt Solution Calorimetry
High-temperature oxide melt solution calorimetry is a powerful technique for determining the enthalpy of formation of refractory and air-sensitive inorganic compounds.
-
Objective: To measure the standard enthalpy of formation (ΔfH⁰) of Ca₃N₂.
-
Apparatus: A Calvet-type high-temperature microcalorimeter, platinum crucibles, inert atmosphere glovebox.
-
Methodology: This method relies on Hess's Law. The enthalpy of formation is determined by measuring the enthalpies of dissolution of the compound and its constituent elements in a suitable molten oxide solvent. A proposed thermochemical cycle for Ca₃N₂ is as follows:
-
Reaction 1 (Dissolution of Ca₃N₂): Ca₃N₂(s, 298 K) + 3/2 O₂(g, 973 K) → 3CaO(soln, 973 K) + N₂(g, 973 K) (ΔH₁)
-
Reaction 2 (Dissolution of Ca): Ca(s, 298 K) + 1/2 O₂(g, 973 K) → CaO(soln, 973 K) (ΔH₂)
-
Reaction 3 (Formation of Ca₃N₂): 3Ca(s, 298 K) + N₂(g, 298 K) → Ca₃N₂(s, 298 K) (ΔfH⁰)
The standard enthalpy of formation can be calculated using the equation: ΔfH⁰ = 3 * ΔH₂ - ΔH₁
-
-
Experimental Procedure (General):
-
A suitable molten oxide solvent (e.g., a sodium molybdate (B1676688) or lead borate (B1201080) melt) is equilibrated at a high temperature (e.g., 700 °C or 973 K) inside the calorimeter.
-
A continuous stream of oxygen or an oxygen-argon mixture is bubbled through the melt.
-
Small, pelletized samples of Ca₃N₂ are dropped from room temperature into the molten solvent, and the resulting heat effect (ΔH₁) is measured. This must be performed under an inert atmosphere until the sample is dropped into the oxidizing solvent.
-
In separate experiments, the heat effect of dropping calcium metal into the same solvent under the same conditions is measured (ΔH₂).
-
The calorimeter is calibrated using a standard substance with a known heat capacity, such as α-Al₂O₃.
-
Measurement of Heat Capacity and Entropy by Calorimetry
The standard molar entropy (S⁰) of a substance is typically determined from its heat capacity (C_p) as a function of temperature, starting from near absolute zero.
-
Objective: To measure the molar heat capacity (C_p) of Ca₃N₂ from low temperatures up to and above room temperature and to determine the standard molar entropy (S⁰).
-
Apparatus: A physical property measurement system (PPMS) or an adiabatic calorimeter for low-temperature measurements; a Differential Scanning Calorimeter (DSC) for higher temperatures.
-
Low-Temperature Heat Capacity Measurement (for S⁰ determination):
-
A well-characterized, high-purity sample of Ca₃N₂ is sealed in a sample holder under an inert atmosphere.
-
The heat capacity of the sample is measured from a very low temperature (typically ~2 K) up to 300 K using the heat-pulse method in an adiabatic calorimeter.
-
The standard molar entropy at 298.15 K is then calculated by integrating the C_p/T data from 0 K to 298.15 K: S⁰(298.15 K) = ∫₀²⁹⁸.¹⁵ (C_p(T)/T) dT The heat capacity data below the lowest measurement temperature are typically extrapolated using the Debye T³ law.
-
-
High-Temperature Heat Capacity Measurement (using DSC):
-
A small, known mass of the Ca₃N₂ sample is hermetically sealed in a DSC pan inside a glovebox.
-
The sample is placed in the DSC instrument, and a temperature program is run, typically with a constant heating rate (e.g., 10-20 K/min) under an inert gas flow (e.g., argon or nitrogen).
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The heat capacity is calculated by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity (e.g., sapphire) measured under identical conditions.
-
Visualizations
Experimental Workflow for Thermodynamic Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of this compound.
Caption: Workflow for the experimental determination of thermodynamic properties of Ca₃N₂.
Conclusion
This technical guide has summarized the key thermodynamic properties of this compound and outlined the primary experimental methodologies for their determination. The provided data serves as a critical resource for researchers and scientists in various fields. The inherent reactivity of Ca₃N₂ necessitates careful handling in inert atmospheres during all experimental procedures. While general protocols for thermodynamic measurements are well-established, further research providing detailed, compound-specific experimental parameters for Ca₃N₂ would be beneficial for enhancing the accuracy and reproducibility of these important data.
tricalcium dinitride phase diagram and stability
An In-depth Technical Guide to the Phase Diagram and Stability of Tricalcium Dinitride (Ca₃N₂)
Introduction
This compound (Ca₃N₂), an inorganic compound composed of calcium and nitrogen, is a significant member of the alkaline earth metal nitrides. It is typically a red-brown crystalline solid and is known for its high reactivity, particularly with water.[1][2] The study of its phase diagram and stability under various temperature and pressure conditions is crucial for its application in diverse fields, including as a precursor for ceramic materials, in hydrogen storage systems, and for chemical synthesis.[2] This guide provides a detailed overview of the known phases of Ca₃N₂, its thermodynamic and chemical stability, and the experimental protocols used for its synthesis and characterization under extreme conditions.
Phase Diagram and Polymorphism
This compound exhibits a rich polymorphism, with several crystalline forms identified at different temperatures and pressures. At ambient conditions, the most commonly encountered phase is α-Ca₃N₂.[1][3] Theoretical and experimental studies have revealed the existence of other polymorphs, including low-temperature and high-pressure phases.
-
α-Ca₃N₂ : This is the stable form at room temperature. It possesses a cubic anti-bixbyite crystal structure with the space group Ia-3.[2][4] In this structure, each Ca²⁺ ion is coordinated to four N³⁻ ions, and each N³⁻ ion is coordinated to six Ca²⁺ ions.[4][5]
-
β-Ca₃N₂ : This is a metastable, low-temperature phase with a rhombohedral crystal structure (space group R3c), isostructural with corundum (α-Al₂O₃).[6] It can be synthesized by reacting calcium metal with nitrogen at 700 K. The β-phase monotropically transforms into the α-phase at approximately 810 K.[6][7]
-
High-Pressure Phases : Upon compression, α-Ca₃N₂ undergoes several phase transitions. Theoretical calculations predict a transition from the cubic Ia-3 structure to an orthorhombic Pmn21 structure at approximately 11 GPa, followed by a transition to a hexagonal P-3m1 structure above 76 GPa.[3]
-
γ-Ca₃N₂ : A distinct cubic high-pressure phase, designated γ-Ca₃N₂, has been synthesized experimentally.[7][8] This phase, formed at pressures between 8 and 18 GPa and temperatures of 1000-1200 °C, features an anti-Th₃P₄ defect structure.[7][8] This structure exhibits a significant increase in the coordination numbers of both calcium and nitrogen ions compared to the alpha phase.[7]
The relationship between these phases as a function of pressure and temperature is visualized below.
Caption: Phase transition pathways for Ca₃N₂ under varying temperature and pressure.
Stability of this compound
Thermodynamic Stability
At standard conditions, the α-Ca₃N₂ phase is thermodynamically stable. Computational studies from the Materials Project show it has a predicted formation energy of -0.960 eV/atom and an energy above the convex hull of 0.000 eV/atom, confirming its stability relative to its constituent elements.[4] The compound melts at approximately 1195 °C (1468 K).[1][2]
Chemical Stability and Reactivity
This compound is a highly reactive compound.[9] Its stability is significantly influenced by its environment.
-
Reaction with Water : It reacts readily with water, including atmospheric moisture, to produce calcium hydroxide (B78521) and ammonia (B1221849) gas.[2][5]
-
Ca₃N₂ + 6H₂O → 3Ca(OH)₂ + 2NH₃
-
-
Reaction with Hydrogen : Above 350 °C, it reacts with hydrogen gas to form calcium imide (CaNH) and calcium hydride (CaH₂).[5]
-
Ca₃N₂ + 2H₂ → 2CaNH + CaH₂
-
-
Other Reactions : Ca₃N₂ reacts violently with halogens like chlorine and bromine.[9] It also reacts with sulfur at around 500°C and with phosphorus vapor at higher temperatures.[9] In the presence of carbon at approximately 950°C, it decomposes to form calcium carbide.[9]
Data Presentation
Table 1: Crystallographic Data of Ca₃N₂ Polymorphs
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| α-Ca₃N₂ | Cubic | Ia-3 (No. 206) | a = 11.432 | [2][4] |
| β-Ca₃N₂ | Rhombohedral | R3c (No. 167) | a = 6.198, c = 16.629 | [6] |
| γ-Ca₃N₂ | Cubic | I-43d (anti-Th₃P₄ type) | N/A | [7][8] |
| Predicted | Orthorhombic | Pmn21 | N/A | [3] |
| Predicted | Hexagonal | P-3m1 | N/A | [3] |
Table 2: Physical and Thermodynamic Properties of α-Ca₃N₂
| Property | Value | Reference |
| Molar Mass | 148.25 g/mol | [1] |
| Density | 2.670 g/cm³ | [2] |
| Melting Point | 1195 °C | [1][2] |
| Predicted Formation Energy | -0.960 eV/atom | [4] |
| Band Gap | 1.35 eV | [4] |
Experimental Protocols
Synthesis of this compound
Several methods are employed for the synthesis of Ca₃N₂, each with specific advantages.
-
Direct Nitridation of Calcium Metal : This is a common laboratory and industrial method. High-purity calcium metal is heated in a stream of pure nitrogen gas at elevated temperatures (typically starting around 450°C).[1] The reaction is highly exothermic.[10]
-
Protocol :
-
Place distilled fibrous metallic calcium in a suitable crucible (e.g., nickel or alumina).
-
Heat the calcium to 450°C in a tube furnace under a continuous flow of purified nitrogen gas.
-
Maintain the temperature for 3-4 hours to allow for complete nitridation.
-
Cool the sample to room temperature under the nitrogen atmosphere before handling.
-
-
-
Spray Synthesis with Zinc-Calcium Alloy : This method allows for better control of the highly exothermic reaction. A molten zinc-calcium alloy is sprayed into a reactor containing hot nitrogen gas.[10][11]
-
Protocol :
-
Prepare a molten zinc-calcium alloy, for instance, by electrolysis of CaCl₂ with a molten zinc cathode.[10]
-
Heat nitrogen gas to a temperature at or above the melting point of the alloy.
-
Spray the molten alloy as fine droplets into a high-temperature reactor filled with the pre-heated nitrogen.
-
The Ca₃N₂ powder forms and is collected at the bottom of the reactor. The zinc evaporates due to the reaction heat and can be condensed and recycled.[11]
-
-
High-Pressure Synthesis and Characterization
The study of high-pressure phases of Ca₃N₂ requires specialized equipment capable of generating extreme conditions and performing in situ or ex situ analysis.
-
High-Pressure Synthesis Apparatus :
-
Multi-Anvil Press : This large volume press is used for ex situ experiments, where a sample is subjected to high pressure (e.g., 8-18 GPa) and high temperature (e.g., 1000-1200 °C).[7][8][12] After the experiment, the sample is quenched (rapidly cooled) before the pressure is released, and then analyzed at ambient conditions.[13]
-
Diamond Anvil Cell (DAC) : A DAC is used for in situ studies, allowing for real-time monitoring of phase transitions using techniques like X-ray diffraction.[14][15] The small sample is compressed between two diamond anvils. Laser heating can be integrated to achieve high temperatures simultaneously.[15]
-
-
Characterization Method :
-
X-ray Diffraction (XRD) : XRD is the primary technique for identifying crystal structures. For high-pressure studies, synchrotron X-ray sources are often used due to their high brightness, which allows for rapid data collection on the small sample volumes inside a DAC or multi-anvil press.[15]
-
The general workflow for discovering and characterizing new high-pressure phases is depicted below.
References
- 1. nanotrun.com [nanotrun.com]
- 2. webqc.org [webqc.org]
- 3. osti.gov [osti.gov]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Calcium nitride - Wikipedia [en.wikipedia.org]
- 6. Beta-Ca3N2, a metastable nitride in the system Ca-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 10. US7141228B2 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 11. WO2004005185A1 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 12. cores.research.asu.edu [cores.research.asu.edu]
- 13. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Historical Overview of Tricalcium Dinitride (Ca3N2) Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricalcium dinitride, systematically named calcium nitride and commonly referred to by its chemical formula Ca3N2, is an inorganic compound that has garnered significant interest across various scientific and industrial fields. As a member of the alkaline earth metal nitrides, it serves as a key precursor in the synthesis of advanced materials, a component in metallurgical processes, and a potential medium for hydrogen storage. This technical guide provides a comprehensive historical overview of Ca3N2 research, detailing its discovery, the evolution of its synthesis and characterization, and the expansion of its applications. Quantitative data is summarized in structured tables for clarity, and key experimental protocols are described in detail.
A Journey Through Time: The History of this compound Research
The scientific inquiry into this compound began in the late 19th century, a period marked by foundational discoveries in inorganic chemistry. Initially observed as a reddish material formed when calcium was burned in the air, it was first misidentified as a suboxide.[1] The true nature of this compound was unveiled by French chemist Henri Moissan in 1898, who correctly identified it as a nitride through the direct combination of calcium and nitrogen.[2]
The early 20th century saw preliminary structural proposals, but the definitive elucidation of its crystal structure awaited the advent of X-ray diffraction techniques.[1] It wasn't until 1958 that the anti-bixbyite crystal structure of the most common polymorph, α-Ca3N2, was definitively determined through single-crystal X-ray studies.[1] Research in the subsequent decades focused on refining the understanding of its physical and chemical properties, exploring different polymorphic forms, and developing more efficient synthesis methods. The latter half of the 20th century and the early 21st century have witnessed a surge in research focused on the applications of Ca3N2, particularly in materials science and as a reagent in chemical synthesis.
Caption: A timeline highlighting the key milestones in the research history of this compound.
Physicochemical Properties and Crystal Structure
This compound is a red-brown crystalline solid.[3] It is known to exist in several polymorphic forms, with the α- and β-phases being the most well-characterized. The α-phase is the most common and is stable at room temperature, adopting a cubic anti-bixbyite structure.[1][4] The β-phase is a metastable, rhombohedral form that can be prepared at lower temperatures and transforms to the α-phase at approximately 810 K.[5]
Quantitative Data Summary
| Property | α-Ca3N2 (cubic) | β-Ca3N2 (rhombohedral) | Reference(s) |
| Crystal System | Cubic | Rhombohedral | [1][5] |
| Space Group | Ia-3 | R-3c | [1][5] |
| Lattice Parameters | a = 11.43 Å | a = 6.19884(3) Å, c = 16.62958(10) Å | [5][6] |
| Density | 2.670 g/cm³ (room temp.), 2.63 g/cm³ (17 °C) | - | [1] |
| Melting Point | 1195 °C | Transforms to α-phase at ~810 K | [1][5] |
| Molar Mass | 148.25 g/mol | 148.25 g/mol | |
| Appearance | Red-brown crystalline solid | - | [3] |
| Band Gap | 1.35 eV | - | [6] |
| Heat of Fusion | 42 kJ/mol | - | [1] |
| Specific Heat (Cp) | 105 J/mol·K (at 298 K) | - | [1] |
Key Experimental Protocols
Synthesis of this compound
The synthesis of Ca3N2 can be achieved through several methods, with the direct reaction of the elements being the most common.
1. Direct Nitridation of Calcium Metal
This is the traditional and most direct laboratory method for preparing Ca3N2.
-
Materials: High-purity calcium metal (distilled, fine fibrous, or turnings), high-purity nitrogen gas.
-
Apparatus: Tube furnace, nickel or alumina (B75360) boat, gas flow control system.
-
Procedure:
-
Place the purified calcium metal in a nickel or alumina boat.
-
Position the boat inside a quartz or alumina tube within a tube furnace.
-
Purge the system with an inert gas (e.g., argon) to remove air and moisture.
-
Introduce a steady flow of high-purity nitrogen gas.
-
Heat the furnace to the desired reaction temperature. The reaction proceeds efficiently between 450 °C and 900 °C.[1] A key aspect is the allotropic transformation of calcium at around 450 °C, which leads to a looser metal lattice and accelerates the nitridation reaction.[3]
-
Maintain the temperature for a sufficient duration (e.g., 3-4 hours) to ensure complete conversion.[3]
-
Cool the furnace to room temperature under a nitrogen atmosphere to prevent oxidation of the product.
-
The resulting product is Ca3N2, which should be handled in an inert atmosphere due to its moisture sensitivity.
-
Caption: A workflow diagram for the direct nitridation synthesis of Ca3N2.
2. Spray Synthesis from Zinc-Calcium Alloy
This method offers a more industrial-scale approach to Ca3N2 synthesis.
-
Materials: Zinc-calcium alloy, high-purity nitrogen gas.
-
Apparatus: Reactor with a sprayer, heating system, collection unit, zinc condensation and recovery system.
-
Procedure:
-
A molten zinc-calcium alloy is prepared, often by electrolysis of calcium chloride with a molten zinc cathode.[2]
-
The molten alloy is sprayed as fine droplets into a reactor containing nitrogen gas preheated to a high temperature (e.g., ≥ 700 °C).[2]
-
The calcium in the droplets reacts with the nitrogen to form Ca3N2.
-
The zinc, being more volatile, evaporates and is subsequently condensed on the cooled walls of the reactor for reuse.[2]
-
The solid Ca3N2 powder is collected in a unit at the bottom of the reactor.[2]
-
Characterization of this compound
Standard solid-state characterization techniques are employed to verify the synthesis and purity of Ca3N2.
-
X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases of Ca3N2 and determining their lattice parameters. Powder XRD is routinely used to confirm the formation of the desired polymorph (α or β) and to check for the presence of impurities such as calcium oxide (CaO) or unreacted calcium.
-
Elemental Analysis: Techniques such as Inductively Coupled Plasma (ICP) spectroscopy or Atomic Absorption Spectroscopy (AAS) can be used to determine the calcium content, while methods like the Kjeldahl method or combustion analysis can be used to determine the nitrogen content, thereby confirming the stoichiometry.
-
Spectroscopy: Vibrational spectroscopy techniques such as Raman and Infrared (IR) spectroscopy can provide information about the bonding and local structure of the nitride.
Reactivity and Applications
This compound is a highly reactive compound, a characteristic that underpins many of its applications.
Key Reactions:
-
Reaction with Water: Ca3N2 reacts readily with water, and even moisture in the air, to produce calcium hydroxide (B78521) and ammonia (B1221849) gas.[7]
-
Ca3N2 + 6H2O → 3Ca(OH)2 + 2NH3
-
-
Reaction with Hydrogen: Above 350 °C, Ca3N2 reacts with hydrogen gas to form calcium imide (CaNH) and calcium hydride (CaH2).[7]
-
Ca3N2 + 2H2 → 2CaNH + CaH2
-
Logical Relationships in Applications:
Caption: A diagram illustrating the logical relationships between the properties of Ca3N2 and its diverse applications.
Industrial and Research Applications:
-
Metallurgy: Ca3N2 is used as a desulfurizing agent in steel production.[8] It also serves as a nitriding agent for surface hardening of steels.[9]
-
Precursor for Advanced Materials: It is a crucial starting material for the synthesis of other nitride ceramics, such as aluminum nitride (AlN) and silicon nitride (Si3N4).[9] It is also used in the production of high-end phosphors.[10]
-
Chemical Synthesis: Its reaction with water provides a convenient laboratory-scale source of ammonia. It is also a precursor for the synthesis of calcium cyanamide, which is used in the production of fertilizers and other chemicals.[9]
-
Potential Applications:
Conclusion
The research journey of this compound, from its initial misidentification to its current status as a versatile material precursor, highlights the progress in inorganic materials chemistry. The foundational work on its synthesis and structural characterization has paved the way for its application in diverse fields. Future research is likely to focus on optimizing its properties for specific applications, such as enhancing its hydrogen storage capacity and developing novel synthetic routes to nanostructured Ca3N2 with tailored functionalities. This in-depth guide serves as a valuable resource for researchers and professionals, providing a solid foundation for understanding and advancing the science and technology of this important inorganic compound.
References
- 1. webqc.org [webqc.org]
- 2. US7141228B2 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. osti.gov [osti.gov]
- 5. Beta-Ca3N2, a metastable nitride in the system Ca-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Calcium nitride - Wikipedia [en.wikipedia.org]
- 8. hpmcsupplier.com [hpmcsupplier.com]
- 9. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 10. nanotrun.com [nanotrun.com]
- 11. nanorh.com [nanorh.com]
A Theoretical Exploration of Calcium Nitride (Ca₃N₂) Polymorphs: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium nitride (Ca₃N₂), a simple binary nitride, has garnered significant attention in materials science due to its diverse range of polymorphic structures, each exhibiting unique electronic and structural properties. Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in predicting and characterizing these polymorphs, especially those stable under high-pressure conditions. This technical guide provides a comprehensive overview of the theoretical investigations into Ca₃N₂ polymorphs, summarizing their key properties, outlining the computational methodologies used for their study, and visualizing the relationships between different phases. This information is critical for the rational design of novel materials with tailored functionalities, with potential applications ranging from electronic devices to high-energy-density materials.
Data Presentation: Properties of Ca₃N₂ Polymorphs
The following tables summarize the key structural and electronic properties of various theoretically predicted and experimentally observed Ca₃N₂ polymorphs. It is important to note that the direct comparison of values between different studies should be approached with caution due to variations in computational methodologies.
Table 1: Ambient and Low-Pressure Ca₃N₂ Polymorphs
| Polymorph | Space Group | Crystal System | Lattice Parameters (Å) | Band Gap (eV) | Formation Energy (eV/atom) |
| α-Ca₃N₂ | Ia-3 (206) | Cubic | a = 11.43[1] | 1.35 (Indirect)[1] | -0.960[1] |
| β-Ca₃N₂ | R-3c (167) | Rhombohedral | a = 6.1988, c = 16.6296[2] | Diamagnetic Semiconductor[2] | Metastable[2] |
| γ-Ca₃N₂ | I-43d | Cubic | a = 11.43 (at 0.8 GPa) | Semiconductor[3] | High-pressure phase[3] |
| δ-Ca₃N₂ | P6₃/mmc (194) | Hexagonal | a = 3.90, c = 13.24[4] | 1.37 (Direct)[5] | -0.765[5] |
| ε-Ca₃N₂ | Pm-3m (221) | Cubic | a = 4.60[4] | 0.00[4] | -0.449[4] |
Table 2: Predicted High-Pressure Ca₃N₂ Polymorphs
| Polymorph | Space Group | Crystal System | Predicted Transition Pressure (GPa) | Key Features |
| anti-Rh₂O₃-II type | - | - | 5 | - |
| anti-B-sesquioxide type | - | - | 10 | - |
| anti-A-sesquioxide type | - | - | 27 | - |
| Hexagonal (post-perovskite) | P6₃/mmc | Hexagonal | 38 | Derived from CaIrO₃ structure |
| Orthorhombic | Pmn2₁ | Orthorhombic | > 11[6] | - |
| Hexagonal | P-3m1 | Hexagonal | > 76[6] | Band gap closes around 100 GPa[6] |
Experimental Protocols: Theoretical Methodologies
The theoretical investigation of Ca₃N₂ polymorphs predominantly relies on first-principles calculations based on Density Functional Theory (DFT). The following outlines the typical computational protocols employed in these studies.
Density Functional Theory (DFT) Calculations
-
Software Packages: A variety of software packages are utilized for DFT calculations, including the Vienna Ab initio Simulation Package (VASP), WIEN2k, and Gaussian.
-
Exchange-Correlation Functionals: The choice of exchange-correlation functional is crucial for accurately predicting the properties of materials.
-
Generalized Gradient Approximation (GGA): The Perdew-Burke-Ernzerhof (PBE) functional is a commonly used GGA functional for studying Ca₃N₂ polymorphs.[3]
-
Hybrid Functionals: Hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, are also employed for more accurate electronic structure calculations.
-
-
Basis Sets: The choice of basis set determines the representation of the electronic wavefunctions.
-
Plane-wave basis sets: Used in conjunction with pseudopotentials (e.g., Projector Augmented Wave - PAW) in software like VASP. A plane-wave cutoff energy of around 400 eV is typical.
-
Localized atomic orbital basis sets: Such as the 6-31G* basis set, are used in quantum chemistry codes like Gaussian.[7]
-
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is a critical parameter for achieving convergence, with denser meshes required for metallic systems. For example, a 9x9x3 k-point mesh has been used for γ-Ca₃N₂.[3]
-
Convergence Criteria: Calculations are considered converged when the total energy and forces on the atoms fall below specific thresholds. Typical convergence criteria are 10⁻⁵ eV for energy and 0.01 eV/Å for forces.
-
Structure Prediction: Global structure searching methods, such as the CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) method, are used to predict novel stable and metastable crystal structures at various pressures.
High-Pressure Simulations
To investigate the behavior of Ca₃N₂ under pressure, the enthalpy of various candidate structures is calculated as a function of pressure. The structure with the lowest enthalpy at a given pressure is considered the most stable. The transition pressure between two phases is determined by the pressure at which their enthalpy curves cross.
Visualization of Polymorph Relationships
The following diagrams illustrate the relationships between different Ca₃N₂ polymorphs and the workflow of theoretical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. osti.gov [osti.gov]
- 6. Structural, electronic, and optical properties of three types Ca3N2 from first-principles study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-Bixbyite Crystal Structure of Tricalcium Dinitride
This technical guide provides a comprehensive overview of the anti-bixbyite crystal structure of α-tricalcium dinitride (α-Ca₃N₂). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this inorganic compound. This document covers its structural properties, synthesis, and characterization, with a focus on quantitative data and detailed experimental protocols.
Introduction
Tricalcium dinitride (Ca₃N₂) is an inorganic compound that exists in various polymorphic forms, with the α-phase being the most commonly encountered.[1] This phase is notable for its adoption of the anti-bixbyite crystal structure.[1] The anti-bixbyite structure is analogous to the bixbyite structure of manganese(III) oxide (Mn₂O₃), but with the cation and anion positions reversed.[1] In α-Ca₃N₂, calcium ions (Ca²⁺) occupy the positions held by oxide ions in Mn₂O₃, while nitride ions (N³⁻) occupy the manganese ion sites.[1] This arrangement leads to a cubic crystal system with the space group Ia-3.[1][2] The material typically appears as a red-brown crystalline solid.[1][2]
Quantitative Data
The physical and crystallographic properties of α-tricalcium dinitride are summarized in the tables below for easy reference and comparison.
Table 1: Crystallographic Data for α-Tricalcium Dinitride
| Parameter | Value | Reference |
| Crystal System | Cubic | [1][3] |
| Space Group | Ia-3 (No. 206) | [1][3][4] |
| Lattice Parameter (a) | 11.43 Å | [3] |
| Unit Cell Volume | 1494.81 ų | [3] |
| Formula Units per Cell (Z) | 16 | |
| Calculated Density | 2.63 g/cm³ | [3] |
| Coordination Number (Ca²⁺) | 4 (Tetrahedral) | [1][4] |
| Coordination Number (N³⁻) | 6 (Octahedral) | [1][4] |
| Ca-N Bond Lengths | 2.45 Å (x1), 2.46 Å (x3) | [3] |
Table 2: Physical Properties of α-Tricalcium Dinitride
| Property | Value | Reference |
| Molar Mass | 148.248 g/mol | [1] |
| Appearance | Red-brown crystalline solid | [1][2] |
| Density | 2.670 g/cm³ | [1][2][5] |
| Melting Point | 1195 °C | [1][2][5] |
| Solubility in Water | Decomposes | [1] |
| Standard Enthalpy of Formation | -440 kJ/mol | [2] |
| Gibbs Free Energy of Formation | -395 kJ/mol | [2] |
| Specific Heat Capacity | 105 J/(mol·K) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of α-tricalcium dinitride are provided below.
Synthesis of α-Tricalcium Dinitride
The primary method for synthesizing α-Ca₃N₂ is through the direct nitridation of calcium metal.
Objective: To synthesize polycrystalline α-tricalcium dinitride via the direct reaction of calcium metal with nitrogen gas.
Materials:
-
Calcium metal (distilled, fibrous, high purity)
-
High-purity nitrogen gas (N₂)
-
Inert gas (e.g., Argon)
-
Reaction tube (e.g., alumina (B75360) or tantalum)
-
Tube furnace with temperature control
-
Glovebox with an inert atmosphere
Procedure:
-
Preparation of Reactants: Handle calcium metal inside a glovebox to prevent oxidation. Place a known quantity of freshly distilled, fibrous calcium metal into a clean, dry reaction tube.
-
Assembly of Reaction Setup: Place the reaction tube containing the calcium metal into a tube furnace. Connect a gas line to the reaction tube to allow for the controlled flow of nitrogen and inert gas.
-
Purging the System: Purge the reaction tube with a high-purity inert gas, such as argon, to remove any residual air and moisture.
-
Nitridation Reaction: Heat the calcium metal under a continuous flow of purified nitrogen gas. The temperature should be raised to 450 °C. The reaction is as follows: 3Ca + N₂ → Ca₃N₂
-
Reaction Time: Maintain the temperature for 3 to 4 hours to ensure complete nitridation of the calcium metal.
-
Cooling and Product Recovery: After the reaction is complete, cool the furnace to room temperature under a continuous flow of nitrogen or inert gas. Once at room temperature, transfer the reaction tube back into a glovebox.
-
Product Handling: The resulting α-Ca₃N₂ product, a red-brown crystalline solid, should be handled and stored under an inert atmosphere due to its reactivity with water and moisture.[1]
Characterization by X-ray Diffraction (XRD)
Objective: To confirm the crystal structure and phase purity of the synthesized α-tricalcium dinitride using powder X-ray diffraction.
Instrumentation:
-
Powder X-ray diffractometer
-
Monochromatic X-ray source (e.g., Cu Kα radiation)
-
Sample holder (air-sensitive sample holder recommended)
-
Data analysis software (for Rietveld refinement)
Procedure:
-
Sample Preparation: Inside a glovebox, finely grind a small amount of the synthesized Ca₃N₂ into a homogeneous powder using an agate mortar and pestle. Load the powdered sample into an air-sensitive sample holder to prevent decomposition from atmospheric moisture during data collection.
-
Instrument Setup: Mount the sample holder onto the diffractometer. Set the instrument parameters, including the X-ray source, voltage, current, and detector settings.
-
Data Collection: Collect the diffraction pattern over a specified 2θ range (e.g., 10-90°) with a defined step size and dwell time. The exact parameters will depend on the instrument and desired data quality.
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to standard diffraction patterns from crystallographic databases (e.g., ICDD) to confirm the presence of the α-Ca₃N₂ phase.
-
Rietveld Refinement: For a detailed structural analysis, perform a Rietveld refinement of the collected data. This will involve fitting a calculated diffraction pattern, based on the known anti-bixbyite crystal structure of α-Ca₃N₂, to the experimental data. The refinement will yield precise lattice parameters, atomic positions, and information on the sample's phase purity and crystallinity.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of α-Ca₃N₂ and the logical relationship of its crystal structure.
Caption: Experimental workflow for the synthesis and characterization of α-tricalcium dinitride.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Neutron diffraction - Wikipedia [en.wikipedia.org]
potential applications of tricalcium dinitride in electronics
An In-depth Technical Guide to the Potential Applications of Tricalcium Dinitride (Ca₃N₂) in Electronics
Audience: Researchers, Scientists, and Materials Development Professionals
Executive Summary
This compound (Ca₃N₂), an ionic binary nitride, is emerging as a material of interest for specialized electronic and optoelectronic applications. Characterized by its thermal stability, optical transparency in the visible and near-infrared regions, and semiconductor properties, Ca₃N₂ presents opportunities beyond its traditional use as a chemical precursor. Theoretical and preliminary experimental studies suggest its potential in UV optoelectronics, as a transparent semiconductor for thin-film devices, and in high-temperature electronics. However, significant challenges, primarily its high reactivity with moisture and the need for controlled synthesis and doping to tune its electrical properties, must be addressed. This guide provides a comprehensive overview of the electronic and optical properties of Ca₃N₂, details experimental protocols for its synthesis and characterization, and explores its potential applications in the field of electronics.
Introduction to this compound (Ca₃N₂)
This compound is an inorganic compound composed of calcium and nitrogen, with the chemical formula Ca₃N₂.[1][2] It is classified as a salt-like nitride due to the predominantly ionic bond between the calcium (Ca²⁺) cations and nitride (N³⁻) anions.[3] Ca₃N₂ is a red-brown crystalline solid known for its high melting point and significant reactivity, particularly with water and moisture, which results in the production of calcium hydroxide (B78521) and ammonia.[1]
Ca₃N₂ exists in several polymorphic forms, with the most commonly encountered being the α-phase.[1]
-
α-Ca₃N₂: This is the stable form at ambient conditions and possesses a cubic anti-bixbyite crystal structure (space group Ia-3).[1][3]
-
β-Ca₃N₂: A metastable rhombohedral phase that can be prepared at lower temperatures (around 700 K). It is an isotype of the corundum (α-Al₂O₃) structure.
-
γ-Ca₃N₂: A cubic high-pressure phase.
This structural variety, combined with its intrinsic properties, forms the basis for its potential electronic applications. While its primary industrial use has been as a precursor for synthesizing other advanced nitride ceramics, such as aluminum nitride (AlN) and silicon nitride (Si₃N₄), its own electronic characteristics are now a subject of research.[4]
Electronic and Optical Properties
The potential of Ca₃N₂ in electronics is derived from its fundamental electronic and optical properties. First-principles calculations and experimental data have begun to elucidate these characteristics, although a significant amount of research is still required for a complete understanding. The electrical conductivity of Ca₃N₂ is known to be complex, involving both electronic and ionic (N³⁻ ion) components, and is highly sensitive to the presence of nitrogen vacancies which can act as a source of free electrons (n-type conductivity).[4][5]
Quantitative Data Summary
The known physical, thermal, and electronic properties of α-Ca₃N₂ are summarized in the table below.
| Property | Value | Notes |
| Crystal Structure | Cubic, anti-bixbyite (α-phase) | Space Group: Ia-3[1] |
| Molar Mass | 148.25 g/mol | [1] |
| Density | 2.63 - 2.67 g/cm³ | [1][6] |
| Melting Point | 1,195 °C (1468 K) | [1] |
| Thermal Expansion Coefficient | 8.7 × 10⁻⁶ K⁻¹ | Valid between 20 °C and 800 °C.[3] |
| Band Gap (E_g) | ~1.35 eV | Theoretical value from DFT calculations for the cubic phase.[7] Other phases have different direct or indirect bandgaps.[5] |
| Electrical Conductivity (σ) | 0.0145 S·cm⁻¹ @ 300 °C | Experimentally measured value for α-Ca₃N₂. |
| Carrier Mobility (μ) | Not Well Documented | Data for the related 2D electride Ca₂N shows high mobility (520 cm² V⁻¹ s⁻¹), but this is a different compound. |
| Static Dielectric Constant (ε₀) | Calculated | Calculated via first-principles studies; specific value not available in the abstract.[4][5] |
| Refractive Index (n) | Calculated | Calculated via first-principles studies; specific value not available in the abstract.[4][5] |
Optical Characteristics
First-principles calculations have shown that Ca₃N₂ polymorphs have high transmittance for visible light and are optically transparent in the near-infrared frequency domain.[5] Furthermore, they exhibit high reflectivity in the ultraviolet (UV) region, a property that makes them suitable for UV-shielding applications.[5] The combination of a wide bandgap and visible transparency suggests potential as a transparent semiconductor material.
Potential Applications in Electronics
Based on its properties, Ca₃N₂ is a candidate for several specialized electronic applications, although most remain at a theoretical or conceptual stage.
UV Optoelectronics
The high reflectivity of Ca₃N₂ in the UV spectrum makes it a potential material for UV protective coatings on optical components.[5] Coupled with its semiconducting nature, it could be used to develop photovoltaic devices or photodetectors that operate specifically in the ultraviolet region.
Transparent Semiconductor Devices
With a wide bandgap and optical transparency, Ca₃N₂ could theoretically be used as a channel material in transparent thin-film transistors (TFTs), a key component in transparent displays and electronics. However, its intrinsically low electrical conductivity is a significant barrier.[4] Realizing this application would necessitate the development of effective doping strategies to increase carrier concentration and mobility without compromising optical transparency. Doping with lanthanum nitride has been shown to alter its conductivity, indicating that its properties are tunable.[4]
High-Temperature Electronics
The high melting point (1,195 °C) and thermal stability of Ca₃N₂ make it an attractive candidate for electronic devices intended to operate in high-temperature environments where conventional semiconductors like silicon would fail.[3] Applications could include sensors, rectifiers, or transistors in automotive, aerospace, or industrial settings.
Experimental Protocols
The successful synthesis of high-purity Ca₃N₂ is critical for evaluating its electronic properties and fabricating devices. The material's high reactivity requires careful handling in inert atmospheres.
Synthesis of α-Ca₃N₂ Powder via Direct Nitridation
This protocol describes a common lab-scale method for synthesizing α-Ca₃N₂ powder.
Materials and Equipment:
-
High-purity calcium metal (distilled, fibrous, or shot)
-
High-purity nitrogen gas (N₂)
-
Tube furnace capable of reaching at least 500 °C
-
Quartz or alumina (B75360) tube
-
Nickel or alumina combustion boat
-
Inert atmosphere glovebox
-
Schlenk line
Procedure:
-
Preparation: All handling of calcium metal and the final Ca₃N₂ product must be performed inside a glovebox under an inert atmosphere (e.g., argon) with H₂O and O₂ levels below 1 ppm to prevent oxidation and hydrolysis.
-
Loading: Place a known quantity of purified calcium metal into a nickel or alumina boat. Place the boat in the center of the quartz tube of the tube furnace.
-
Purging: Seal the tube furnace and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with high-purity nitrogen gas. Repeat this purge cycle at least three times to remove residual air and moisture.
-
Reaction: Begin flowing pure N₂ gas through the tube at a controlled rate. Heat the furnace to 450 °C. At this temperature, calcium undergoes a crystal transformation that makes its lattice structure more accessible to nitrogen, increasing the reaction rate.
-
Duration: Maintain the temperature at 450 °C for 3-4 hours under a constant N₂ flow. The calcium metal will react directly with the nitrogen to form Ca₃N₂ (3Ca + N₂ → Ca₃N₂).[1]
-
Cooling: After the reaction period, turn off the furnace and allow the system to cool to room temperature under the N₂ flow.
-
Collection: Once cooled, transfer the tube back into the glovebox before opening it. The red-brown product is collected from the boat and stored in a sealed container within the glovebox.
Key Characterization Protocols
-
Structural Analysis (X-Ray Diffraction - XRD):
-
Sample Preparation: Inside a glovebox, finely grind a small amount of the synthesized Ca₃N₂ powder. Mount the powder onto a zero-background sample holder. Seal the holder with an airtight, X-ray transparent dome (e.g., Kapton or Beryllium) to prevent atmospheric exposure during measurement.
-
Data Acquisition: Place the sealed holder in a powder diffractometer. Collect a diffraction pattern typically over a 2θ range of 10-90° using Cu Kα radiation.
-
Analysis: Perform phase identification by comparing the experimental diffraction pattern to reference patterns from crystallographic databases (e.g., ICDD) to confirm the formation of the α-Ca₃N₂ phase and check for impurities like CaO or unreacted Ca.
-
-
Electrical Conductivity (Four-Point Probe):
-
Sample Preparation: Inside a glovebox, press the synthesized powder into a dense pellet using a hydraulic press. Sinter the pellet in a furnace under a nitrogen atmosphere to improve grain connectivity.
-
Measurement: Use a linear four-point probe setup. Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes.
-
Calculation: Calculate the sheet resistance and then the bulk resistivity (ρ) using the measured V/I ratio and appropriate geometric correction factors based on the probe spacing and pellet dimensions. The conductivity (σ) is the reciprocal of resistivity (σ = 1/ρ).
-
Challenges and Future Outlook
Despite its promise, the practical application of Ca₃N₂ in electronics faces significant hurdles:
-
Chemical Instability: Its high reactivity with water and moisture is the most critical challenge.[1] Any electronic device incorporating Ca₃N₂ would require robust encapsulation and passivation layers to ensure long-term stability and performance.
-
Low Intrinsic Conductivity: For applications like transparent conductors, the intrinsic conductivity of Ca₃N₂ is too low.[4] Future research must focus on identifying suitable n-type and p-type dopants to controllably increase the carrier concentration.
-
Thin-Film Growth: Most advanced electronic applications require high-quality thin films. While powder synthesis is established, the development of reliable thin-film deposition techniques like molecular beam epitaxy (MBE), sputtering, or atomic layer deposition (ALD) for Ca₃N₂ is still in its infancy and is essential for device fabrication.
-
Lack of Experimental Devices: To date, the potential of Ca₃N₂ is largely based on theoretical calculations and material property measurements. There is a need for experimental demonstration of prototype electronic devices to validate the theoretical promise.
References
- 1. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 2. webqc.org [webqc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural, electronic, and optical properties of three types Ca3N2 from first-principles study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. echemi.com [echemi.com]
Methodological & Application
High-Pressure Synthesis of Tricalcium Dinitride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-pressure synthesis of tricalcium dinitride (Ca₃N₂). It covers the experimental methodologies for synthesizing and characterizing its various high-pressure phases, presenting quantitative data in a structured format. Diagrams illustrating the experimental workflow and phase transitions are also included to provide a comprehensive guide for researchers in materials science and related fields.
Introduction
This compound (Ca₃N₂) is an ionic compound that exhibits a range of structural transformations under high pressure, leading to the formation of novel phases with potentially unique properties. The study of these high-pressure phases is crucial for understanding the fundamental chemistry of alkaline earth metal nitrides and for the potential development of new materials with applications in areas such as catalysis and as precursors for superhard materials.[1][2] Ca₃N₂ is known to be highly reactive and sensitive to air and moisture, necessitating careful handling in inert atmospheres for all experimental procedures.[3]
At ambient conditions, the most stable form is α-Ca₃N₂ which has a cubic (anti-C type, space group Ia-3) crystal structure.[1][4] Upon compression, it undergoes a series of phase transitions to denser, more coordinated structures.[1][5] This document outlines the protocols for inducing these phase transitions using high-pressure apparatus such as multi-anvil presses and diamond anvil cells (DACs), and for characterizing the resulting structures using in-situ techniques like synchrotron X-ray diffraction and Raman spectroscopy.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the high-pressure phases of this compound.
Table 1: High-Pressure Phase Transitions of this compound
| Transition Pressure (GPa) | Initial Phase (Structure Type) | Final Phase (Structure Type) | Volume Collapse (%) |
| ~9.6 | α-Ca₃N₂ (cubic, anti-C) | Monoclinic (anti-B) | ~7 |
| ~19.5 | Monoclinic (anti-B) | Hexagonal (anti-A) | ~9 |
Data compiled from references[1][5].
Table 2: Crystallographic and Mechanical Properties of Ca₃N₂ Phases
| Property | α-Ca₃N₂ (anti-C) | Monoclinic (anti-B) | Hexagonal (anti-A) |
| Space Group | Ia-3 | - | P-3m1 |
| Lattice Parameters (at specified pressure) | a = 11.416 Å (at 0.4 GPa) | - | a = 3.633 Å, c = 5.922 Å (at 23.3 GPa) |
| Bulk Modulus (GPa) | 53.1(2) | 61.6(4) | 83.9(2) |
Data compiled from references[1][5]. Note: The pressure derivatives were fixed at 4 for the bulk modulus calculations.
Experimental Protocols
High-Pressure Synthesis using a Multi-Anvil Press (Ex-situ Analysis)
This protocol describes the synthesis of high-pressure phases of Ca₃N₂ using a multi-anvil press, followed by ex-situ characterization.
3.1.1. Materials and Equipment
-
Starting Material: High-purity α-Ca₃N₂ powder.
-
Multi-Anvil Press: e.g., Walker-type or MAX80, capable of reaching pressures up to 18 GPa and temperatures up to 1200 °C.[3][6]
-
Pressure Assembly: Octahedral pressure medium (e.g., MgO).[7]
-
Sample Capsule: Inert metal capsule (e.g., sealed silica (B1680970) ampoules for initial synthesis at lower pressures).[6]
-
Furnace: Graphite or metal foil furnace for heating.[8]
-
Inert Atmosphere Glovebox: For sample handling.
-
Powder X-ray Diffractometer: For ex-situ analysis of the recovered sample.
3.1.2. Protocol
-
Sample Preparation: Inside an argon-filled glovebox, load the high-purity α-Ca₃N₂ powder into the sample capsule.
-
Assembly: Place the sealed capsule within the furnace assembly, which is then centered in the octahedral pressure medium.
-
High-Pressure, High-Temperature Treatment:
-
Quenching and Decompression:
-
Rapidly cool the sample to room temperature while maintaining high pressure.
-
Slowly decompress the sample over several hours to ambient pressure.[6]
-
-
Sample Recovery and Analysis:
-
Carefully retrieve the sample from the pressure assembly inside the glovebox.
-
Load the recovered sample into a sealed capillary for ex-situ powder X-ray diffraction analysis to identify the synthesized phases.[3]
-
In-situ Analysis using a Diamond Anvil Cell with Synchrotron X-ray Diffraction
This protocol details the in-situ investigation of Ca₃N₂ phase transitions using a diamond anvil cell coupled with synchrotron X-ray diffraction.
3.2.1. Materials and Equipment
-
Starting Material: High-purity α-Ca₃N₂ powder.
-
Diamond Anvil Cell (DAC).
-
Gasket: Pre-indented metal (e.g., Rhenium).
-
Pressure Transmitting Medium: A quasi-hydrostatic medium such as silicone oil or a noble gas (e.g., Neon).
-
Pressure Calibrant: A small ruby chip for pressure determination via fluorescence.[9]
-
Synchrotron X-ray Source: Providing a high-brilliance, focused X-ray beam.
-
X-ray Detector: An area detector for angle-dispersive X-ray diffraction (ADXD).
-
Raman Spectrometer: For complementary analysis and pressure calibration.
3.2.2. Protocol
-
DAC Preparation:
-
Pre-indent a gasket to the desired thickness.
-
Drill a sample chamber in the center of the indentation.
-
-
Sample Loading:
-
Inside a glovebox, place a small amount of α-Ca₃N₂ powder and a ruby chip into the sample chamber.
-
Fill the chamber with the pressure transmitting medium and seal the DAC.
-
-
Data Collection:
-
Mount the DAC on the synchrotron beamline.
-
Measure the pressure inside the DAC by focusing a laser on the ruby chip and measuring its fluorescence spectrum.
-
Collect an ADXD pattern at the initial pressure.
-
-
In-situ High-Pressure Measurements:
-
Incrementally increase the pressure in the DAC.
-
At each pressure step, repeat the pressure measurement and collection of the ADXD pattern.
-
Continue this process up to the maximum desired pressure (e.g., 40 GPa).[1]
-
-
Data Analysis:
-
Analyze the collected ADXD patterns to identify the crystal structures at different pressures.
-
Perform Rietveld refinement on the diffraction data to determine lattice parameters and atomic positions for each phase.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the high-pressure synthesis and characterization of this compound.
Phase Transition Pathway
This diagram shows the pressure-induced phase transitions of this compound.
References
- 1. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. osti.gov [osti.gov]
- 6. High Pressure Nitride Synthesis - ChemistryViews [chemistryviews.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Multi-Anvil Press (MAP) | TU Bergakademie Freiberg [tu-freiberg.de]
- 9. is.muni.cz [is.muni.cz]
Synthesis of Calcium Nitride (Ca₃N₂): An Application Note and Protocol
This document provides detailed experimental protocols and application notes for the synthesis of calcium nitride (Ca₃N₂), a reddish-brown crystalline solid with the chemical formula Ca₃N₂.[1][2] This compound is a valuable precursor in the synthesis of other metal nitrides and ceramic materials and is utilized in solid-state chemistry research.[3] Due to its high reactivity with water and moisture to produce ammonia, stringent handling and safety precautions are necessary.[2][3][4]
Overview of Synthesis Methods
Several methods have been developed for the synthesis of calcium nitride. The most common approach is the direct nitridation of calcium metal at elevated temperatures.[3][5] Alternative methods include the thermal decomposition of calcium amide precursors and a process involving a molten zinc-calcium alloy.[3][6] The choice of method can influence the purity, crystal structure, and yield of the final product.
Experimental Protocols
This section details the experimental procedures for the primary synthesis routes of Ca₃N₂.
Direct Nitridation of Calcium Metal
This is the most widely used laboratory-scale method for producing Ca₃N₂.[3][4] It involves the direct reaction of calcium metal with high-purity nitrogen gas in a controlled atmosphere.
Materials and Equipment:
-
Calcium metal (turnings, filings, or distilled crystals)
-
High-purity nitrogen gas (N₂)
-
Tube furnace with a programmable temperature controller
-
Alumina (B75360) or silica (B1680970) reaction boat
-
Quartz or alumina reaction tube
-
Inert atmosphere glovebox
-
Schlenk line
Protocol:
-
Preparation of Precursor: Inside an inert atmosphere glovebox, place a known quantity of calcium metal into an alumina or silica reaction boat. The surface of the calcium metal should be clean and free of any oxide layer.
-
Assembly of the Reaction Setup: Place the reaction boat containing the calcium metal into the center of the reaction tube. Seal the tube and connect it to a Schlenk line to allow for purging with an inert gas and subsequent introduction of nitrogen.
-
Purging the System: Evacuate the reaction tube and backfill with high-purity nitrogen gas. Repeat this cycle at least three times to ensure a moisture-free and oxygen-free environment.
-
Reaction:
-
Establish a continuous flow of high-purity nitrogen gas through the reaction tube.
-
Heat the furnace to the desired reaction temperature. The reaction between calcium and nitrogen begins at approximately 200°C, but the rate is slow due to the formation of a passivating nitride layer.[6]
-
A significant increase in the reaction rate is observed above the allotropic transformation temperature of calcium at 450°C.[3]
-
The reaction is typically carried out at temperatures ranging from 450°C to 900°C for a duration of 3-4 hours.[1][4] Optimal yields are often achieved around 750°C.[4]
-
-
Cooling and Collection: After the reaction is complete, cool the furnace to room temperature under a continuous flow of nitrogen gas. Once cooled, transfer the reaction boat containing the black α-Ca₃N₂ product into an inert atmosphere glovebox for handling and storage.[3]
Thermal Decomposition of Calcium Amide
This method offers a high-yield route to Ca₃N₂.
Materials and Equipment:
-
Calcium amide (Ca(NH₂)₂)
-
Furnace with a programmable temperature controller
-
Reaction vessel suitable for high-temperature decomposition
-
Nitrogen gas supply
Protocol:
-
Precursor Preparation: Calcium amide is typically obtained by the reaction of calcium metal with liquid ammonia.
-
Decomposition:
-
Product Collection: After cooling to room temperature under an inert atmosphere, the resulting high-purity Ca₃N₂ can be collected. This method has been reported to achieve a yield of 99.8%.[3]
Molten Zinc-Calcium Alloy Method
This industrial-scale method involves the reaction of nitrogen with a molten zinc-calcium alloy.[6]
Materials and Equipment:
-
Zinc-calcium alloy
-
High-temperature reactor with a sprayer
-
Nitrogen gas pre-heater
-
Collection unit
Protocol:
-
Alloy Preparation: A molten zinc-calcium alloy is prepared, for instance, by electrolysis of calcium chloride with a molten zinc cathode.[6]
-
Reaction:
-
Product and By-product Collection: The resulting calcium nitride is collected at the bottom of the reactor. The zinc from the alloy evaporates and can be condensed on the cooled walls of the reactor for reuse.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthesis methods of Ca₃N₂.
| Synthesis Method | Precursors | Temperature (°C) | Pressure | Reaction Time | Yield | Crystal Form |
| Direct Nitridation | Ca metal, N₂ gas | 450 - 900 | 1 - 2 atm | 3 - 4 hours | - | α-Ca₃N₂ (black) |
| Thermal Decomposition | Ca(NH₂)₂ | 800 - 1300 | Ambient | 4 hours | 99.8% | Single phase |
| Molten Zn-Ca Alloy | Zn-Ca alloy, N₂ gas | > Melting point of alloy | - | - | - | - |
Experimental Workflow and Diagrams
The following diagrams illustrate the experimental workflow for the direct nitridation synthesis of Ca₃N₂.
References
- 1. nanotrun.com [nanotrun.com]
- 2. Calcium nitride - Wikipedia [en.wikipedia.org]
- 3. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 4. webqc.org [webqc.org]
- 5. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 6. US7141228B2 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 7. WO2004005185A1 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
Application Note: Characterization of Calcium Nitride (Ca₃N₂) Using X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium nitride (Ca₃N₂) is an inorganic compound that has garnered interest for its applications in areas such as hydrogen storage, nitride-based ceramics, and as a precursor in chemical syntheses.[1] It is known to exist in several polymorphic forms, the most common at ambient conditions being α-Ca₃N₂, which possesses a cubic anti-bixbyite crystal structure.[1][2] Other known phases include the metastable β-Ca₃N₂ and a high-pressure γ-Ca₃N₂ phase.[2] Due to its high reactivity, particularly with water and oxygen, proper characterization is crucial for its application.[1][3]
X-ray diffraction (XRD) is a powerful, non-destructive technique for the structural characterization of crystalline materials like Ca₃N₂.[4][5] It provides detailed information on crystal structure, phase composition, lattice parameters, and crystallite size.[6][7] This application note provides a detailed protocol for the synthesis and XRD characterization of Ca₃N₂, with a focus on handling its air-sensitive nature and analyzing the data using Rietveld refinement.
Data Presentation: Crystallographic Properties of Ca₃N₂ Polymorphs
The quantitative data derived from XRD analysis allows for the precise identification of different Ca₃N₂ phases. The key crystallographic parameters for the known polymorphs are summarized below.
| Property | α-Ca₃N₂ | β-Ca₃N₂ | γ-Ca₃N₂ (High Pressure) |
| Crystal System | Cubic | Rhombohedral | Cubic |
| Space Group | Ia-3 (No. 206) | R-3c (No. 167) | I-43d |
| Lattice Parameter (a) | 11.43 Å | 7.7212 Å | |
| Calculated Density | ~2.63 g/cm³ | 2.69 g/cm³ | |
| Structure Type | Anti-bixbyite | Corundum (α-Al₂O₃) isotype | Anti-Th₃P₄ |
| Stability | Stable at ambient conditions | Metastable, transforms to α-phase at ~810 K | Stable above 8 GPa |
Data compiled from sources[1][2][8][9].
Experimental Workflow Diagram
Caption: Experimental workflow for the XRD characterization of Ca₃N₂.
Experimental Protocols
1. Synthesis of α-Ca₃N₂ via Direct Nitridation
This protocol describes the synthesis of Ca₃N₂ powder suitable for XRD analysis. The reaction is highly exothermic and must be conducted with care.[2]
-
Materials:
-
High-purity calcium metal (>99%).
-
High-purity nitrogen gas (N₂).
-
Nickel or other inert metal boat.
-
Tube furnace with gas flow control.
-
-
Procedure:
-
Place finely divided calcium metal into a nickel boat.
-
Position the boat in the center of a tube furnace.
-
Purge the furnace tube with an inert gas (e.g., Argon) to remove all oxygen and moisture.
-
Switch the gas flow to pure nitrogen (N₂).
-
Heat the furnace to approximately 450°C. At this temperature, calcium undergoes an allotropic transformation that enhances the reaction rate with nitrogen.[2]
-
Maintain the temperature for 3-4 hours to ensure complete nitridation.[10]
-
After the reaction is complete, cool the furnace to room temperature under a continuous N₂ flow.
-
Transfer the resulting brownish-yellow Ca₃N₂ product directly into an inert atmosphere glovebox for storage and sample preparation to prevent degradation.[3]
-
2. Sample Preparation for Air-Sensitive XRD
Due to the high reactivity of Ca₃N₂ with air and moisture, all sample handling must be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).[2][11][12]
-
Materials:
-
Synthesized Ca₃N₂ powder.
-
Agate mortar and pestle.
-
Air-tight powder XRD sample holder or a standard holder with Kapton film.[11]
-
Spatula.
-
-
Procedure (inside a glovebox):
-
Gently grind the Ca₃N₂ chunks into a fine, homogeneous powder using an agate mortar and pestle. This helps to minimize preferred orientation effects in the XRD pattern.
-
Carefully load the powdered sample into the well of the air-tight XRD sample holder.
-
Press the powder gently with a flat surface (like a glass slide) to ensure a smooth, even surface that is flush with the holder's reference plane.
-
Seal the sample holder according to the manufacturer's instructions. If using a standard holder, cover the sample surface with a piece of Kapton film and secure it with a retaining ring.[11]
-
Once sealed, the sample holder can be safely removed from the glovebox and transferred to the diffractometer.
-
3. XRD Data Collection
-
Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα, λ ≈ 1.54 Å) is typically used.[13]
-
Typical Data Collection Parameters:
-
X-ray Source: Cu Kα.
-
Voltage and Current: 40 kV and 40 mA.
-
Goniometer Scan: 2θ/θ scan.
-
Scan Range (2θ): 10° to 90°.
-
Step Size: 0.02°.
-
Time per Step: 1-2 seconds (a slow scan rate is crucial for good statistics for Rietveld refinement).[14]
-
4. Data Analysis via Rietveld Refinement
Rietveld refinement is a powerful method where a calculated diffraction pattern, based on a known crystal structure model, is fitted to the entire measured experimental pattern.[15][16] This allows for the precise determination of lattice parameters, phase fractions, and other structural details.[16][17]
-
Software: FullProf Suite, GSAS-II, TOPAS, or similar refinement software.[14][15]
-
Protocol Outline:
-
Phase Identification: Initially, perform a search-match against a crystallographic database (e.g., COD, ICSD) to identify the major phases present (e.g., α-Ca₃N₂) and any impurities (e.g., CaO, unreacted Ca).
-
Import Data: Load the experimental XRD data file and the Crystallographic Information File (CIF) for α-Ca₃N₂ into the refinement software.[14]
-
Initial Refinement Steps:
-
Refine the scale factor.
-
Refine the background. A polynomial function is typically used to model the background.
-
Refine the unit cell (lattice) parameters.
-
-
Profile Refinement:
-
Refine the peak shape parameters (e.g., Gaussian and Lorentzian contributions) to accurately model the peak broadening and shape.
-
Refine parameters for peak asymmetry.
-
-
Final Refinement:
-
If the data quality is high, refine atomic coordinates and isotropic displacement parameters (thermal parameters).
-
Check the goodness-of-fit indicators (e.g., Rwp, GOF or χ²) to assess the quality of the refinement. A good fit is indicated by a low Rwp value and a GOF value close to 1.
-
-
Quantitative Analysis: If multiple phases are present, the Rietveld method provides a highly accurate quantification of the weight fraction of each phase.[16]
-
References
- 1. webqc.org [webqc.org]
- 2. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 3. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 4. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chembk.com [chembk.com]
- 11. youtube.com [youtube.com]
- 12. ncl.ac.uk [ncl.ac.uk]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. MyScope [myscope.training]
- 16. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 17. cacrdelhi.com [cacrdelhi.com]
Tricalcium Dinitride: A Versatile Precursor for the Synthesis of Advanced Nitride Ceramics
Application Note AN-NC-2025-01
Introduction
Tricalcium dinitride (Ca₃N₂) is a highly reactive inorganic compound that serves as a potent nitrogen source in the synthesis of various metallic and non-metallic nitride ceramics. Its high reactivity, particularly towards metal halides and in ammonothermal processes, allows for the formation of nitride materials at potentially lower temperatures and with different morphologies compared to traditional direct nitridation or carbothermal reduction methods. This document provides detailed application notes and experimental protocols for utilizing Ca₃N₂ as a precursor for the synthesis of advanced nitride ceramics, targeting researchers and scientists in materials science and drug development.
Key Advantages of Using this compound
-
High Reactivity: Ca₃N₂ readily reacts with a variety of precursors, facilitating the formation of nitrides.
-
Strong Nitriding Agent: It serves as an effective source of nitride ions (N³⁻).
-
Formation of Byproducts: The formation of thermodynamically stable byproducts like calcium halides (e.g., CaCl₂) can drive the reaction towards the desired nitride product.
-
Versatility: It can be employed in different synthesis routes, including solid-state reactions and ammonothermal synthesis.
Application 1: Synthesis of Ternary Nitride Ceramics
This compound is an effective precursor for the synthesis of complex ternary nitrides, such as CaZrN₂ and CaHfN₂. The synthesis is typically achieved through a metathesis reaction between Ca₃N₂ and a corresponding metal halide.
Experimental Protocol: Synthesis of Calcium Zirconium Nitride (CaZrN₂)
This protocol is based on the mechanistically guided synthesis of ternary nitrides.
Materials:
-
This compound (Ca₃N₂) powder (<95% purity)
-
Zirconium(IV) chloride (ZrCl₄)
-
Inert atmosphere glovebox
-
Tube furnace with temperature control
-
Alumina (B75360) or tantalum crucibles
Procedure:
-
Precursor Preparation: Inside an inert atmosphere glovebox, thoroughly mix Ca₃N₂ and ZrCl₄ powders. A slight excess of Ca₃N₂ (approximately 20 mol%) is recommended to ensure the formation of stoichiometric CaZrN₂[1].
-
Reaction Setup: Place the mixed powder into an alumina or tantalum crucible. Position the crucible in the center of a tube furnace.
-
Reaction Conditions: Heat the furnace to 1000°C under a continuous flow of inert gas (e.g., nitrogen or argon). Maintain the temperature for a dwell time of 10 minutes to 4 hours[1].
-
Cooling and Product Recovery: After the dwell time, allow the furnace to cool down to room temperature naturally. The product will be a mixture of the desired ternary nitride and calcium chloride (CaCl₂) byproduct.
-
Purification (Optional): The CaCl₂ byproduct can be removed by washing the product mixture with a suitable non-reactive solvent in which CaCl₂ is soluble but CaZrN₂ is not. This step should be performed in an inert atmosphere to prevent hydrolysis of the nitride product.
Quantitative Data for Ternary Nitride Synthesis
| Target Nitride | Precursor 1 | Precursor 2 | Molar Ratio (Precursor 1:Precursor 2) | Temperature (°C) | Dwell Time | Key Finding |
| CaZrN₂ | Ca₃N₂ | ZrCl₄ | 1.2 : 1 | 1000 | 10 min - 4 h | A 20 mol% excess of Ca₃N₂ is necessary for stoichiometric product formation[1]. |
| CaHfN₂ | Ca₃N₂ | HfCl₄ | 1.2 : 1 | 1000 | 10 min - 4 h | Similar reaction conditions to CaZrN₂ are expected to yield the hafnium analogue. |
Application 2: Proposed Synthesis of Aluminum Nitride (AlN)
While direct synthesis of AlN from Ca₃N₂ is not extensively documented, a proposed pathway involves the reaction of Ca₃N₂ with an aluminum source, such as aluminum trichloride (B1173362) (AlCl₃), leveraging the high reactivity of Ca₃N₂.
Proposed Experimental Protocol: Synthesis of Aluminum Nitride (AlN)
Materials:
-
This compound (Ca₃N₂) powder
-
Aluminum trichloride (AlCl₃), anhydrous
-
Inert atmosphere glovebox
-
Sealed reaction vessel (e.g., quartz ampoule or autoclave)
-
Furnace with temperature control
Procedure:
-
Precursor Preparation: In an inert atmosphere, mix stoichiometric amounts of Ca₃N₂ and AlCl₃. The balanced chemical equation for this reaction is: Ca₃N₂ + 2AlCl₃ → 2AlN + 3CaCl₂.
-
Reaction Setup: Seal the powder mixture in a quartz ampoule under vacuum or in a stainless steel autoclave.
-
Reaction Conditions: Heat the vessel to a temperature in the range of 600-800°C. The optimal temperature and reaction time will need to be determined experimentally.
-
Cooling and Product Recovery: After the reaction, cool the vessel to room temperature. The product will be a mixture of AlN and CaCl₂.
-
Purification: The AlN can be purified by washing with a solvent that selectively dissolves the CaCl₂ byproduct.
Application 3: Ammonothermal Synthesis of Nitride Ceramics
Ammonothermal synthesis utilizes supercritical ammonia (B1221849) as a solvent and nitriding agent, enabling the crystallization of high-quality nitride materials. Ca₃N₂ can be used as a potent nitrogen source in these reactions.
Conceptual Protocol: Ammonothermal Synthesis of Gallium Nitride (GaN) using Ca₃N₂
Materials:
-
Gallium metal (Ga) or a gallium precursor (e.g., GaCl₃)
-
This compound (Ca₃N₂)
-
Ammonia (NH₃), high purity
-
High-pressure autoclave designed for ammonothermal synthesis
-
Mineralizer (e.g., NaN₃, LiN₃)
Procedure:
-
Autoclave Loading: In an inert atmosphere, load the gallium precursor, Ca₃N₂, and a mineralizer into the autoclave.
-
Ammonia Condensation: Cool the autoclave and condense high-purity ammonia into it.
-
Reaction Conditions: Seal the autoclave and heat it to a temperature between 500°C and 700°C. The pressure will increase significantly due to the heating of ammonia. These conditions should be carefully controlled within the safety limits of the autoclave.
-
Crystal Growth: Maintain the temperature and pressure for a period sufficient for the dissolution of precursors and the crystallization of GaN.
-
Cooling and Product Recovery: Slowly cool the autoclave to room temperature. Vent the ammonia gas in a safe and controlled manner. The resulting GaN crystals can then be recovered.
Visualizing Synthesis Pathways and Workflows
To better understand the relationships and processes involved in the synthesis of nitride ceramics using this compound, the following diagrams are provided.
Caption: General workflow for synthesizing nitride ceramics using Ca₃N₂.
Caption: Metathesis reaction pathway for ternary nitride synthesis.
Safety Precautions
This compound is highly moisture-sensitive and reacts with water to produce ammonia gas. All handling of Ca₃N₂ and the resulting nitride products should be performed in a dry, inert atmosphere (e.g., a glovebox) to prevent hydrolysis and contamination. The synthesis reactions are conducted at high temperatures and should be carried out with appropriate safety measures, including the use of personal protective equipment and a well-ventilated fume hood. High-pressure ammonothermal synthesis requires specialized equipment and expertise to handle the risks associated with high pressures and temperatures.
References
Application Notes and Protocols for Ca₃N₂ in Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium nitride (Ca₃N₂) is emerging as a material of interest for solid-state hydrogen storage, a critical technology for the advancement of a hydrogen-based economy.[1] Its ability to react with hydrogen to form calcium-nitrogen-hydrogen compounds allows for the chemical storage of hydrogen.[2] This document provides an overview of the application of Ca₃N₂ in hydrogen storage, including its quantitative performance, experimental protocols for its synthesis and characterization, and the underlying reaction mechanisms.
Data Presentation
The hydrogen storage properties of Ca₃N₂ and related systems have been investigated, with key quantitative data summarized below.
Table 1: Hydrogen Storage Characteristics of Ca₃N₂
| Parameter | Value | Conditions |
| Initial Hydrogen Adsorption Temperature | ~300 °C | - |
| Theoretical Hydrogen Adsorption Capacity | ~2.3 wt% (approx. 3.5 H atoms per Ca₃N₂ molecule) | - |
| Initial Hydrogen Desorption Temperature | >350 °C | - |
| Reversibility | Approximately 50% of adsorbed hydrogen is desorbed | - |
Table 2: Hydrogen Storage Characteristics of Ca₃N₂-CaH₂ (1:1 molar ratio) Composite
| Parameter | Value | Notes |
| Reversibility | Almost all adsorbed hydrogen can be released | The addition of CaH₂ significantly improves the reversibility of hydrogen storage.[3] |
| Final Product after Desorption | Ca₂NH | Formation of calcium imide-hydride.[3] |
Reaction Mechanism and Pathways
The interaction of calcium nitride with hydrogen involves a chemical transformation. The proposed reaction pathway is as follows:
Ca₃N₂ + 2H₂ ⇌ 2CaNH + CaH₂[2]
This reaction shows that Ca₃N₂ reacts with hydrogen to form calcium imide (CaNH) and calcium hydride (CaH₂). The reversibility of this reaction is a key area of research.
Caption: Proposed reaction pathway for the hydrogenation of Ca₃N₂.
Experimental Protocols
Synthesis of α-Ca₃N₂
Calcium nitride can be synthesized by the direct reaction of calcium metal with nitrogen gas at elevated temperatures.[2]
Materials and Equipment:
-
Calcium metal (Ca) turnings or granules
-
High-purity nitrogen gas (N₂)
-
Tube furnace with temperature control
-
Alumina (B75360) or other inert crucible
-
Glovebox with an inert atmosphere (e.g., argon)
Protocol:
-
Inside an inert atmosphere glovebox, place a known quantity of calcium metal into an alumina crucible.
-
Place the crucible into the center of the tube furnace.
-
Seal the tube furnace and purge with high-purity argon gas to remove any residual air and moisture.
-
Switch the gas flow to high-purity nitrogen gas at a controlled flow rate.
-
Heat the furnace to the reaction temperature (typically starting from 300°C and ramping up) and hold for several hours to ensure complete nitridation. The balanced chemical equation is: 3Ca + N₂ → Ca₃N₂.[4]
-
After the reaction is complete, cool the furnace to room temperature under a continuous flow of nitrogen.
-
Transfer the resulting Ca₃N₂ powder back into the inert atmosphere glovebox for storage and subsequent experiments.
Hydrogen Absorption and Desorption Measurements
Due to the air-sensitive nature of Ca₃N₂ and its hydrogenation products, all handling and measurements should be performed in an inert atmosphere or under vacuum. A Sieverts-type apparatus or a gravimetric setup (TGA) is commonly used for these measurements.[5][6]
Equipment:
-
Sieverts-type volumetric apparatus or a thermogravimetric analyzer (TGA) coupled with a mass spectrometer.
-
High-pressure hydrogen gas source (high purity).
-
Vacuum pump.
-
Sample holder/reactor made of stainless steel or other inert material.
-
Temperature and pressure controllers.
Protocol for Volumetric Measurement (Sieverts Apparatus):
-
Sample Preparation: Inside a glovebox, load a precisely weighed amount of Ca₃N₂ powder (typically 100-500 mg) into the sample holder.
-
Activation: Attach the sample holder to the apparatus. Evacuate the system to a high vacuum and heat the sample to a temperature below the reaction temperature (e.g., 200-250 °C) for several hours to remove any surface contaminants.
-
Hydrogen Absorption (PCT Isotherms):
-
Set the sample temperature to the desired measurement temperature (e.g., 300 °C).
-
Introduce a known amount of hydrogen gas into a calibrated volume (the dosing volume).
-
Expand the gas into the sample chamber and monitor the pressure drop until it stabilizes (reaches equilibrium).
-
Calculate the amount of hydrogen absorbed by the sample based on the pressure change and the known volumes of the system.
-
Repeat this process by incrementally increasing the hydrogen pressure to construct the pressure-composition-isotherm (PCT) curve.
-
-
Hydrogen Desorption:
-
Once the sample is saturated with hydrogen at a high pressure, incrementally decrease the pressure by expanding the gas from the sample chamber into the evacuated dosing volume.
-
Monitor the pressure increase until equilibrium is reached.
-
Calculate the amount of desorbed hydrogen. Repeat to construct the desorption isotherm.
-
Protocol for Gravimetric Measurement (TGA):
-
Sample Preparation: In a glovebox, load a precisely weighed amount of Ca₃N₂ powder into the TGA sample pan.
-
Activation: Place the sample in the TGA. Purge with an inert gas (e.g., Argon) and then heat to an appropriate temperature to clean the sample surface.
-
Hydrogen Absorption:
-
Cool the sample to the desired absorption temperature.
-
Introduce hydrogen gas at the desired pressure and flow rate.
-
Record the weight gain as a function of time until saturation is achieved.
-
-
Hydrogen Desorption (Temperature Programmed Desorption - TPD):
-
After hydrogen absorption, switch the gas flow back to an inert gas.
-
Increase the temperature at a constant rate (e.g., 5-10 °C/min).
-
Record the weight loss as a function of temperature. The resulting curve provides information on the desorption temperature and kinetics.[7]
-
Caption: Experimental workflow for Ca₃N₂ hydrogen storage studies.
Logical Relationships in Hydrogen Storage Performance
The overall performance of a hydrogen storage material like Ca₃N₂ depends on the interplay of several factors.
Caption: Factors influencing the hydrogen storage performance of Ca₃N₂.
References
- 1. nbinno.com [nbinno.com]
- 2. Calcium nitride - Wikipedia [en.wikipedia.org]
- 3. Investigations into the interaction between hydrogen and calcium nitride - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Write the balanced chemical equation for the reaction between calcium (Ca.. [askfilo.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Protocol for Handling Air-Sensitive Tricalcium Dinitride (Ca₃N₂)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricalcium dinitride (Ca₃N₂) is a reddish-brown crystalline solid that is highly reactive towards air and moisture.[1][2] Its air-sensitive nature necessitates specialized handling techniques to prevent decomposition and ensure the integrity of experimental results. This document provides a detailed protocol for the safe and effective handling of Ca₃N₂ in a laboratory setting, with a focus on techniques relevant to researchers in chemistry and drug development. While direct applications of Ca₃N₂ in drug development are not widely documented, its reactivity as a source of nitride ions makes it a compound of interest in synthetic chemistry, potentially for the synthesis of nitrogen-containing heterocycles which are common scaffolds in pharmaceuticals.[3][4]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling and experimental design.
**Table 1: Physical and Chemical Properties of this compound (Ca₃N₂) **
| Property | Value | References |
| Chemical Formula | Ca₃N₂ | [1][2] |
| Molar Mass | 148.25 g/mol | [5] |
| Appearance | Reddish-brown crystalline solid | [1][2] |
| Density | 2.63 g/cm³ | [2] |
| Melting Point | 1195 °C | [2] |
| Solubility in Water | Decomposes | [1][2] |
| Reactivity | Reacts vigorously with water and moisture to produce calcium hydroxide (B78521) and ammonia.[1][2] | [1][2] |
Safety Precautions
This compound is classified as a hazardous substance. It is crucial to adhere to the following safety precautions:
-
Hazard Identification: Ca₃N₂ is flammable and reacts with water to release flammable gases which may ignite spontaneously. It causes severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Inert Atmosphere: All handling of Ca₃N₂ must be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent contact with air and moisture.[6][7][8]
-
Spill and Waste Disposal: In case of a spill, do not use water. The spill should be cleaned up by trained personnel using appropriate procedures for reactive materials. All Ca₃N₂ waste and contaminated materials must be quenched and disposed of as hazardous waste according to institutional guidelines.
Experimental Protocols
The following protocols detail the essential procedures for handling this compound in a research laboratory. These protocols are based on standard techniques for air-sensitive solids.[6][7][9][10][11][12][13]
Protocol for Weighing and Transferring Ca₃N₂ in a Glovebox
A glovebox provides the most controlled environment for handling highly air-sensitive solids like Ca₃N₂.
Materials:
-
Glovebox with an inert atmosphere (typically argon or nitrogen with O₂ and H₂O levels <1 ppm)
-
Analytical balance located inside the glovebox
-
Spatulas
-
Weighing paper or weighing boat
-
Tared vials or reaction flasks with airtight seals (e.g., screw caps (B75204) with septa, ground glass stoppers)
Procedure:
-
Preparation: Ensure the glovebox is properly purged and the atmosphere is inert. Transfer all necessary equipment (spatulas, weighing paper, vials, etc.) into the glovebox antechamber and cycle them in according to the glovebox's standard operating procedure.[6][8]
-
Taring: Place the empty vial or flask on the analytical balance inside the glovebox and tare it.
-
Weighing: Carefully open the container of Ca₃N₂. Using a clean, dry spatula, transfer the desired amount of the solid onto the tared weighing paper or directly into the tared vial.
-
Sealing: Securely seal the vial or flask containing the weighed Ca₃N₂.
-
Cleanup: Clean any residual Ca₃N₂ from the spatula and work area within the glovebox using a dry wipe. Dispose of the wipe in a designated solid waste container inside the glovebox.
-
Transfer out: If the reaction is to be performed outside the glovebox, transfer the sealed container with the weighed Ca₃N₂ into the antechamber and cycle it out.
Caption: Workflow for weighing this compound in a glovebox.
Protocol for Adding Ca₃N₂ to a Reaction Vessel using a Schlenk Line
This protocol is for transferring a pre-weighed amount of Ca₃N₂ from a sealed container into a reaction flask under an inert atmosphere using a Schlenk line.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Reaction flask (Schlenk flask) with a sidearm and stopcock
-
Sealed container with a pre-weighed amount of Ca₃N₂ (from the glovebox)
-
Grease for ground glass joints
-
Clamps
Procedure:
-
Setup: Assemble the reaction flask and any other necessary glassware on the Schlenk line. Ensure all joints are properly greased and sealed. Evacuate and backfill the reaction flask with inert gas at least three times to remove any residual air and moisture.[6][14]
-
Positive Pressure: Maintain a positive pressure of inert gas in the reaction flask. This can be monitored with an oil bubbler connected to the exhaust of the Schlenk line.
-
Solid Addition: Under a strong flow of inert gas (counterflow), quickly remove the stopper from the reaction flask.
-
Transfer: Open the container with the pre-weighed Ca₃N₂ and quickly pour the solid into the reaction flask. A powder funnel can be used to aid the transfer and prevent the solid from sticking to the greased joint.[6]
-
Resealing: Immediately reseal the reaction flask with the stopper.
-
Purge: Evacuate and backfill the reaction flask with inert gas a few more times to ensure a completely inert atmosphere.
Caption: Workflow for adding this compound to a reaction vessel using a Schlenk line.
Applications in Research
While the direct application of this compound in the later stages of drug development is not established, its utility in fundamental synthetic chemistry is noteworthy for researchers in this field.
-
Source of Nitride Ions: Ca₃N₂ serves as a reactive source of the nitride ion (N³⁻), which can be used in various chemical transformations.[2]
-
Synthesis of other Nitrides: It is a common precursor for the synthesis of other metal nitrides, which have applications in materials science as hard coatings, ceramics, and semiconductors.[15]
-
Potential in Nitrogen Heterocycle Synthesis: The reactivity of metal nitrides is an area of active research.[16][17][18][19] In principle, the nucleophilic nitride ion from Ca₃N₂ could be employed in reactions to form nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds.[3][20][21][22] Further research is needed to explore these potential synthetic routes.
Conclusion
The successful use of this compound in a research setting is critically dependent on the meticulous application of air-sensitive handling techniques. By following the detailed protocols outlined in this document for glovebox and Schlenk line manipulation, researchers can safely handle this reactive compound, ensuring the reliability of their experimental outcomes and opening avenues for its potential application in novel synthetic methodologies.
References
- 1. Calcium nitride - Wikipedia [en.wikipedia.org]
- 2. nanotrun.com [nanotrun.com]
- 3. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Nitrogen Containing Heterocycles and their Biological Evaluation. [repository.lib.ncsu.edu]
- 5. Calcium nitride | Ca3N2 | CID 3387080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. batch.libretexts.org [batch.libretexts.org]
- 8. ucd.ie [ucd.ie]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. benchchem.com [benchchem.com]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. shenvilab.org [shenvilab.org]
- 14. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 15. Nitride - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
- 18. The structure and reactivity of iron nitride complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. N-Heterocycle synthesis [organic-chemistry.org]
- 22. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]
Single Crystal Growth of Tricalcium Dinitride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the single crystal growth of tricalcium dinitride (Ca₃N₂), a material of interest for various applications, including as a precursor for other nitrides and in catalysis.[1][2] These guidelines are intended for researchers in materials science, chemistry, and drug development who require high-purity single crystals of Ca₃N₂ for their studies.
Overview of this compound (Ca₃N₂)
This compound is a red-brown crystalline solid and an ionic compound.[3] It exists in multiple polymorphic forms, with the α-Ca₃N₂ phase being the most stable under ambient conditions.[1][3] The metastable β-Ca₃N₂ transforms to the α-phase at approximately 810 K.[4] A high-pressure γ-Ca₃N₂ phase has also been synthesized.[5] The synthesis of Ca₃N₂ is challenged by the high reactivity of calcium metal and the stability of the nitrogen molecule.[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of α-Ca₃N₂ is presented in Table 1. This data is essential for understanding the material's behavior during synthesis and handling.
| Property | Value | References |
| Chemical Formula | Ca₃N₂ | [3] |
| Molar Mass | 148.25 g/mol | |
| Crystal System | Cubic | [3] |
| Space Group | Ia-3 | [3] |
| Lattice Parameter (a) | 11.432 Å | [3] |
| Density | ~2.67 g/cm³ | [3] |
| Melting Point | 1195 °C | [3] |
| Appearance | Red-brown crystalline solid | [3] |
| Reactivity | Highly reactive with water and moisture | [3] |
Table 1: Physical and Chemical Properties of α-Tricalcium Dinitride.
Single Crystal Growth Methodologies
The growth of high-quality single crystals of Ca₃N₂ requires careful control of experimental parameters to overcome challenges such as the high melting point of the compound and the reactivity of the precursors. The recommended approach is a slow-cooling flux method, specifically an "autoflux" or self-flux method using a calcium-rich melt.
Autoflux (Self-Flux) Growth of α-Ca₃N₂ Single Crystals
This method utilizes an excess of molten calcium as the flux to dissolve Ca₃N₂ powder. By slowly cooling the calcium-rich melt, single crystals of α-Ca₃N₂ can be precipitated.
Experimental Protocol:
-
Precursor Preparation:
-
All handling of starting materials must be performed in an inert atmosphere (e.g., a glovebox filled with argon) to prevent oxidation and reaction with moisture.[3]
-
Use high-purity calcium metal (chunks or granules) and α-Ca₃N₂ powder.
-
-
Crucible Selection and Sealing:
-
Due to the high reactivity of molten calcium, the choice of crucible material is critical. Molybdenum (Mo), tungsten (W), or tantalum (Ta) crucibles are recommended due to their high melting points and relative inertness to molten calcium.
-
Place the calcium metal and Ca₃N₂ powder in the crucible. A starting composition with a significant excess of calcium is recommended to ensure a low-lying liquidus temperature.
-
The crucible should be sealed, for example, within a quartz ampoule under vacuum to prevent the loss of volatile calcium at high temperatures and to protect the melt from atmospheric contamination.[6]
-
-
Furnace Program:
-
Place the sealed ampoule in a programmable tube furnace.
-
Heating: Ramp the temperature to 1150 °C.[6] This temperature is above the melting point of calcium (842 °C) and allows for the dissolution of Ca₃N₂ in the molten calcium flux.
-
Soaking: Dwell at 1150 °C for 10 hours to ensure complete homogenization of the melt.[6]
-
Cooling: Slowly cool the furnace to 750 °C over a period of two weeks.[6] This slow cooling rate is crucial for promoting the growth of large, high-quality single crystals and minimizing spontaneous nucleation.
-
Final Cooling: After the slow cooling phase, the furnace can be turned off to cool to room temperature.
-
-
Crystal Separation:
-
Once at a temperature above the melting point of the flux but below the decomposition temperature of the crystals (e.g., 750 °C), the excess calcium flux can be separated from the grown Ca₃N₂ crystals.[6]
-
A common technique is to quickly invert the ampoule and centrifuge it while still hot.[6] This forces the molten flux to separate from the solid crystals.
-
The crystals can then be retrieved from the crucible in an inert atmosphere.
-
Logical Flow of Autoflux Crystal Growth:
Caption: Workflow for the autoflux growth of α-Ca₃N₂ single crystals.
Synthesis of Metastable β-Ca₃N₂
The metastable β-Ca₃N₂ phase can be prepared at lower temperatures. While this protocol is for polycrystalline material, it provides the foundation for attempts at single crystal growth, potentially through vapor transport or a modified flux method at these lower temperatures.
Experimental Protocol:
-
Reactants: Use freshly distilled calcium metal and high-purity nitrogen gas.[4]
-
Reaction Setup: Place the calcium metal in a suitable reaction vessel (e.g., an alumina (B75360) boat within a tube furnace).
-
Reaction Conditions: Heat the calcium metal to 700 K (427 °C) under a flow of nitrogen gas.[4]
-
Transformation: The β-Ca₃N₂ phase forms under these conditions. It is important to note that this phase will transform to the stable α-phase if heated to approximately 810 K (537 °C).[4]
Characterization of Ca₃N₂ Single Crystals
After successful growth, the obtained crystals should be characterized to confirm their phase, structure, and quality.
| Technique | Purpose | Expected Outcome |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the crystal structure, lattice parameters, and phase purity. | Confirmation of the cubic α-Ca₃N₂ structure (space group Ia-3) or the rhombohedral β-Ca₃N₂ structure. |
| Powder X-ray Diffraction (PXRD) | To confirm the bulk phase purity of the crystalline product. | Diffraction pattern matching the known pattern for α-Ca₃N₂ or β-Ca₃N₂. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and size of the grown crystals. | Well-faceted crystals indicative of slow, controlled growth. |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | To determine the elemental composition and check for impurities. | Stoichiometric ratio of Ca:N close to 3:2, with minimal oxygen or other contaminants. |
Table 2: Characterization Techniques for Ca₃N₂ Single Crystals.
Logical Relationship of Characterization Techniques:
Caption: Interrelation of characterization methods for Ca₃N₂ single crystals.
Safety Precautions
-
Handling of Calcium Metal: Calcium metal is highly reactive and can ignite in air, especially when finely divided. It reacts with water to produce flammable hydrogen gas. All handling should be done in an inert atmosphere.
-
Handling of Ca₃N₂: this compound reacts with moisture to produce ammonia (B1221849) gas, which is toxic and corrosive. Handle in a well-ventilated area or in an inert atmosphere glovebox.
-
High-Temperature Operations: The use of high-temperature furnaces requires appropriate personal protective equipment (PPE), including thermal gloves and safety glasses. Ensure the furnace is properly maintained and operated according to the manufacturer's instructions.
-
Sealed Ampoules: Heating sealed ampoules can lead to a buildup of pressure. Ensure the ampoules are properly prepared and use a blast shield during heating.
References
- 1. Vapor pressures of the elements (data page) - Wikipedia [en.wikipedia.org]
- 2. Crucible - Wikipedia [en.wikipedia.org]
- 3. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 4. heegermaterials.com [heegermaterials.com]
- 5. High Vapor Pressure Materials and Components | CNF Users [cnfusers.cornell.edu]
- 6. Calcium - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Calcium Nitride (Ca₃N₂) as a Nitriding Agent in Metallurgy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitriding is a thermochemical surface hardening process used to enhance the wear resistance, surface hardness, and fatigue life of metallic components.[1] The process involves the diffusion of nitrogen atoms into the surface of a metal, forming hard nitride compounds with the base material and its alloying elements.[2][3] While conventional nitriding methods like gas and plasma nitriding are widely used, they often rely on gaseous nitrogen sources such as ammonia (B1221849).[4]
Calcium nitride (Ca₃N₂), a solid, reddish-brown crystalline compound, presents an alternative as a potent solid-state nitriding agent.[5][6] Its high nitrogen content and reactivity make it a candidate for powder pack nitriding, a method where the component to be treated is embedded in a powder mixture containing the nitriding agent and heated in a controlled environment. This technique can be particularly advantageous for treating complex geometries and for applications where gas-based methods may be less practical.
These application notes provide a comprehensive overview of the use of calcium nitride as a nitriding agent in metallurgical applications, including detailed experimental protocols and expected outcomes.
Principles and Mechanisms
The use of Ca₃N₂ as a nitriding agent in a powder pack process is predicated on its thermal decomposition and the subsequent diffusion of nitrogen into the metallic substrate. While the precise mechanism of nitrogen transfer from solid Ca₃N₂ to a steel surface is not extensively detailed in readily available literature, it is hypothesized to involve a combination of direct solid-state diffusion and the creation of a localized nitrogen-rich atmosphere within the pack.
At elevated temperatures, typically in the range of 500-600°C for nitriding steel, Ca₃N₂ is believed to either directly transfer nitrogen to the metal surface upon contact or decompose to release nitrogen gas, which then diffuses into the workpiece.[2] The nitrogen atoms then react with iron and other nitride-forming alloying elements in the steel, such as chromium, molybdenum, and aluminum, to form a hard, wear-resistant case.[2]
The overall reaction can be generalized as:
Ca₃N₂(s) + 3Fe(s) → 3Ca(s) + 2FeₓN(s)
The efficiency of this process is dependent on several factors, including the temperature, time, composition of the powder pack mixture, and the specific alloy being treated.
Experimental Protocols
The following protocols are based on the general principles of powder pack nitriding and are adapted for the use of calcium nitride. Researchers should optimize these parameters for their specific applications and materials.
Materials and Equipment
-
Nitriding Agent: High-purity calcium nitride (Ca₃N₂) powder (-200 mesh).
-
Inert Filler: Alumina (Al₂O₃) or silica (B1680970) (SiO₂) powder, calcined to remove moisture.
-
Activator (Optional): Ammonium chloride (NH₄Cl) or other halide salts to potentially enhance the nitriding process.
-
Substrate: Steel or other metallic alloy specimens, cleaned and degreased.
-
Pack Container: A sealed container made of a material that is stable at the nitriding temperature, such as stainless steel or a nickel-based alloy.
-
Furnace: A programmable furnace with a controlled atmosphere (e.g., inert gas like argon or nitrogen).
-
Safety Equipment: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, especially when handling fine powders.
Powder Pack Preparation
-
Mixing: Prepare the powder mixture by blending calcium nitride powder with an inert filler. A typical starting composition could be in the range of 20-50% Ca₃N₂ by weight, with the remainder being the inert filler. If an activator is used, it is typically added in a small amount (e.g., 1-5% by weight).
-
Homogenization: Thoroughly mix the powders to ensure a uniform distribution of the nitriding agent.
Packing Procedure
-
Base Layer: Place a layer of the powder mixture at the bottom of the pack container.
-
Specimen Placement: Position the cleaned and degreased metal specimens on the powder bed, ensuring they do not touch each other or the container walls.
-
Filling: Add more of the powder mixture, ensuring the specimens are completely surrounded by at least 25 mm of powder on all sides.
-
Sealing: Place the lid on the container and seal it to minimize the ingress of air and the escape of any gases generated during the process.
Nitriding Cycle
-
Furnace Placement: Place the sealed pack container into the furnace.
-
Purging: Purge the furnace with an inert gas (e.g., argon) to remove any residual oxygen.
-
Heating: Ramp up the temperature to the desired nitriding temperature (typically 500-600°C for steels) at a controlled rate.
-
Soaking: Hold the furnace at the nitriding temperature for the desired duration. The soaking time can range from a few hours to over 24 hours, depending on the desired case depth.
-
Cooling: After the soaking period, cool the furnace down to room temperature. Slow cooling within the furnace is generally preferred to minimize distortion.
Post-Treatment
-
Unpacking: Once cooled, carefully open the pack container and remove the nitrided specimens.
-
Cleaning: Clean the specimens to remove any adhering powder. This can be done using a brush, compressed air, or ultrasonic cleaning.
Data Presentation: Expected Outcomes
The effectiveness of the Ca₃N₂ nitriding process can be evaluated through various characterization techniques. The following tables provide a template for organizing the expected quantitative data. Note: The values presented are illustrative and will vary based on the specific experimental conditions and materials used.
Table 1: Process Parameters for Ca₃N₂ Powder Pack Nitriding of Tool Steel (e.g., H13)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ca₃N₂ Concentration (wt%) | 30 | 50 | 30 |
| Inert Filler (Al₂O₃, wt%) | 70 | 50 | 70 |
| Temperature (°C) | 520 | 520 | 550 |
| Time (hours) | 8 | 8 | 12 |
| Atmosphere | Argon | Argon | Argon |
Table 2: Resulting Properties of Nitrided H13 Tool Steel
| Property | Condition 1 | Condition 2 | Condition 3 |
| Surface Hardness (HV) | 900 - 1100 | 1000 - 1200 | 950 - 1150 |
| Case Depth (mm) | 0.15 - 0.20 | 0.18 - 0.25 | 0.20 - 0.30 |
| Compound Layer Thickness (µm) | 5 - 10 | 8 - 15 | 10 - 20 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for powder pack nitriding using Ca₃N₂.
Signaling Pathway: Nitrogen Transfer Mechanism (Hypothesized)
Caption: Hypothesized nitrogen transfer from Ca₃N₂ to steel.
Characterization of the Nitrided Layer
A thorough analysis of the nitrided layer is crucial to determine the success of the treatment. The following techniques are recommended:
-
Microhardness Testing: A Vickers or Knoop microhardness tester should be used to measure the hardness profile from the surface to the core of the specimen. This will reveal the surface hardness and the effective case depth.
-
Optical and Scanning Electron Microscopy (SEM): Cross-sectional analysis of the nitrided specimen using microscopy will allow for the visualization of the nitride layer, including the compound layer and the diffusion zone.
-
X-ray Diffraction (XRD): XRD analysis of the surface can be used to identify the specific nitride phases (e.g., ε-Fe₂₋₃N, γ'-Fe₄N) that have formed.
Safety Considerations
-
Calcium nitride reacts with moisture to produce ammonia gas.[6] Therefore, it should be stored in a dry, inert atmosphere.
-
The handling of fine powders should be carried out in a well-ventilated area or a fume hood to avoid inhalation.
-
Standard high-temperature furnace safety procedures should be followed.
Conclusion
Calcium nitride holds promise as a solid-state nitriding agent for the surface hardening of steels and other alloys via the powder pack method. This technique offers a potentially simpler and more versatile alternative to conventional gas-based nitriding processes. The protocols and information provided in these application notes serve as a foundation for researchers to explore and optimize the use of Ca₃N₂ in their specific metallurgical applications. Further research is needed to fully elucidate the nitrogen transfer mechanism and to develop comprehensive data on the effects of various process parameters on different alloys.
References
- 1. A thermodynamic and kinetic study of the catalytic performance of Fe, Mo, Rh and Ru for the electrochemical nitrogen reduction reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Case-hardening - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Application of Tricalcium Dinitride (Ca₃N₂) in Advanced Ammonia Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricalcium dinitride (Ca₃N₂), an inorganic compound, is emerging as a material of interest in novel ammonia (B1221849) (NH₃) synthesis methodologies, offering potential alternatives to the conventional Haber-Bosch process. Its application is primarily explored in two innovative areas: plasma-assisted ammonia synthesis and thermochemical looping cycles. These approaches aim to achieve ammonia production under milder conditions, with the promise of reduced energy consumption and decentralized manufacturing. This document provides detailed application notes and experimental protocols for the utilization of Ca₃N₂ in these advanced ammonia synthesis techniques.
Application 1: Plasma-Assisted Ammonia Synthesis using a Dielectric Barrier Discharge (DBD) Reactor
In this application, this compound serves as a catalyst in a dielectric barrier discharge (DBD) plasma environment to facilitate the synthesis of ammonia from nitrogen (N₂) and hydrogen (H₂). The non-equilibrium plasma generates energetic electrons that activate the otherwise inert N₂ molecules, while the Ca₃N₂ catalyst surface is believed to play a crucial role in the subsequent reaction pathways.
Mechanism and Advantages
The primary advantage of plasma-assisted synthesis is the ability to overcome the high activation energy of N₂ dissociation at lower temperatures and pressures compared to the Haber-Bosch process. While the precise mechanism of Ca₃N₂ in this process is still under investigation, it is hypothesized that the catalyst surface provides active sites for the adsorption of plasma-activated species, thereby enhancing the formation of ammonia. Studies have indicated that Ca₃N₂ demonstrates optimal performance in nitrogen-rich gas flows, suggesting a unique reaction pathway that differs from other catalysts like calcium hydride (CaH₂) and lithium hydride (LiH).[1]
Experimental Protocol
1. Catalyst Preparation and Handling:
-
This compound is a reddish-brown crystalline solid. It is reactive with moisture and should be handled under an inert atmosphere (e.g., in a glovebox) to prevent the formation of calcium hydroxide (B78521) and ammonia.[2]
-
The Ca₃N₂ powder is typically dispersed within a dielectric material, such as quartz wool, to ensure uniform distribution within the plasma reactor.
2. Dielectric Barrier Discharge (DBD) Reactor Setup:
-
A coaxial DBD reactor is commonly employed. This consists of a central high-voltage electrode and an outer ground electrode, separated by a dielectric tube (e.g., quartz).[1][3]
-
The prepared Ca₃N₂ catalyst, dispersed in quartz wool, is packed into the annular space between the electrodes.
-
The reactor is connected to a gas delivery system with mass flow controllers to precisely manage the flow rates of N₂ and H₂.
-
A high-voltage AC power supply is used to generate the plasma.
3. Ammonia Synthesis Procedure:
-
The reactor is purged with an inert gas (e.g., Argon) to remove any residual air and moisture.
-
A specific N₂:H₂ gas mixture is introduced into the reactor. For Ca₃N₂, nitrogen-rich flows have been found to be more effective.[1]
-
The plasma is initiated by applying a high voltage across the electrodes. The power can be varied to study its effect on ammonia production.
-
The reactor outlet gas stream is directed to an analytical system for ammonia quantification.
4. Product Analysis:
-
Gas Chromatography (GC): The concentration of ammonia in the effluent gas is quantified using a gas chromatograph equipped with a suitable column and a thermal conductivity detector (TCD) or a more sensitive detector like a nitrogen chemiluminescence detector (NCD).[4][5]
-
Optical Emission Spectroscopy (OES): OES is used to diagnose the plasma by identifying the excited species present (e.g., N₂, H, NH*). This provides insights into the plasma chemistry and the effect of the catalyst on the plasma characteristics.[6][7][8]
Quantitative Data
The following table summarizes typical experimental conditions and performance data for plasma-assisted ammonia synthesis using Ca₃N₂ as a catalyst. It is important to note that performance can vary significantly based on the specific reactor design and operating parameters. For comparison, data for CaH₂ and LiH from the same study are included.
| Catalyst | N₂:H₂ Flow Ratio | Plasma Power (W) | Max. NH₃ Synthesis Rate (µmol g⁻¹ h⁻¹) | Optimal Gas Environment | Reference |
| Ca₃N₂ | 3:1 | 27 | ~3000 | Nitrogen-rich | [1][9] |
| CaH₂ | 1:3 | 27 | 6440 | Hydrogen-rich | [1][9] |
| LiH | 1:3 | 27 | ~2000 | Hydrogen-rich | [1][9] |
Experimental Workflow Diagram
References
- 1. osti.gov [osti.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Optical Emission Spectroscopy - NOVA FABRICA [novafabrica.biz]
- 8. Optical Emission Spectroscopy for Plasma Systems - Avantes [avantes.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Handling and Preventing Oxidation of Ca₃N₂ Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of calcium nitride (Ca₃N₂) to prevent oxidation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the oxidation of Ca₃N₂ samples?
A1: Calcium nitride (Ca₃N₂) is a highly reactive inorganic compound that readily reacts with oxygen and moisture from the air.[1] This degradation leads to the formation of impurities such as calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)₂), which can significantly impact experimental outcomes by introducing contaminants, altering reaction kinetics, and producing erroneous results.[2]
Q2: What are the primary reactions that cause the degradation of Ca₃N₂?
A2: The two main degradation reactions are:
-
Oxidation: In the presence of oxygen, Ca₃N₂ oxidizes to form calcium oxide. 2Ca₃N₂ + 3O₂ → 6CaO + 2N₂
-
Hydrolysis: Ca₃N₂ reacts vigorously with water or moisture to produce calcium hydroxide and ammonia (B1221849) gas.[1][3] Ca₃N₂ + 6H₂O → 3Ca(OH)₂ + 2NH₃
Q3: How can I visually identify if my Ca₃N₂ sample has been oxidized?
A3: Pure calcium nitride is typically a red-brown crystalline solid.[3] The presence of a white or off-white powder mixed with the sample is a common visual indicator of oxidation, suggesting the formation of calcium oxide or calcium hydroxide. Another sign of moisture exposure is the faint smell of ammonia due to the hydrolysis reaction.
Q4: What is the appropriate storage method for Ca₃N₂ samples?
A4: Ca₃N₂ must be stored under a dry, inert atmosphere, such as high-purity argon or nitrogen, in a tightly sealed container. The use of a desiccator within an inert atmosphere glovebox is a recommended practice for long-term storage.
Q5: Can I handle Ca₃N₂ on an open lab bench?
A5: No. Handling Ca₃N₂ in an open environment will lead to rapid degradation. All manipulations, including weighing and transferring, must be performed in a controlled inert atmosphere, such as a glovebox or by using a Schlenk line.
Troubleshooting Guides
Issue 1: Suspected Sample Oxidation
-
Symptoms:
-
The sample appears lighter in color than the expected red-brown.
-
A white powder is visible in the sample container.
-
A faint odor of ammonia is detectable upon opening the container within an inert atmosphere.
-
-
Possible Causes:
-
Improper storage container seal.
-
High levels of oxygen or moisture in the glovebox or Schlenk line.
-
Introduction of contaminated solvents or reagents.
-
-
Solutions:
-
Verify Inert Atmosphere Purity: Check the oxygen and moisture levels of your glovebox or the purity of the inert gas source for your Schlenk line.
-
Use Freshly Purified Solvents: Ensure all solvents and reagents are rigorously dried and deoxygenated before use.
-
Sample Purification (with caution): Currently, there are no established protocols for the simple purification of partially oxidized Ca₃N₂. For applications requiring very high purity, it is recommended to use a fresh, unoxidized sample.
-
Issue 2: Inconsistent Experimental Results
-
Symptoms:
-
Poor reproducibility of experimental data.
-
Unexpected side products are observed in reactions.
-
-
Possible Causes:
-
The use of partially oxidized Ca₃N₂ introduces CaO and Ca(OH)₂ as unintended reactants.
-
Inconsistent handling procedures leading to varying degrees of sample degradation between experiments.
-
-
Solutions:
-
Standardize Handling Protocol: Implement a strict and consistent protocol for handling Ca₃N₂ for all experiments.
-
Characterize Your Sample: Before use in a series of critical experiments, consider characterizing a small amount of your Ca₃N₂ batch using techniques like X-ray Diffraction (XRD) to confirm its phase purity.
-
Experimental Protocols
Protocol 1: Handling Ca₃N₂ in a Glovebox
-
Preparation: Ensure the glovebox has a stable inert atmosphere with oxygen and moisture levels below 1 ppm.
-
Material Transfer: Introduce the sealed container of Ca₃N₂ into the glovebox antechamber. Purge the antechamber with at least three vacuum/inert gas cycles.
-
Weighing and Transfer:
-
Inside the glovebox, carefully open the Ca₃N₂ container.
-
Use a clean, dry spatula to transfer the desired amount of Ca₃N₂ onto a tared weigh boat.
-
Promptly transfer the weighed sample to your reaction vessel.
-
-
Sealing: Tightly seal the reaction vessel and the main Ca₃N₂ container before removing them from the glovebox (if necessary) or proceeding with the reaction inside the glovebox.
Protocol 2: Handling Ca₃N₂ with a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and subsequently flame-dried under vacuum on the Schlenk line to remove any adsorbed moisture.
-
Inert Atmosphere Introduction: Connect the flask containing Ca₃N₂ (sealed with a septum) to the Schlenk line. Perform at least three vacuum/inert gas backfill cycles to ensure the headspace is inert.
-
Solid Transfer (if needed): To transfer the solid, use a positive pressure of inert gas to flush a transfer tube or a side-arm flask.
-
Solvent/Reagent Addition: Add anhydrous, deoxygenated solvents or reagents via a gas-tight syringe or cannula under a positive flow of inert gas.
Data Presentation
Table 1: Purity Levels of Inert Gas for Handling Ca₃N₂
| Parameter | Recommended Level | Justification |
| Oxygen (O₂) | < 1 ppm | Minimizes the formation of CaO. |
| Moisture (H₂O) | < 1 ppm | Prevents the formation of Ca(OH)₂ and NH₃. |
Table 2: Common Impurities and Their Origin
| Impurity | Chemical Formula | Common Origin |
| Calcium Oxide | CaO | Reaction with oxygen. |
| Calcium Hydroxide | Ca(OH)₂ | Reaction with moisture. |
| Calcium Carbonate | CaCO₃ | Reaction of Ca(OH)₂ with CO₂. |
Visualizations
Caption: Experimental workflow for handling Ca₃N₂.
Caption: Troubleshooting logic for suspected Ca₃N₂ oxidation.
References
Technical Support Center: Optimizing Reaction Conditions for Ca₃N₂ Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of calcium nitride (Ca₃N₂).
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing Calcium Nitride (Ca₃N₂)?
A1: The most direct and widely used laboratory method is the direct nitridation of calcium metal. This involves reacting elemental calcium with high-purity nitrogen gas at elevated temperatures. The balanced chemical equation for this synthesis reaction is: 3Ca + N₂ → Ca₃N₂.[1][2][3]
Q2: What are the optimal reaction conditions for the direct nitridation of calcium?
A2: For optimal yield and purity, the reaction should be carried out at temperatures ranging from 450°C to 900°C.[1] An optimal yield is often achieved at 750°C under a nitrogen pressure of 1-2 atmospheres.[1] The reaction time can vary from 12 to 24 hours, depending on the temperature and the particle size of the calcium metal used.[1]
Q3: Why is it crucial to use a controlled and inert atmosphere during the synthesis?
A3: A strictly controlled atmosphere is essential to prevent the formation of impurities. Calcium is highly reactive with oxygen, which can lead to the formation of calcium oxide (CaO).[2] Furthermore, calcium nitride is extremely sensitive to moisture and will react with water to produce calcium hydroxide (B78521) (Ca(OH)₂) and ammonia (B1221849) (NH₃).[2][3] Therefore, the synthesis must be conducted under a continuous flow of high-purity, dry nitrogen gas.[2]
Q4: What are some alternative methods for synthesizing Ca₃N₂?
A4: Besides direct nitridation, other synthesis routes include:
-
Thermal decomposition of calcium amide precursors: This method can yield high-purity calcium nitride.[2]
-
Reaction with a molten zinc-calcium alloy: In this process, a molten zinc-calcium alloy is sprayed into a reactor with hot nitrogen gas.[4][5]
-
Use of metal-organic precursors: This technique involves the thermal treatment of a complex of a metal salt and an organic ligand in a nitrogen or ammonia atmosphere.[2][5]
Q5: What are the key physical and chemical properties of Ca₃N₂?
A5: Calcium nitride is a red-brown crystalline solid.[1][6] It has a melting point of 1195°C.[1][6] It is highly reactive with water and acids.[1][5] The alpha-form (α-Ca₃N₂) is the most commonly encountered crystal structure.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to the formation of a passivating nitride layer on the calcium surface, which can halt the reaction, especially at lower temperatures.[2][4] | Increase the reaction temperature to above 650°C to facilitate nitrogen diffusion through the nitride layer.[4] Using calcium in the form of fine turnings or powder can also increase the surface area and enhance the reaction rate. |
| Insufficient reaction time or temperature. | Refer to the recommended reaction conditions. A temperature of 750°C for 12-24 hours is optimal for high yield.[1] | |
| Contamination with moisture, leading to the decomposition of the product.[2] | Ensure all equipment is thoroughly dried before use. Use high-purity, dry nitrogen gas. After the reaction, the product must be cooled under the inert atmosphere.[2] | |
| Product is Contaminated (e.g., with CaO or Ca(OH)₂) | Presence of oxygen or moisture in the reaction system.[2] | Purify the nitrogen gas to remove traces of oxygen and moisture. This can be achieved by passing the gas through heated copper turnings and molecular sieves.[1] Handle and store the final product in a moisture-free environment, such as a glovebox.[2] |
| Uncontrolled, Rapid Reaction | The reaction between calcium and nitrogen is highly exothermic, which can cause the reaction to accelerate uncontrollably, leading to the melting of calcium and the formation of a passivating surface layer.[2] | Control the heating rate to manage the exothermic nature of the reaction. Using a diluting agent in self-propagating synthesis methods can also help control the reaction temperature.[5] |
| Product is Black or Discolored | The color of calcium nitride can vary depending on the preparation temperature. It may appear black if prepared at around 350°C.[6][7] | Ensure the reaction is carried out within the optimal temperature range of 450°C to 900°C to obtain the characteristic red-brown product. |
Data Presentation: Optimized Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reaction Temperature | 450°C - 900°C[1] | Optimal yield is often achieved at 750°C.[1] |
| Nitrogen Pressure | 1-2 atm[1] | A continuous flow of high-purity nitrogen is recommended. |
| Reaction Time | 12-24 hours[1] | Dependent on temperature and calcium particle size. |
| Calcium Form | Turnings or distilled crystals[1] | Finer particles can increase reaction rates. |
| Atmosphere | High-purity, dry nitrogen gas | Crucial to prevent oxide and hydroxide formation.[2] |
Experimental Protocols
Direct Nitridation of Calcium Metal
-
Preparation of Reactants and Equipment:
-
Place calcium metal turnings or distilled calcium crystals in a silica (B1680970) or alumina (B75360) boat.[1]
-
Ensure the tube furnace and all glassware are thoroughly dried to remove any moisture.
-
-
Setup of the Reaction System:
-
Position the boat containing the calcium sample inside a tube furnace.
-
Connect a high-purity nitrogen gas source to the tube furnace. It is recommended to pass the nitrogen gas through a purification system (e.g., heated copper turnings at 400°C and molecular sieves) to eliminate any traces of oxygen and moisture.[1]
-
-
Reaction Execution:
-
Purge the tube furnace with the purified nitrogen gas to create an inert atmosphere.
-
Heat the furnace to the desired reaction temperature, typically between 450°C and 900°C.[1] A temperature of 750°C is often optimal.[1]
-
Maintain the reaction at the set temperature for 12-24 hours under a continuous flow of nitrogen at a pressure of 1-2 atm.[1]
-
-
Product Recovery and Storage:
-
After the reaction is complete, allow the furnace to cool down to room temperature while still under the inert nitrogen atmosphere to prevent oxidation of the hot product.[2]
-
Once cooled, transfer the red-brown crystalline product to a dry, inert-atmosphere glovebox for handling and storage to prevent reaction with air and moisture.[2]
-
Visualizations
Caption: Workflow for the direct synthesis of Calcium Nitride.
Caption: Troubleshooting logic for common issues in Ca₃N₂ synthesis.
References
- 1. webqc.org [webqc.org]
- 2. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 3. Calcium nitride - Wikipedia [en.wikipedia.org]
- 4. US7141228B2 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 5. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 6. nanotrun.com [nanotrun.com]
- 7. nanotrun.com [nanotrun.com]
Technical Support Center: Scaling Up Tricalcium Dinitride (Ca3N2) Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis and scale-up of tricalcium dinitride (Ca3N2).
Troubleshooting Guides
This section addresses common issues encountered during Ca3N2 production, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction resulted in a very low yield of Ca3N2, or no product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in Ca3N2 synthesis are a common problem and can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction between calcium and nitrogen may not have gone to completion.
-
Solution: Ensure the reaction temperature is optimal for the chosen synthesis method. For direct nitridation, temperatures around 450°C are often cited to take advantage of the crystalline transformation of calcium, which enhances reactivity.[1] For methods involving a zinc-calcium alloy, temperatures above 650°C may be necessary.[2] Extend the reaction time to allow for complete conversion. Ensure a continuous and sufficient flow of high-purity, dry nitrogen gas to the reaction chamber.[3]
-
-
Passivation Layer Formation: In direct nitridation, a layer of Ca3N2 can form on the surface of the calcium metal, preventing further reaction with nitrogen. This is particularly problematic if the temperature rises too quickly, causing the calcium to melt.[3]
-
Solution: Control the heating rate carefully to avoid melting the calcium. Using calcium in a finely divided form (e.g., turnings or powder) increases the surface area for reaction. Some methods employ intermittent nitrogen injections to manage the exothermic reaction and prevent runaway temperatures.[1]
-
-
Leaks in the Reaction System: The ingress of air (oxygen and moisture) into the reaction setup can lead to the formation of calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)2) instead of the desired nitride.[3][4]
-
Solution: Thoroughly check all connections and seals in your reaction apparatus for leaks. It is crucial to work under a strictly controlled inert atmosphere.[3]
-
-
Issue 2: Product Contamination
-
Question: My Ca3N2 product is discolored (e.g., white, grey, or yellow instead of reddish-brown) and analysis shows the presence of impurities. How can I identify and prevent this contamination?
-
Answer: Product contamination is a significant challenge due to the high reactivity of both the reactants and the product. Here are common impurities and how to address them:
-
Calcium Oxide (CaO) and Calcium Hydroxide (Ca(OH)2): These are the most common impurities, formed by reaction with oxygen and water. Their presence is often indicated by a lighter color of the product.[4]
-
Cause: Leaks in the reaction system, use of impure nitrogen gas, or exposure of the product to air during handling and storage.
-
Prevention: Use high-purity, dry nitrogen gas. Ensure a leak-tight reaction setup. Handle and store the final product under an inert atmosphere, for example, in a glovebox.[3][5]
-
-
Unreacted Calcium: Incomplete reaction can leave residual calcium metal in the final product.
-
Cause: Insufficient reaction time, low reaction temperature, or a passivation layer.
-
Solution: Optimize reaction parameters as described for low yield issues.
-
-
Mixed Nitrides (e.g., Ca2ZnN2): When using the zinc-calcium alloy method, the formation of mixed nitrides is a possibility.[2]
-
Prevention and Removal: This impurity can reportedly be decomposed by heating the product above 700°C.[2]
-
-
Issue 3: Difficulty in Handling and Storage
-
Question: My Ca3N2 product rapidly decomposes or changes color upon exposure to the laboratory environment. What are the best practices for handling and storing this material?
-
Answer: this compound is extremely sensitive to air and moisture.[4] Proper handling and storage are critical to maintain its purity and integrity.
-
Handling: All manipulations of Ca3N2 should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox.[3][6] If a glovebox is not available, air-free techniques using Schlenk lines can be employed.[6]
-
Storage: Store Ca3N2 in a tightly sealed container within a desiccator or, ideally, inside a glovebox.[5] The container should be made of a material that does not react with the nitride.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal synthesis method for scaling up Ca3N2 production?
A1: The choice of synthesis method for scale-up depends on the desired purity, required quantity, and available equipment.
-
Direct Nitridation of calcium metal is a common laboratory-scale method but can be challenging to scale due to the highly exothermic nature of the reaction, which can lead to uncontrolled temperature increases and the formation of a passivating nitride layer.[3]
-
The Zinc-Calcium Alloy Method is considered more scalable. Using a molten zinc-calcium alloy allows for better temperature control and a more efficient reaction due to the increased surface area when sprayed into a reactor. The zinc can also be recovered and reused, making the process more economical for larger scales.[2][7]
-
Self-Propagating High-Temperature Synthesis (SHS) is a rapid and energy-efficient method that can produce large quantities of material quickly. However, controlling the product's homogeneity and purity can be challenging.[8][9]
Q2: How can I confirm the purity of my synthesized Ca3N2?
A2: A combination of analytical techniques is recommended for purity assessment.
-
X-Ray Diffraction (XRD) is the primary method to identify the crystalline phases present in your product. It can confirm the presence of α-Ca3N2 and detect crystalline impurities like CaO, Ca(OH)2, and unreacted Ca.
-
Elemental Analysis can determine the calcium-to-nitrogen ratio in your product to verify the stoichiometry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy can be used to detect the presence of hydroxide (from Ca(OH)2) and carbonate (from reaction with CO2) impurities.
Q3: What are the key safety precautions when working with Ca3N2?
A3: this compound is a hazardous substance that requires careful handling.
-
Reactivity: It reacts with water and moisture to produce flammable ammonia (B1221849) gas.[4] It is also a flammable solid.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood or glovebox, to avoid inhalation of dust and exposure to ammonia.[10]
-
Fire Extinguishing: Do NOT use water to extinguish a fire involving Ca3N2. Use a Class D fire extinguisher suitable for reactive metals.[4]
Data Presentation
The following tables summarize key quantitative data for different Ca3N2 synthesis methods. Note that specific values can vary significantly based on the experimental setup and conditions.
Table 1: Comparison of Ca3N2 Synthesis Methods
| Synthesis Method | Typical Temperature Range (°C) | Typical Reaction Time | Reported Yield | Reported Purity | Scalability |
| Direct Nitridation | 450 - 850 | 3 - 10 hours | Moderate to High | Variable, prone to CaO contamination | Challenging |
| Zinc-Calcium Alloy | > 650 | Continuous (spray) | High | High (with purification) | Good |
| Self-Propagating (SHS) | Ignition temperature, then self-sustaining | Seconds to minutes | High | Variable, may contain byproducts | Good |
| From Calcium Amide | 800 - 1300 | ~4 hours | Up to 99.8% | High | Moderate |
Table 2: Influence of Temperature on Ca3N2 Color (Direct Nitridation) [1]
| Temperature (°C) | Observed Color of Ca3N2 |
| 350 | Black |
| 350 - 1150 | Milky White |
| > 1150 | Golden Yellow |
Experimental Protocols
Protocol 1: Direct Nitridation of Calcium Turnings
This protocol describes a laboratory-scale synthesis of Ca3N2 by the direct reaction of calcium metal with nitrogen gas.
Materials:
-
Calcium turnings
-
High-purity nitrogen gas (dried)
-
Tube furnace
-
Alumina (B75360) or nickel boat
-
Inert atmosphere glovebox
Procedure:
-
Place a known quantity of calcium turnings into an alumina or nickel boat inside an inert atmosphere glovebox.
-
Transfer the boat into the center of a quartz tube within a tube furnace.
-
Seal the tube and purge the system with high-purity, dry nitrogen gas for at least 30 minutes to remove any residual air and moisture. Maintain a continuous, gentle flow of nitrogen throughout the reaction.
-
Slowly heat the furnace to 450°C over 1-2 hours. The allotropic transformation of calcium at this temperature increases its reactivity.[1]
-
Hold the temperature at 450°C for 3-4 hours to ensure complete nitridation.[1]
-
After the reaction is complete, turn off the furnace and allow the system to cool to room temperature under a continuous flow of nitrogen.
-
Once at room temperature, transfer the boat containing the reddish-brown Ca3N2 product into an inert atmosphere glovebox for handling and storage.
Protocol 2: Synthesis via Zinc-Calcium Alloy (Conceptual Outline)
This method is more suitable for larger-scale production and involves the reaction of a molten alloy with hot nitrogen.
Materials:
-
Zinc metal
-
Calcium metal
-
High-purity nitrogen gas
-
High-temperature reactor with a spraying nozzle
-
Inert gas (e.g., Argon)
Procedure:
-
Prepare a zinc-calcium alloy by melting the two metals together under an inert atmosphere. The alloy composition can be varied.[2]
-
Heat a reactor to a temperature above 650°C and fill it with pre-heated, high-purity nitrogen gas.[2]
-
Melt the zinc-calcium alloy and spray it as fine droplets into the hot nitrogen atmosphere of the reactor using a nozzle. An inert gas like argon may be used initially to prevent clogging of the nozzle.[2]
-
The calcium in the droplets reacts with the nitrogen to form Ca3N2, while the zinc evaporates due to the high temperature and the exothermic reaction.
-
The Ca3N2 powder is collected at the bottom of the reactor.
-
The evaporated zinc can be condensed on cooled surfaces of the reactor and recycled.[11]
-
The collected Ca3N2 may require a subsequent heating step (e.g., above 700°C) to decompose any Ca2ZnN2 impurity.[2]
Mandatory Visualization
Experimental Workflow for Direct Nitridation of Calcium
Caption: Workflow for the direct nitridation synthesis of Ca3N2.
Troubleshooting Logic for Ca3N2 Synthesis Impurities
Caption: Decision tree for troubleshooting impurities in Ca3N2 synthesis.
References
- 1. WO2004005185A1 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 2. graphviz.org [graphviz.org]
- 3. medium.com [medium.com]
- 4. fishersci.it [fishersci.it]
- 5. heegermaterials.com [heegermaterials.com]
- 6. CN110759371A - Method for preparing calcium oxide by purifying and recycling carbide slag - Google Patents [patents.google.com]
- 7. Calcium nitride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 10. materion.com [materion.com]
- 11. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
Technical Support Center: Synthesis and Purification of Calcium Nitride (Ca₃N₂)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized calcium nitride (Ca₃N₂).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized Ca₃N₂ and how do they form?
A1: The most common impurities in Ca₃N₂ are calcium oxide (CaO), calcium hydroxide (B78521) (Ca(OH)₂), and unreacted calcium metal.[1][2] If a zinc-calcium alloy is used as a precursor, a mixed nitride, Ca₂ZnN₂, can also be a significant impurity.[1][3]
-
Calcium Oxide (CaO): Forms due to the high reactivity of calcium metal with any trace amounts of oxygen present in the reaction atmosphere.[1] The direct nitridation reaction is highly exothermic, which can accelerate this unwanted side reaction.[1][4]
-
Calcium Hydroxide (Ca(OH)₂): Ca₃N₂ is extremely sensitive to moisture.[1] It readily reacts with water vapor, even from the air, to produce calcium hydroxide and ammonia.[1][5] This can happen during the synthesis if the nitrogen gas is not perfectly dry, or during handling and storage if the product is exposed to the atmosphere.[1][6][7][8][9]
-
Unreacted Calcium Metal: Incomplete nitridation can leave residual calcium metal in the final product. This can be caused by a passivating nitride layer forming on the surface of the calcium, which slows down the reaction.[3]
-
Mixed Nitride (Ca₂ZnN₂): This impurity can form around 650°C when using a zinc-calcium alloy in the synthesis process.[3][4]
Q2: My final product has a grayish or whitish tint instead of the expected red-brown color. What does this indicate?
A2: A grayish or whitish appearance in the final Ca₃N₂ product typically suggests the presence of calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂) impurities. Pure Ca₃N₂ is a red-brown crystalline solid.[2][5] The white color of CaO and Ca(OH)₂ mixed with the red-brown Ca₃N₂ can result in a lighter-colored, impure product.
Q3: How can I minimize the formation of CaO and Ca(OH)₂ during synthesis?
A3: Minimizing oxide and hydroxide impurities requires strict control of the reaction environment.
-
High-Purity Gases: Use high-purity, dry nitrogen gas for the nitridation process.[1] An inert gas atmosphere should be maintained throughout the reaction and cooling phases.[1]
-
Controlled Atmosphere: The synthesis must be carried out in a system that prevents any air or moisture from entering.[1] A continuous flow of the high-purity nitrogen gas is recommended.[1]
-
Proper Handling: After synthesis, the Ca₃N₂ product must be handled and stored in a moisture-free environment, such as a glovebox, to prevent degradation.[1][6][7]
Q4: I used a zinc-calcium alloy for synthesis and suspect Ca₂ZnN₂ contamination. How can I remove it?
A4: The mixed nitride Ca₂ZnN₂ can be removed by heating the product.[1] This impurity decomposes at temperatures above 700°C.[1][3][4] By heating your sample in an inert atmosphere to a temperature above this, you can selectively remove the Ca₂ZnN₂.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during Ca₃N₂ synthesis and purification.
Problem 1: Low Yield of Ca₃N₂
| Possible Cause | Troubleshooting Step |
| Passivation Layer Formation | A compact layer of nitride can form on the calcium surface, preventing further reaction.[3] Consider using calcium in a fine fibrous or powdered form to increase the surface area.[10] The allotropic transformation of calcium at approximately 450°C enhances the reaction rate, so ensuring the reaction temperature profile passes through this point is critical.[1][10] |
| Insufficient Reaction Time or Temperature | Ensure the reaction temperature is maintained within the optimal range (often cited around 450°C for initial reaction) and for a sufficient duration to allow for complete nitridation.[10][11] |
| Poor Gas Flow | Ensure a continuous and adequate flow of high-purity nitrogen gas to the reaction site. |
Problem 2: Product is Contaminated with Impurities
| Symptom | Likely Impurity | Verification Method | Purification Protocol |
| White/Grayish Product | CaO, Ca(OH)₂ | Thermogravimetric Analysis (TGA) will show mass loss at specific temperatures corresponding to the decomposition of these impurities.[1] | Strict adherence to inert and dry conditions during synthesis and handling is preventative. Post-synthesis removal is difficult. Resynthesis with improved atmospheric control is recommended. |
| Presence of unexpected phases in XRD | Ca₂ZnN₂ (if using Zn-Ca alloy) | X-ray Diffraction (XRD) analysis can identify the crystal structures of different nitride phases present. | Heat the sample under a high-purity nitrogen or inert atmosphere to a temperature above 700°C to decompose the Ca₂ZnN₂.[1][3] |
| Metallic Sheen | Unreacted Calcium | Visual inspection. Reaction with a small amount of water will produce H₂ gas if Ca metal is present. | Increase reaction time or temperature. Using finely divided calcium can also promote a more complete reaction.[10] |
Quantitative Data: Decomposition Temperatures of Ca₃N₂ and Common Impurities
The following table summarizes the key decomposition temperatures that are crucial for designing purification protocols.
| Compound | Decomposition/Reaction Temperature (°C) | Products of Decomposition/Reaction | Notes |
| Ca(OH)₂ | 300 - 480 | CaO + H₂O | Mass loss observable in TGA.[1] |
| CaCO₃ | 600 - 850 | CaO + CO₂ | A potential impurity if CO₂ is present. Mass loss observable in TGA.[1] |
| Ca₂ZnN₂ | > 700 | Decomposes | This property is used for its removal from the Ca₃N₂ product.[1][3] |
| Ca₃N₂ | > 1195 (Melting Point) | 3Ca + N₂ | Stable at typical purification temperatures for other impurities.[1][2] |
Experimental Protocols
Protocol 1: Purification of Ca₃N₂ by Annealing to Remove Ca₂ZnN₂
This protocol describes the removal of the mixed nitride impurity Ca₂ZnN₂ from a Ca₃N₂ sample synthesized using a zinc-calcium alloy.
-
Sample Preparation:
-
Handle the impure Ca₃N₂ sample exclusively within an inert atmosphere glovebox to prevent reaction with air and moisture.
-
Place the sample in a crucible made of a non-reactive material (e.g., alumina, nickel).
-
-
Furnace Setup:
-
Place the crucible containing the sample into a tube furnace.
-
Seal the furnace and purge thoroughly with a high-purity inert gas (e.g., argon or nitrogen) to remove any residual air and moisture.
-
-
Annealing Process:
-
Maintain a continuous flow of the inert gas.
-
Heat the furnace to a temperature between 750°C and 800°C. This is above the decomposition temperature of Ca₂ZnN₂ but well below the melting point of Ca₃N₂.
-
Hold the sample at this temperature for 2-4 hours to ensure complete decomposition of the Ca₂ZnN₂.
-
-
Cooling and Recovery:
-
Turn off the furnace and allow it to cool to room temperature under the continuous flow of inert gas. This is critical to prevent oxidation of the hot Ca₃N₂.
-
Once at room temperature, transfer the crucible back into an inert atmosphere glovebox for sample recovery and storage.
-
Protocol 2: Purity Assessment using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to identify and quantify thermally unstable impurities like Ca(OH)₂ in a Ca₃N₂ sample.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated.
-
Set up a high-purity inert gas (e.g., nitrogen) flow through the instrument to provide a stable, non-reactive atmosphere.
-
-
Sample Loading:
-
Inside an inert atmosphere glovebox, load a small, representative amount of the Ca₃N₂ sample (typically 5-10 mg) into a TGA crucible.
-
Seal the sample in an airtight container for transfer to the TGA instrument to minimize atmospheric exposure.
-
Quickly transfer the crucible to the TGA autosampler or balance.
-
-
TGA Measurement:
-
Begin the inert gas flow in the TGA.
-
Program the TGA to heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to approximately 1000°C.
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
A mass loss in the 300-480°C range is indicative of the decomposition of Ca(OH)₂ to CaO and H₂O.[1]
-
The percentage of mass lost in this region can be used to quantify the initial amount of Ca(OH)₂ impurity.
-
Visualizations
Below is a troubleshooting workflow for the synthesis and purification of Ca₃N₂.
Caption: Troubleshooting workflow for identifying and resolving impurities in Ca₃N₂ synthesis.
References
- 1. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 2. webqc.org [webqc.org]
- 3. US7141228B2 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 4. WO2004005185A1 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 5. Calcium nitride - Wikipedia [en.wikipedia.org]
- 6. materion.com [materion.com]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. ltschem.com [ltschem.com]
- 9. fishersci.it [fishersci.it]
- 10. Calcium nitride [chembk.com]
- 11. heegermaterials.com [heegermaterials.com]
Technical Support Center: Tricalcium Dinitride (Ca₃N₂) Powder X-Ray Diffraction (PXRD) Analysis
Here is a technical support center for troubleshooting powder XRD patterns of tricalcium dinitride.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Given the material's high reactivity, successful PXRD analysis hinges on meticulous sample handling and preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its PXRD analysis challenging?
This compound (Ca₃N₂) is an inorganic compound that is highly reactive and sensitive to air and moisture.[1][2][3] Upon exposure, it readily reacts with water—even moisture in the air—to form calcium hydroxide (B78521) (Ca(OH)₂) and ammonia.[3][4] This extreme sensitivity means that improper sample handling can lead to rapid degradation, resulting in PXRD patterns that show impurities or an amorphous background, rather than the pure crystalline phase of Ca₃N₂.
Q2: What are the common crystalline phases of this compound?
The most commonly encountered polymorph of this compound at ambient pressure is α-Ca₃N₂.[3][4] This phase crystallizes in a cubic anti-bixbyite structure with the space group Ia-3.[1][3][4]
Q3: What are the most likely impurities to appear in a Ca₃N₂ PXRD pattern?
The most common impurities are degradation products and unreacted starting materials.
-
Calcium Hydroxide (Ca(OH)₂): Forms from the reaction of Ca₃N₂ with moisture.[3]
-
Calcium Oxide (CaO): Forms when calcium burns in air during synthesis or if the Ca₃N₂ sample is exposed to oxygen at elevated temperatures.[3][4]
-
Unreacted Calcium (Ca): May be present if the initial nitridation reaction was incomplete.[4]
Troubleshooting Guide
Problem: My PXRD pattern shows unexpected peaks that do not match the reference pattern for α-Ca₃N₂.
-
Possible Cause: Sample degradation due to exposure to air or moisture.
-
Solution: The handling of Ca₃N₂ must be performed under a strictly inert and dry atmosphere, such as in a nitrogen-filled glovebox.[5] Use a specialized air-tight sample holder for the PXRD measurement to protect the sample from the ambient environment.[6][7][8]
-
Possible Cause: Incomplete synthesis reaction.
-
Solution: The direct reaction of calcium metal with nitrogen gas is highly exothermic, which can lead to the melting of calcium and the formation of a passivating nitride layer that stops the reaction.[4] Review and optimize your synthesis parameters, such as temperature, nitrogen pressure, and reaction time, to ensure the reaction goes to completion.[1]
Problem: The peaks in my pattern are significantly broadened.
-
Possible Cause: Small crystallite size or high lattice strain.
-
Solution: Peak broadening is inversely related to the crystallite size; smaller crystallites result in broader peaks.[8][9] This is common in nanocrystalline materials. You can estimate the crystallite size using the Scherrer equation. If larger crystals are desired, consider annealing the sample at an appropriate temperature under an inert atmosphere to promote crystal growth.
Problem: The background of my pattern is high and noisy.
-
Possible Cause: Amorphous content or scattering from the sample holder.
-
Solution: A high background can indicate the presence of an amorphous phase, which could be a result of sample degradation or excessive force during sample grinding.[8] Additionally, the protective film (e.g., Kapton) on an air-sensitive sample holder can contribute to the background.[7] To isolate the cause, run a PXRD scan of the empty sample holder. To reduce noise, ensure the sample surface is smooth and increase the data collection time.[8]
Problem: The relative intensities of my diffraction peaks do not match the reference data.
-
Possible Cause: Preferred orientation of crystallites.
-
Solution: Preferred orientation occurs when plate-like or needle-shaped crystals align in a non-random way, which can alter the relative intensities of the diffraction peaks. This is often induced by pressing the powder into the sample holder.[6] To minimize this effect, grind the sample to achieve more uniform particle shapes and apply gentle pressure during sample mounting.[8][10]
Data Presentation
Table 1: Calculated Powder XRD Pattern for α-Ca₃N₂ Data corresponds to the cubic (Ia-3) phase, calculated using Cu Kα radiation (λ = 1.5406 Å). Data sourced from the Materials Project.[11]
| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |
| 23.95 | 3.71 | 22 |
| 27.75 | 3.21 | 100 |
| 34.12 | 2.63 | 41 |
| 39.92 | 2.26 | 59 |
| 42.11 | 2.14 | 2 |
| 45.34 | 2.00 | 25 |
| 51.35 | 1.78 | 13 |
| 56.88 | 1.62 | 21 |
| 62.03 | 1.49 | 15 |
| 66.89 | 1.40 | 11 |
Experimental Protocols
Protocol: Preparation of an Air-Sensitive Sample (Ca₃N₂) for Powder XRD
This protocol outlines the necessary steps to prepare a highly air- and moisture-sensitive sample like this compound for PXRD analysis.
-
Environment: Perform all sample manipulations inside a glovebox with a dry, inert atmosphere (e.g., N₂ or Ar) with O₂ and H₂O levels below 1 ppm.
-
Sample Homogenization: If necessary, gently grind the Ca₃N₂ powder using an agate mortar and pestle inside the glovebox to ensure a fine, homogeneous powder with a particle size of 5-10 microns.[8] Avoid excessive grinding, which can introduce amorphous content.
-
Holder Preparation: Use a specialized air-tight sample holder designed for air-sensitive materials. These holders typically consist of a base with a sample well, a protective polymer film (e.g., Kapton), and a sealing ring.[6][7]
-
Sample Loading: Place a small amount of the Ca₃N₂ powder into the well of the sample holder base. Gently level the surface with a spatula to ensure it is flat and flush with the holder surface. Do not press down hard, as this can cause preferred orientation.[6]
-
Sealing the Holder: Carefully place the Kapton film over the sample well.[6] Place the sealing ring on top of the film and press down firmly and evenly to create an airtight seal.[6]
-
Transfer and Measurement: Once sealed, the sample holder can be safely removed from the glovebox and transferred to the diffractometer for measurement. Minimize the time between removal from the glovebox and the start of the analysis.
-
Data Collection: Perform the XRD scan. If a high background is observed, remember to account for potential scattering from the Kapton film.
Mandatory Visualization
Caption: Troubleshooting workflow for Ca₃N₂ PXRD patterns.
References
- 1. webqc.org [webqc.org]
- 2. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 3. Calcium nitride - Wikipedia [en.wikipedia.org]
- 4. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 5. fauske.com [fauske.com]
- 6. youtube.com [youtube.com]
- 7. Sample holders for air-sensitive materials | Malvern Panalytical [malvernpanalytical.com]
- 8. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. mp-844: Ca3N2 (cubic, Ia-3, 206) [legacy.materialsproject.org]
Technical Support Center: Tricalcium Dinitride (Ca3N2) Thin Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tricalcium dinitride (Ca₃N₂) thin films. Given the material's inherent instability, this guide emphasizes protocols and solutions for common challenges encountered during synthesis, handling, and characterization.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Problem 1: Rapid Film Degradation and Discoloration Upon Air Exposure
Question: My freshly deposited Ca₃N₂ thin film, which initially has a reddish-brown appearance, rapidly turns into a whitish or transparent layer within minutes of exposure to ambient air. What is happening and how can I prevent this?
Answer:
This rapid change is the most common stability issue with Ca₃N₂ and is caused by a chemical reaction with moisture and oxygen in the atmosphere. The primary degradation mechanism is the hydrolysis of Ca₃N₂ to form calcium hydroxide (B78521) (Ca(OH)₂) and ammonia (B1221849) (NH₃) gas.
Possible Causes and Solutions:
-
Exposure to Ambient Atmosphere: Ca₃N₂ is extremely sensitive to humidity. Even brief exposure to air can initiate rapid decomposition. The decomposition time for similar alkaline earth nitrides, like Mg₃N₂, can be less than a minute for a 500 nm thick film.
-
Residual Water in Deposition Chamber: A high base pressure in your deposition system may indicate the presence of residual water vapor, which can react with the film during and immediately after growth.
-
Contaminated Substrate: The substrate surface may have adsorbed water molecules prior to deposition.
Recommended Actions:
-
Immediate In-Situ Passivation: This is the most critical step. Before removing the film from the vacuum environment, deposit a protective capping layer. Materials like magnesium oxide (MgO), aluminum oxide (Al₂O₃), or silicon nitride (SiNₓ) are effective barriers against moisture. An in-situ deposited MgO cap has been shown to increase the lifetime of similar Mg₃N₂ films from minutes to several weeks.[1]
-
Glovebox Handling: All ex-situ handling and characterization must be performed in an inert-atmosphere glovebox (e.g., filled with N₂ or Ar) with very low H₂O and O₂ levels (typically <1 ppm).
-
System Bake-out: Ensure your deposition chamber is properly baked out to achieve an ultra-high vacuum (UHV) base pressure (<10⁻⁸ Torr) to minimize residual water. A residual gas analyzer can be used to confirm low partial pressures of water.
-
Substrate Preparation: Perform a high-temperature bake-out of your substrate in the UHV chamber immediately before deposition to desorb any physisorbed water.
Problem 2: Poor Film Quality and Presence of Defects
Question: My Ca₃N₂ films exhibit poor crystallinity, surface roughness, or contain numerous defects like pinholes and nodules. What are the likely causes during deposition?
Answer:
The quality of nitride thin films is highly dependent on deposition parameters. Defects can compromise the film's properties and create pathways for accelerated environmental degradation.
Possible Causes and Solutions:
-
Sub-optimal Deposition Parameters: Incorrect substrate temperature, nitrogen partial pressure (in reactive sputtering), or metal flux (in MBE) can lead to amorphous growth, phase impurities, or non-stoichiometric films.
-
Substrate Contamination: Particulates or an unclean surface can act as nucleation sites for defects that propagate through the film.[2][3]
-
Target Poisoning (Reactive Sputtering): In reactive sputtering, an excessive nitrogen flow can cause a nitride layer to form on the calcium target itself, leading to an unstable deposition rate and arcing.[4][5]
Recommended Actions:
-
Optimize Growth Temperature: For MBE of similar alkaline earth nitrides (Mg₃N₂), growth temperatures are typically low, in the range of 150-330°C, to prevent decomposition while providing enough thermal energy for crystallization.[3][6]
-
Control Nitrogen Flux/Pressure: In reactive sputtering, carefully control the N₂ flow rate to operate in the transition region between metallic and poisoned target modes for stable deposition.[4] For MBE, use a high-purity nitrogen plasma source and maintain a near-unity III/N flux ratio.
-
Thorough Substrate Cleaning: Use a multi-step chemical cleaning process followed by in-vacuum degassing or plasma etching to ensure a pristine substrate surface before deposition.[3]
-
Monitor Growth In-Situ: Use techniques like Reflection High-Energy Electron Diffraction (RHEED) to monitor crystallinity and growth mode in real-time during MBE.[7][8] For sputtering, monitor target voltage, which changes significantly with the degree of target poisoning.
Frequently Asked Questions (FAQs)
-
Q1: Why are this compound thin films so unstable? A1: The instability stems from the high reactivity of the nitride ion (N³⁻). Ca₃N₂ is an ionic compound that readily reacts with water (hydrolysis) to form the more thermodynamically stable calcium hydroxide (Ca(OH)₂) and ammonia (NH₃). This reaction is often rapid and aggressive, especially in humid environments.
-
Q2: What is the primary chemical reaction for Ca₃N₂ degradation in air? A2: The primary degradation reaction is with water vapor in the air: Ca₃N₂(s) + 6H₂O(g) → 3Ca(OH)₂(s) + 2NH₃(g) This reaction converts the solid nitride film into solid calcium hydroxide and ammonia gas, leading to significant changes in morphology, composition, and electronic properties.
-
Q3: What are the best materials for passivating Ca₃N₂ thin films? A3: The ideal passivation layer should be dense, chemically inert, and an excellent barrier to moisture and oxygen. It must also be depositable in-situ. Good candidates include:
-
Q4: How does the instability affect the film's properties? A4: Degradation fundamentally alters the material. The formation of Ca(OH)₂ and loss of nitrogen changes the film from a semiconductor to an insulator, drastically increasing its electrical resistivity. The optical properties, such as refractive index and bandgap, will also change significantly. Morphologically, the film may become rough, porous, or delaminate.
Quantitative Data on Stability
Quantitative data for Ca₃N₂ is scarce in the literature. However, data from the closely related Mg₃N₂ provides a valuable reference for the expected behavior and timescale of degradation.
| Parameter | Material | Condition | Observation | Reference |
| Degradation Time Constant | Mg₃N₂ thin film (~500 nm) | Ambient Air | Decomposes in < 1 minute | [1] |
| Stabilization Method | Mg₃N₂ thin film | In-situ MgO capping layer | Lifetime increased from minutes to several weeks | [1][12] |
| Degradation Product | Mg₃N₂ powder | Ambient Air (24h) | Complete conversion to Mg(OH)₂ observed via XRD | [13] |
Experimental Protocols
Protocol 1: In-Situ Passivation of Ca₃N₂ Thin Films
This protocol outlines the critical step of depositing a protective capping layer immediately after Ca₃N₂ synthesis without breaking vacuum. The example uses reactive sputtering for the capping layer.
Methodology:
-
Completion of Ca₃N₂ Growth: Once the desired thickness of the Ca₃N₂ film is achieved, cease the calcium and nitrogen fluxes.
-
Maintain Vacuum: Keep the sample under UHV conditions. Do not turn off substrate heating immediately if the capping layer deposition requires an elevated temperature.
-
Prepare for Capping Layer Deposition: Without breaking vacuum, switch to the material source for the passivation layer (e.g., an Aluminum target for Al₂O₃).
-
Deposit Capping Layer:
-
Introduce the necessary sputtering gases (e.g., Argon and Oxygen for Al₂O₃).
-
Ignite the plasma and deposit a dense, pinhole-free capping layer. A thickness of 5-20 nm is typically sufficient to act as a barrier.
-
-
Cooldown: After deposition, turn off the plasma and gas flows. Allow the sample to cool to room temperature under vacuum.
-
Sample Transfer: Vent the chamber with a high-purity inert gas (e.g., Nitrogen or Argon). Immediately transfer the passivated sample to an inert-atmosphere glovebox for storage and subsequent characterization.
Protocol 2: Synthesis of Mg₃N₂ Thin Films via Plasma-Assisted MBE
As a proxy for Ca₃N₂, this protocol provides typical parameters for the growth of Mg₃N₂ thin films, which shares similar stability challenges.
Deposition Parameters:
| Parameter | Value | Notes |
| Substrate | MgO (100) | Other substrates like Si or Sapphire can be used but may result in polycrystalline films. |
| Substrate Temperature | 150 - 330 °C | Lower temperatures are required to prevent film decomposition. |
| Base Pressure | < 1 x 10⁻⁸ Torr | Critical for minimizing H₂O and O₂ contamination. |
| Nitrogen Source | RF Plasma Source | Provides reactive atomic nitrogen. |
| N₂ Background Pressure | ~10⁻⁵ Torr | Maintained during growth. |
| Mg Effusion Cell Temp. | 360 - 450 °C | Varies by system; calibrated to achieve desired flux. |
| Typical Growth Rate | ~0.028 nm/s | Slow growth rates often lead to higher quality films. |
Methodology:
-
Substrate Preparation: The MgO substrate is annealed in-situ at high temperature (e.g., 1000°C) to ensure a clean, crystalline surface, then cooled to the growth temperature.[6]
-
Source Stabilization: The Mg effusion cell is heated to a stable temperature corresponding to the desired metal flux. The nitrogen plasma is ignited and stabilized.
-
Growth Initiation: The shutter for the Mg source is opened to begin deposition onto the substrate in the presence of the active nitrogen flux.
-
In-Situ Monitoring: The growth is monitored in real-time using RHEED to observe the film's crystal structure and surface morphology.
-
Growth Termination: Once the desired thickness is reached, the Mg shutter is closed, and the nitrogen plasma is extinguished.
-
Passivation: Proceed immediately with Protocol 1 to deposit a protective capping layer before cooling and removing the sample.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasma-Assisted Molecular Beam Epitaxy Growth of Mg3N2 and Zn3N2 Thin Films. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. hzdr.de [hzdr.de]
- 6. researchgate.net [researchgate.net]
- 7. jove.com [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Metastabli β-Ca₃N₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of metastable beta-calcium nitride (β-Ca₃N₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for metastable β-Ca₃N₂?
A1: There are two main established methods for the synthesis of metastable β-Ca₃N₂:
-
Direct Nitridation of Calcium Metal: This involves the reaction of freshly distilled calcium metal with nitrogen gas at a controlled temperature of approximately 700 K.[1]
-
Reaction of Calcium Subnitride (Ca₂N): This method involves the reaction of Ca₂N with nitrogen gas at a lower temperature of around 500 K.[1]
Q2: What is the crystal structure of metastable β-Ca₃N₂?
A2: Metastable β-Ca₃N₂ possesses a rhombohedral crystal structure and is isostructural with corundum (α-Al₂O₃).[1] It belongs to the space group R-3c.
Q3: At what temperature does metastable β-Ca₃N₂ transform into the stable α-Ca₃N₂ phase?
A3: The metastable β-Ca₃N₂ phase undergoes a monotropic transformation to the stable cubic α-Ca₃N₂ phase at approximately 810 K.[1] It is crucial to maintain the reaction and cooling temperatures below this threshold to isolate the β-phase.
Q4: What are the expected properties of β-Ca₃N₂?
A4: β-Ca₃N₂ is a diamagnetic semiconductor.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of metastable β-Ca₃N₂.
Problem 1: Incomplete reaction or low yield in the direct nitridation of calcium metal.
Cause A: Formation of a passivating nitride layer. The direct reaction of calcium metal with nitrogen is highly exothermic. This can cause the local temperature to rise significantly, leading to the melting of calcium and the formation of a dense, non-porous layer of calcium nitride on the surface. This passivation layer acts as a barrier, preventing further reaction between the nitrogen gas and the unreacted calcium metal, thus leading to an incomplete reaction.
Solution:
-
Temperature Control: Precise and uniform temperature control is critical. Employ a programmable tube furnace with a reliable temperature controller to maintain the reaction temperature at 700 K. Avoid rapid heating rates.
-
Calcium Form: Use calcium in a form that maximizes surface area, such as fine filings or turnings, to promote a more controlled and complete reaction.
-
Flowing Nitrogen: Conduct the reaction under a continuous flow of high-purity, dry nitrogen gas. This helps to remove heat from the reaction zone and ensures a constant supply of reactant.
Cause B: Impurities on the calcium metal surface. The presence of a native oxide layer (CaO) on the surface of the calcium metal can inhibit the nitridation reaction.
Solution:
-
Use of Freshly Distilled Calcium: The literature emphasizes the use of "freshly distilled" calcium metal to ensure a clean, oxide-free surface for reaction.[1] If distillation is not feasible, mechanical cleaning of the calcium surface under an inert atmosphere immediately before use may be attempted, though its effectiveness may be limited.
Problem 2: Formation of the stable α-Ca₃N₂ phase instead of the metastable β-Ca₃N₂ phase.
Cause: Exceeding the phase transition temperature. If the reaction temperature or the local temperature due to the exothermic reaction exceeds the transformation temperature of approximately 810 K, the metastable β-phase will irreversibly convert to the more stable α-phase.[1]
Solution:
-
Strict Temperature Monitoring: Continuously monitor the temperature of the reaction vessel. It is advisable to place the thermocouple in close proximity to the reactants.
-
Controlled Heating and Cooling: Implement a slow and controlled heating ramp to the target temperature of 700 K. After the reaction is complete, ensure a controlled cooling ramp to room temperature, remaining well below 810 K at all times.
-
Alternative Synthesis Route: Consider the synthesis route using Ca₂N as a precursor, which is performed at a lower temperature (500 K) and is less exothermic, reducing the risk of overshooting the transition temperature.[1]
Problem 3: Product contamination with calcium oxide (CaO) or other impurities.
Cause A: Leaks in the reaction setup. Calcium metal is highly reactive and will readily react with any oxygen or moisture present in the reaction system, leading to the formation of calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂).
Solution:
-
Leak-Tight System: Ensure all connections in the gas delivery system and the reaction tube are hermetically sealed. Perform a leak check before starting the experiment.
-
High-Purity Gas: Use high-purity, anhydrous nitrogen gas. The use of an in-line gas purifier to remove any trace oxygen and moisture is highly recommended.
Cause B: Contaminated precursors. The starting calcium metal or Ca₂N may already be partially oxidized.
Solution:
-
Precursor Purity: Use high-purity starting materials. Store calcium metal and Ca₂N under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.
Data Presentation
Table 1: Synthesis Parameters for Metastable β-Ca₃N₂
| Parameter | Method 1: Direct Nitridation of Ca | Method 2: Reaction of Ca₂N |
| Precursor(s) | Freshly distilled Calcium metal, Nitrogen gas | Ca₂N, Nitrogen gas |
| Reaction Temperature | 700 K | 500 K |
| Phase Transition Temp. | ~810 K (β to α) | ~810 K (β to α) |
| Reported Crystal System | Rhombohedral | Rhombohedral |
| Space Group | R-3c | R-3c |
Experimental Protocols
Protocol 1: Synthesis of Metastable β-Ca₃N₂ via Direct Nitridation of Calcium Metal
-
Precursor Preparation: Under an inert atmosphere (e.g., argon-filled glovebox), load freshly distilled calcium metal turnings into an alumina (B75360) or tantalum crucible.
-
Reactor Assembly: Place the crucible into the center of a quartz tube furnace. Seal the furnace and purge thoroughly with high-purity, dry nitrogen gas for at least one hour to remove any residual air and moisture.
-
Heating and Reaction: While maintaining a constant flow of nitrogen gas, heat the furnace to 700 K at a controlled rate (e.g., 5 K/min). Hold the temperature at 700 K for a sufficient duration to ensure complete nitridation (reaction time will depend on the quantity of calcium and the gas flow rate; this may require optimization).
-
Cooling: After the reaction period, cool the furnace down to room temperature at a controlled rate (e.g., 5 K/min) under a continuous flow of nitrogen gas.
-
Product Handling: Once at room temperature, transfer the product to an inert atmosphere glovebox for storage and characterization to prevent reaction with air and moisture.
Protocol 2: Synthesis of Metastable β-Ca₃N₂ from Ca₂N
-
Precursor Handling: In an inert atmosphere glovebox, load the Ca₂N powder into an appropriate crucible.
-
Reactor Setup: Place the crucible in a tube furnace and seal the system. Purge with high-purity, dry nitrogen gas.
-
Reaction: Under a flowing nitrogen atmosphere, heat the furnace to 500 K. The reaction to form β-Ca₃N₂ from Ca₂N is less exothermic and occurs at a lower temperature, reducing the risk of forming the α-phase. Hold at this temperature for a predetermined duration.
-
Cooling and Recovery: Cool the system to room temperature under nitrogen flow. Transfer the product to an inert environment for storage.
Mandatory Visualization
Caption: Workflow for the two main synthesis routes of metastable β-Ca₃N₂.
Caption: Decision tree for troubleshooting common issues in β-Ca₃N₂ synthesis.
References
Technical Support Center: Overcoming Phase Segregation in Ca₃N₂ Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges, particularly phase segregation, encountered during the synthesis of calcium nitride (Ca₃N₂).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Ca₃N₂, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My final product is contaminated with a white powder, likely Calcium Oxide (CaO) or Hydroxide (Ca(OH)₂). How can I prevent this?
A1: This is the most common issue and stems from the high reactivity of calcium metal with oxygen and the extreme sensitivity of Ca₃N₂ to moisture.[1]
-
Cause 1: Oxygen Contamination. Calcium readily reacts with trace oxygen in the reaction atmosphere, especially at high temperatures, to form CaO.[2]
-
Solution 1: High-Purity Inert Atmosphere. Ensure the synthesis is conducted under a continuous flow of high-purity, dry nitrogen or another inert gas.[1] The entire system, including the reaction tube, must be thoroughly purged of air before heating. Using an oxygen trap in your gas line is highly recommended.
-
Cause 2: Post-Synthesis Exposure to Air/Moisture. Ca₃N₂ reacts rapidly with water vapor in the air to form Ca(OH)₂ and ammonia (B1221849) (NH₃).[1][3]
-
Solution 2: Controlled Cooling and Handling. After the reaction is complete, the product must be cooled to room temperature under the inert gas flow.[1] All subsequent handling and storage must be performed in a moisture-free environment, such as an argon-filled glovebox.[1][4]
-
Cause 3: Contaminated Starting Material. The surface of the calcium metal precursor may already have an oxide layer.
-
Solution 3: Pre-treatment of Calcium. Use freshly distilled or cleaned calcium metal. Mechanical cleaning (scraping the surface) inside a glovebox immediately before use can remove the oxide layer.
Q2: The reaction seems to stop or slow down significantly after an initial period. What is happening and how can I achieve complete conversion?
A2: This issue is often due to the formation of a passivating nitride layer on the surface of the calcium metal.
-
Cause: Surface Passivation. The initial reaction forms a dense, adherent layer of Ca₃N₂ on the calcium surface. This layer acts as a barrier, preventing nitrogen gas from reaching the unreacted calcium metal underneath, which significantly slows or halts the reaction.[1][5]
-
Solution 1: Optimize Thermal Profile. The reaction rate is significantly enhanced by exploiting the allotropic transformation of calcium from a hexagonal to a body-centered cubic structure at approximately 450°C.[1] This change creates a less dense lattice, facilitating nitrogen diffusion. A two-step temperature profile can be effective:
-
Hold the temperature just above 450°C to initiate the reaction and transform the calcium structure.
-
Ramp up to a higher temperature (e.g., 750-900°C) to complete the nitridation.[3]
-
-
Solution 2: Increase Surface Area. Use calcium in a form with a high surface area, such as turnings or powder, rather than large chunks. This maximizes the initial reaction surface and can lead to more complete conversion before passivation becomes dominant.
Q3: My XRD pattern shows peaks that don't correspond to the desired α-Ca₃N₂ phase. Am I creating the wrong polymorph?
A3: Yes, Ca₃N₂ exists in multiple polymorphic forms, and the synthesis conditions dictate the final crystal structure.
-
α-Ca₃N₂: This is the most stable form at ambient conditions.[1] It is typically synthesized by direct nitridation of calcium metal at temperatures between 450°C and 900°C.[3]
-
β-Ca₃N₂: This is a metastable polymorph. It can be synthesized by reacting freshly distilled calcium with nitrogen at lower temperatures, around 700 K (427°C), or by the reaction of Ca₂N with N₂ at 500 K (227°C).[1][6]
-
γ-Ca₃N₂: This is a high-pressure phase and is not expected to form under typical laboratory synthesis conditions. Its synthesis requires pressures of several gigapascals (GPa).[1][4]
To selectively synthesize the α-phase, ensure your reaction temperature is within the optimal range of 750-900°C.[3]
Q4: I am using a solid-state metathesis reaction to produce a ternary nitride and not getting the stoichiometric product. What should I adjust?
A4: Solid-state metathesis reactions can be complex, sometimes involving stable intermediates that prevent full conversion to the desired product.
-
Cause: Formation of Stable Intermediates. In the synthesis of ternary nitrides like CaZrN₂, reactions using a 1:1 stoichiometric ratio of precursors (e.g., Ca₃N₂ and ZrCl₄) can result in a calcium-poor product. This is because stable intermediates with different oxidation states (e.g., Zr³⁺) can form early in the reaction.[7]
-
Solution: Adjust Precursor Stoichiometry. To drive the reaction to completion and form the desired stoichiometric product (with Zr⁴⁺), an excess of one precursor may be necessary. For the synthesis of CaZrN₂, using a ~20 mol% excess of Ca₃N₂ was found to be effective in reoxidizing the intermediate and yielding the stoichiometric product.[7] Careful analysis of byproducts and in-situ monitoring (if possible) can guide the optimization of precursor ratios.
Frequently Asked Questions (FAQs)
What is the most common laboratory method for synthesizing α-Ca₃N₂? The most direct and common method is the direct combination of elemental calcium and high-purity nitrogen gas at elevated temperatures (3Ca + N₂ → Ca₃N₂).[3] The reaction is typically performed in a tube furnace at temperatures between 750°C and 900°C.[3]
What are the different polymorphs of Ca₃N₂? Three primary polymorphs have been identified:
-
α-Ca₃N₂: A cubic anti-bixbyite structure, stable at ambient conditions.[1][3]
-
β-Ca₃N₂: A metastable rhombohedral structure, isotype of corundum.[6]
-
γ-Ca₃N₂: A high-pressure phase with a cubic anti-Th₃P₄ defect structure.[4]
How should I handle and store Ca₃N₂ safely? Due to its high reactivity with moisture, Ca₃N₂ requires strict handling protocols.
-
Storage: Store in a tightly sealed container inside a desiccator or, preferably, in an inert atmosphere glovebox.[1]
-
Handling: Always handle Ca₃N₂ powder inside a glovebox with a moisture and oxygen-free atmosphere.[4]
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Handle in a well-ventilated area or fume hood, as exposure to moisture will release toxic ammonia gas.[1]
What characterization techniques are best for identifying phase impurities?
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phases present in your sample. It can clearly distinguish between different Ca₃N₂ polymorphs and common impurities like CaO, Ca(OH)₂, and unreacted Ca.[4][7]
-
Elemental Analysis: Can be used to detect oxygen, carbon, or hydrogen impurities.[4]
-
Spectroscopic Methods: Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can provide detailed information on the electronic structure and local coordination environment, confirming the nitride phase.[1]
Data Presentation
Table 1: Synthesis Parameters for Direct Nitridation of Calcium
| Parameter | Value/Range | Notes |
| Reaction Temperature | 450°C - 900°C | Optimal yield is often achieved around 750°C.[3] |
| Calcium Allotropic Shift | ~450°C | Transformation to a less dense BCC structure enhances N₂ diffusion.[1] |
| Nitrogen Pressure | 1 - 2 atm | Sufficient to drive the reaction without requiring high-pressure equipment.[3] |
| Reaction Time | 3 - 4 hours | Dependent on temperature, sample mass, and particle size.[2] |
| Atmosphere | High-Purity N₂ | Continuous flow is recommended to remove trace contaminants.[1] |
Table 2: Properties of Key Ca₃N₂ Polymorphs
| Polymorph | Crystal System | Structure Type | Stability | Density (g/cm³) |
| α-Ca₃N₂ | Cubic (Ia-3) | Anti-bixbyite | Stable at ambient conditions.[1][3] | 2.670[3] |
| β-Ca₃N₂ | Rhombohedral (R-3c) | Corundum Isotype | Metastable; transforms to α-phase at ~810 K (537°C).[6] | N/A |
| γ-Ca₃N₂ | Cubic (I-43d) | Anti-Th₃P₄ (defect) | High-pressure phase (>0.8 GPa).[4] | N/A |
Experimental Protocols
Protocol 1: Synthesis of α-Ca₃N₂ via Direct Nitridation
Objective: To synthesize phase-pure α-Ca₃N₂.
Materials:
-
Calcium metal turnings (high purity)
-
High-purity nitrogen gas (99.999%)
-
Alumina (B75360) or silica (B1680970) combustion boat
-
Tube furnace with gas flow control
Procedure:
-
Preparation (inside an inert atmosphere glovebox): a. Place approximately 1-2 g of calcium metal turnings into an alumina combustion boat. b. Place the boat into the center of the quartz tube of the tube furnace. c. Seal the tube furnace.
-
Purging: a. Remove the sealed tube from the glovebox and connect it to the gas lines. b. Purge the system with high-purity nitrogen gas at a flow rate of 100-200 sccm for at least 1 hour to remove all residual air and moisture.
-
Reaction: a. While maintaining the nitrogen flow, begin heating the furnace according to the following temperature program: i. Ramp to 450°C at a rate of 10°C/min and hold for 1 hour. This step facilitates the allotropic transformation of Ca.[1] ii. Ramp to 800°C at a rate of 5°C/min and hold for 4 hours.[1]
-
Cooling: a. After the hold period, turn off the furnace and allow it to cool naturally to room temperature. b. Crucially, maintain the nitrogen flow during the entire cooling process to prevent oxidation of the hot product.[1]
-
Product Recovery: a. Once at room temperature, close the gas valves and transfer the entire sealed tube back into the glovebox. b. Open the tube inside the glovebox and recover the red-brown Ca₃N₂ product.[3] c. Store the product in a sealed vial inside the glovebox.
Visualizations
References
- 1. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 2. nanotrun.com [nanotrun.com]
- 3. webqc.org [webqc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. US7141228B2 - Method for calcium nitride synthesis - Google Patents [patents.google.com]
- 6. Beta-Ca3N2, a metastable nitride in the system Ca-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. perssongroup.lbl.gov [perssongroup.lbl.gov]
Technical Support Center: Tricalcium Dinitride (Ca3N2) Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding contamination sources in the precursors for tricalcium dinitride (Ca₃N₂) synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: My final Ca₃N₂ product is contaminated with calcium oxide (CaO), even though my reaction was performed under a nitrogen atmosphere. What is the likely source of this oxygen contamination?
A1: Oxygen contamination leading to CaO formation is a common issue and can originate from several sources related to your precursors:
-
Calcium Metal Precursor: The surface of the calcium metal can have a native oxide layer (CaO) or hydroxide (B78521) layer (Ca(OH)₂) due to exposure to air. Additionally, the bulk calcium may contain dissolved oxygen or oxide inclusions.
-
Nitrogen Gas Precursor: The nitrogen gas used may not be sufficiently pure and could contain trace amounts of oxygen (O₂) or water vapor (H₂O).
-
Reaction Environment: Leaks in your reaction setup can introduce atmospheric oxygen and moisture.
To troubleshoot, you should first verify the purity of your nitrogen gas and the integrity of your experimental setup. If the issue persists, focus on pretreating the calcium metal precursor.
Q2: I am observing unexpected side reactions and poor yield in my Ca₃N₂ synthesis. Could impurities in my calcium metal be the cause?
A2: Yes, impurities in the calcium metal precursor are a frequent cause of side reactions and reduced yield. Metallic impurities can alter the reaction kinetics or lead to the formation of ternary nitrides.
-
Alkali and Alkaline Earth Metals (Na, K, Mg, Sr): These elements can also react with nitrogen, potentially forming their own nitrides and contaminating the final product.
-
Transition Metals (Fe, Ni, Cu): These can act as catalysts or form stable alloys and intermetallic compounds with calcium, interfering with the primary reaction.
Refer to the supplier's certificate of analysis (CoA) for your calcium metal and consider using a higher purity grade if you suspect metallic contamination.
Q3: How can I detect and quantify contamination in my calcium and nitrogen precursors before starting the synthesis?
A3: Proactive analysis of your precursors is crucial for successful synthesis. Several analytical techniques can be employed:
-
For Calcium Metal:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to quantify metallic impurities.
-
X-ray Photoelectron Spectroscopy (XPS) is effective for identifying surface oxide and hydroxide layers.
-
-
For Nitrogen Gas:
-
Gas Chromatography (GC) with a suitable detector (e.g., TCD or HID) can separate and quantify gaseous impurities like O₂, H₂O, and CO₂.
-
Online gas analyzers equipped with oxygen and moisture sensors can provide real-time monitoring of your gas stream.
-
A detailed protocol for a common analytical method is provided in the "Experimental Protocols" section below.
Data Presentation: Precursor Impurity Levels
The following tables summarize typical impurity levels found in different grades of calcium metal and nitrogen gas precursors. This data is illustrative and you should always refer to the certificate of analysis provided by your specific supplier.
Table 1: Typical Metallic Impurity Concentrations in Calcium Metal
| Impurity Element | Standard Purity (99.5%) | High Purity (99.95%) | Ultra-High Purity (99.995%) |
| Magnesium (Mg) | < 1000 ppm | < 100 ppm | < 10 ppm |
| Aluminum (Al) | < 500 ppm | < 50 ppm | < 5 ppm |
| Iron (Fe) | < 200 ppm | < 20 ppm | < 2 ppm |
| Silicon (Si) | < 200 ppm | < 20 ppm | < 2 ppm |
| Manganese (Mn) | < 100 ppm | < 10 ppm | < 1 ppm |
Table 2: Common Impurity Levels in Commercial Nitrogen Gas Grades
| Gas Grade | Purity | Oxygen (O₂) | Water (H₂O) | Total Hydrocarbons (THC) |
| Industrial Grade | 99.5% | < 50 ppm | < 20 ppm | < 10 ppm |
| High Purity (HP) | 99.998% | < 2 ppm | < 3 ppm | < 0.5 ppm |
| Ultra-High Purity (UHP) | 99.999% | < 1 ppm | < 1 ppm | < 0.1 ppm |
Experimental Protocols
Protocol 1: Analysis of Metallic Impurities in Calcium Metal via ICP-MS
This protocol outlines a general procedure for determining the concentration of metallic impurities in a calcium metal sample.
Objective: To quantify trace metallic contaminants in calcium metal.
Materials:
-
Calcium metal sample
-
High-purity nitric acid (HNO₃)
-
Deionized water (18 MΩ·cm)
-
ICP-MS instrument
-
Certified multi-element standards for calibration
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), carefully clean the surface of the calcium metal sample by mechanical scraping to remove the outer oxide layer.
-
Weigh approximately 100 mg of the cleaned calcium metal into a clean PTFE vessel.
-
Slowly and carefully add 10 mL of 2% high-purity nitric acid to the vessel to dissolve the sample. The reaction can be vigorous; perform this in a fume hood.
-
Once the sample is fully dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards using the certified multi-element standard solutions. The concentration range should bracket the expected impurity levels.
-
Prepare a blank solution using the same nitric acid and deionized water.
-
-
Sample Analysis:
-
Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-MS instrument.
-
Measure the ion intensity for the elements of interest.
-
Generate a calibration curve for each element and use it to calculate the concentration of impurities in the sample solution.
-
-
Data Calculation:
-
Calculate the concentration of each impurity in the original solid calcium metal sample, accounting for the initial mass and dilution factor. Express the final results in ppm (μg/g).
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for CaO Contamination
Caption: A logical workflow for identifying the source of CaO contamination.
Diagram 2: Relationship of Precursor Purity to Final Product Quality
Caption: Contamination pathways from precursors to the final product.
Validation & Comparative
Unraveling the Crystal Structure of Tricalcium Dinitride: A Comparative Guide
A comprehensive analysis of experimental and theoretical data provides a validated understanding of the polymorphic nature of tricalcium dinitride (Ca₃N₂), a material with significant applications in synthetic chemistry and materials science. This guide offers a comparative overview of the crystallographic data, experimental protocols, and theoretical models used to elucidate its various structural forms.
This compound (Ca₃N₂) is a key binary nitride that exhibits a range of crystal structures depending on temperature and pressure. The accurate determination and validation of these structures are crucial for understanding its physical and chemical properties and for predicting its behavior in different applications. This guide compares the experimentally determined and theoretically predicted polymorphs of Ca₃N₂, providing researchers, scientists, and drug development professionals with a consolidated resource for this important compound.
Comparative Crystallographic Data
Several polymorphs of this compound have been identified and characterized. The most common ambient-pressure phase is α-Ca₃N₂, which possesses a cubic anti-bixbyite structure.[1] At different conditions, other phases such as the metastable β-Ca₃N₂ and various high-pressure polymorphs have been observed or predicted. The crystallographic data for these phases are summarized in the table below for easy comparison.
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| α-Ca₃N₂ | Cubic | Ia-3 (206) | 11.432 | 11.432 | 11.432 | 90 | 90 | 90 | [1] |
| β-Ca₃N₂ | Rhombohedral | R-3c (167) | 6.19884 | 6.19884 | 16.62958 | 90 | 90 | 120 | [2] |
| γ-Ca₃N₂ (HP) | Cubic | I-43d (220) | 7.7212 | 7.7212 | 7.7212 | 90 | 90 | 90 | [3] |
| Pmn21 (HP) | Orthorhombic | Pmn2₁ (31) | - | - | - | 90 | 90 | 90 | [4] |
| P-3m1 (HP) | Hexagonal | P-3m1 (164) | - | - | - | 90 | 90 | 120 | [4] |
HP: High-Pressure phase. Lattice parameters for the theoretically predicted Pmn2₁ and P-3m1 phases are not available from the search results.
Experimental and Theoretical Validation Protocols
The validation of the crystal structures of this compound relies on a combination of experimental techniques and theoretical calculations.
Experimental Methodologies
High-Pressure X-ray Diffraction (XRD): A primary tool for investigating crystal structures under extreme conditions is high-pressure X-ray diffraction.
-
Protocol:
-
The Ca₃N₂ sample is loaded into a diamond anvil cell (DAC), which is capable of generating pressures of several gigapascals (GPa).
-
A pressure-transmitting medium, such as a noble gas or a fluid, is used to ensure hydrostatic or quasi-hydrostatic conditions.
-
The DAC is placed in the path of a high-intensity X-ray beam, typically from a synchrotron source.
-
As the pressure is incrementally increased, diffraction patterns are collected at each pressure point.
-
The resulting diffraction data are then analyzed using Rietveld refinement to determine the crystal structure, including the space group and lattice parameters, of the high-pressure phases.
-
Synthesis of Polymorphs: The synthesis of different Ca₃N₂ polymorphs is a prerequisite for their characterization.
-
α-Ca₃N₂ Synthesis: The α-phase is the most commonly encountered form and can be synthesized through the direct reaction of calcium metal with nitrogen gas at elevated temperatures.
-
β-Ca₃N₂ Synthesis: The metastable β-phase can be prepared by reacting freshly distilled calcium metal with nitrogen at 700 K or by the reaction of Ca₂N with N₂ at 500 K.[2] This phase monotropically transforms to the α-phase at approximately 810 K.[2]
Theoretical Methodologies
Density Functional Theory (DFT) Calculations: Theoretical calculations, particularly those based on Density Functional Theory (DFT), play a crucial role in predicting and validating crystal structures.
-
Protocol:
-
A set of candidate crystal structures for Ca₃N₂ is generated or taken from experimental data.
-
The total energy of each structure is calculated as a function of volume using a DFT code (e.g., VASP, Quantum ESPRESSO).
-
The calculations employ approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA).
-
The equation of state (e.g., Birch-Murnaghan) is fitted to the energy-volume data to determine the equilibrium lattice parameters and bulk modulus.
-
The relative stability of different polymorphs at various pressures is assessed by comparing their calculated enthalpies. Phase transitions are predicted to occur at pressures where the enthalpies of two phases become equal.
-
Workflow for Crystal Structure Validation
The process of validating a crystal structure is a multi-step endeavor that integrates experimental synthesis and characterization with theoretical modeling. The following diagram illustrates a typical workflow for the validation of the this compound crystal structure.
References
comparative analysis of alpha and beta-Ca₃N₂
A Comparative Analysis of Alpha and Beta-Ca₃N₂ for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the alpha (α) and beta (β) polymorphs of calcium nitride (Ca₃N₂), focusing on their structural, electronic, and thermal properties. The information is intended for researchers, scientists, and professionals in drug development who may utilize these materials in various applications.
Structural and Physical Properties
Alpha-Ca₃N₂ is the thermodynamically stable form of calcium nitride at ambient conditions, crystallizing in a cubic structure. In contrast, beta-Ca₃N₂ is a metastable rhombohedral phase. The key structural and physical properties are summarized in the table below.
| Property | α-Ca₃N₂ | β-Ca₃N₂ |
| Crystal System | Cubic[1][2][3] | Rhombohedral[1][4] |
| Space Group | Ia-3 (No. 206)[1][2][5] | R3c (No. 167)[1][4] |
| Lattice Parameters | a = 11.43 - 11.47 Å[2][5][6] | a = 6.1988 Å, c = 16.6296 Å[4] |
| Density | 2.60 - 2.67 g/cm³[1][2] | 2.69 g/cm³[1] |
| Appearance | Red-brown crystalline solid[2][3][7] | - |
| Melting Point | 1195 °C[2][3][7] | Transforms to α-phase before melting[1][4] |
Electronic and Thermal Properties
The electronic and thermal properties of the two polymorphs show significant differences, impacting their potential applications. α-Ca₃N₂ is an indirect bandgap semiconductor, while β-Ca₃N₂ is a diamagnetic semiconductor.
| Property | α-Ca₃N₂ | β-Ca₃N₂ |
| Band Gap | Indirect[8][9], ~1.35 eV[5] | Diamagnetic Semiconductor[4][10] |
| Thermal Stability | Stable up to its melting point of 1195 °C[2] | Metastable, transforms monotropically to α-Ca₃N₂ at ~810 K (537 °C)[1][4][6] |
| Decomposition | Decomposes in the presence of moisture to form Ca(OH)₂ and NH₃[7][11] | Reacts with moisture[7] |
Experimental Protocols
Synthesis of α-Ca₃N₂
Method: Direct Nitridation of Calcium Metal
This method involves the direct reaction of elemental calcium with nitrogen gas at elevated temperatures.
Protocol:
-
Place distilled fibrous metallic calcium in a nickel crucible.
-
Position the crucible within a tube furnace.
-
Heat the furnace to a temperature between 450°C and 1150°C under a continuous flow of purified nitrogen gas.[7] The allotropic transformation of calcium from a hexagonal close-packed to a body-centered cubic structure at approximately 450°C enhances the reaction rate by creating a less dense lattice.[1]
-
Maintain the reaction conditions for 3 to 4 hours to ensure complete nitridation.[7] The overall reaction is: 3Ca(s) + N₂(g) → Ca₃N₂(s).[1][2]
-
Cool the furnace to room temperature under the nitrogen atmosphere to prevent the formation of calcium oxide.
-
The resulting product is α-Ca₃N₂. The color of the product can vary from black (at 350°C), milky white (350-1150°C), to golden yellow (above 1150°C).[7]
Synthesis of β-Ca₃N₂
Method 1: Reaction of Freshly Distilled Calcium Metal with Nitrogen
Protocol:
-
Use freshly distilled calcium metal to ensure high purity.
-
Place the calcium metal in a suitable reaction vessel within a furnace.
-
Heat the calcium metal to 700 K (427 °C) in a controlled nitrogen atmosphere.[1][4]
-
Maintain the temperature to allow for the formation of the metastable β-Ca₃N₂ phase.
-
Cool the product to room temperature under an inert atmosphere.
Method 2: Reaction of Calcium Subnitride (Ca₂N) with Nitrogen
Protocol:
-
Synthesize or procure calcium subnitride (Ca₂N).
-
Place the Ca₂N in a reaction chamber.
-
Heat the Ca₂N to 500 K (227 °C) under a nitrogen atmosphere.[1][4]
-
Allow the reaction to proceed to form β-Ca₃N₂.
-
Cool the sample to room temperature.
Visualizations
Caption: Synthesis pathways for α-Ca₃N₂ and β-Ca₃N₂.
Caption: Thermal transformation of β-Ca₃N₂ to α-Ca₃N₂.
Caption: Key property differences between α- and β-Ca₃N₂.
References
- 1. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 2. webqc.org [webqc.org]
- 3. Calcium nitride - Wikipedia [en.wikipedia.org]
- 4. Beta-Ca3N2, a metastable nitride in the system Ca-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. nanotrun.com [nanotrun.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural, electronic, and optical properties of three types Ca3N2 from first-principles study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The vibrational spectra and decomposition of alpha-calcium nitride (alpha-Ca3N2) and magnesium nitride (Mg3N2) - pred [pred.uni-regensburg.de]
A Comparative Guide to Calcium Nitride and Other Alkaline Earth Metal Nitrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of calcium nitride (Ca₃N₂) with other key alkaline earth metal nitrides: magnesium nitride (Mg₃N₂), strontium nitride (Sr₃N₂), and barium nitride (Ba₃N₂). The information presented is collated from experimental data to assist in material selection and application development.
Introduction to Alkaline Earth Metal Nitrides
Alkaline earth metal nitrides (M₃N₂) are a class of ionic compounds formed between alkaline earth metals (Group 2) and nitrogen. These materials are characterized by their high reactivity, particularly with water, and their interesting solid-state properties which make them valuable in a range of applications, from synthetic chemistry to advanced materials. This guide focuses on the comparative analysis of their structural, thermal, and electronic properties, alongside their synthesis and potential applications.
Physical and Chemical Properties
The properties of alkaline earth metal nitrides show distinct trends down the group, influenced by the increasing ionic radius and changing electronegativity of the metal cation.
Structural Properties
Magnesium nitride, calcium nitride, and strontium nitride commonly crystallize in the cubic anti-bixbyite structure. This structure is analogous to manganese(III) oxide (Mn₂O₃), but with the cation and anion positions reversed.
| Property | Mg₃N₂ | Ca₃N₂ | Sr₃N₂ | Ba₃N₂ |
| Crystal Structure | Cubic, anti-bixbyite | Cubic, anti-bixbyite (α-phase) | Cubic, anti-bixbyite | Not well-defined, reported as ionic |
| Space Group | Ia-3 | Ia-3 | - | - |
| Lattice Parameter (a) | 9.97 Å | 11.4786 Å | - | - |
| Molar Mass ( g/mol ) | 100.95 | 148.25 | 290.87 | 439.99 |
| Density (g/cm³) | 2.712 | 2.63 | 3.87 | 4.78 |
| Appearance | Greenish-yellow powder | Reddish-brown crystalline solid | Dark gray/black powder | Orange/dark gray powder |
Thermal Stability
The thermal stability of these nitrides is a critical factor for their application in high-temperature processes.
| Property | Mg₃N₂ | Ca₃N₂ | Sr₃N₂ | Ba₃N₂ |
| Melting Point (°C) | ~1500 (decomposes)[1] | ~1200[2] | ~1200[3] | Data not available |
| Decomposition | Decomposes at 700-1500 °C to Mg and N₂[4] | Decomposes in an electric furnace at ~950°C in the presence of carbon.[2] | Stable up to melting point.[3] | Decomposes on heating to Ba and N₂.[3] |
Electronic Properties
The band gap is a key parameter determining the electronic and optical properties of these materials. While experimental data is limited for some of the heavier nitrides, available values indicate they are wide-band-gap semiconductors.
| Property | Mg₃N₂ | Ca₃N₂ | Sr₃N₂ | Ba₃N₂ |
| Band Gap (eV) | 2.8 (experimental)[1] | 1.64 (calculated) | Data not available | Data not available |
Reactivity with Water
A defining characteristic of alkaline earth metal nitrides is their vigorous reaction with water to produce the corresponding metal hydroxide (B78521) and ammonia (B1221849) gas. This reactivity makes them useful as sources of ammonia or as dehydrating agents. The general reaction is:
M₃N₂(s) + 6H₂O(l) → 3M(OH)₂(aq) + 2NH₃(g)
This reaction is common to Mg₃N₂, Ca₃N₂, Sr₃N₂, and Ba₃N₂.[3][4][5][6]
Experimental Protocols
The most common method for synthesizing alkaline earth metal nitrides is the direct reaction of the elemental metal with nitrogen gas at elevated temperatures. All procedures must be carried out in an inert, dry atmosphere due to the high reactivity of the metals and the moisture sensitivity of the nitride products.[7]
Synthesis of Magnesium Nitride (Mg₃N₂)
-
Reactants : High-purity magnesium metal powder or turnings, and dry, oxygen-free nitrogen gas.
-
Procedure : Magnesium metal is placed in an alumina (B75360) or other inert crucible within a tube furnace. The furnace is purged with dry nitrogen gas. The temperature is then raised to 650-800 °C.[8] The reaction is maintained for a period of 60-90 minutes to ensure complete nitridation.[4][8] After the reaction, the furnace is cooled to room temperature under a continuous flow of nitrogen.
-
Reaction : 3Mg(s) + N₂(g) → Mg₃N₂(s)
Synthesis of Calcium Nitride (Ca₃N₂)
-
Reactants : High-purity calcium metal (distilled, fibrous), and dry, oxygen-free nitrogen gas.
-
Procedure : Freshly cut calcium metal is placed in a nickel or tantalum boat inside a tube furnace.[2][7] The system is purged with a continuous flow of high-purity nitrogen. The temperature is increased to 450 °C.[5] A key step is leveraging the allotropic transformation of calcium at this temperature, which loosens the metal lattice and accelerates the nitridation reaction.[7] The reaction is held at this temperature for 3-4 hours.[5] The product is then cooled to room temperature under the inert nitrogen atmosphere.[7]
-
Reaction : 3Ca(s) + N₂(g) → Ca₃N₂(s)
Synthesis of Strontium Nitride (Sr₃N₂)
-
Reactants : High-purity strontium metal, and dry, oxygen-free nitrogen gas.
-
Procedure : Strontium metal is placed in an inert crucible and heated in a tube furnace under a flow of purified nitrogen gas. The temperature is maintained between 450 °C and 600 °C.[3] The reaction is typically allowed to proceed for several hours (e.g., 12 hours) to achieve a high yield.[3] The furnace is then cooled under an inert atmosphere before the product is recovered.
-
Reaction : 3Sr(s) + N₂(g) → Sr₃N₂(s)[9]
Comparative Analysis and Logical Relationships
The properties and reactivity of alkaline earth metal nitrides are governed by the characteristics of the metal cation.
Caption: Logical flow of cation properties influencing nitride characteristics.
Experimental Workflow: Direct Nitridation
The synthesis of these nitrides follows a general workflow, which is crucial for obtaining a pure product free from oxide contamination.
Caption: Standard workflow for synthesizing alkaline earth metal nitrides.
Applications
While sharing some common applications due to their similar chemical nature, each nitride has found specific niches.
-
Calcium Nitride (Ca₃N₂) : It is used as a deoxidizer in steel manufacturing, as a desulfurizing agent, and in the synthesis of other nitrogen-containing compounds.[2] It has also been explored for hydrogen storage applications and as a precursor for advanced ceramics.[2]
-
Magnesium Nitride (Mg₃N₂) : It serves as a catalyst in the synthesis of cubic boron nitride, a superhard material.[1] It is also used in the preparation of other metal nitrides and as an additive in high-strength steel smelting.[1] Its potential in optoelectronic devices is also being investigated due to its wide band gap.[1]
-
Strontium Nitride (Sr₃N₂) : It is primarily used as a raw material for high-performance ceramics and as a precursor for fluorescent materials (phosphors) used in LEDs.[3] Its high thermal stability makes it suitable for applications in extreme environments.[3]
-
Barium Nitride (Ba₃N₂) : It is used as a chemical reagent and has potential applications in electronics and as a catalyst.[6] It also serves as a precursor for ternary metal nitrides.
Conclusion
Calcium nitride and its counterparts in the alkaline earth metal group are highly reactive ionic compounds with a range of existing and potential applications in materials science and chemistry. While Ca₃N₂ is a versatile material, the choice between it and other alkaline earth metal nitrides will depend on the specific requirements of the application, such as thermal stability, electronic properties, and the desired reactivity. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in their work with these fascinating materials.
References
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 3. webqc.org [webqc.org]
- 4. Magnesium nitride - Wikipedia [en.wikipedia.org]
- 5. State true or false.The thermal decomposition reaction of Ba(N3)2 is as follows-Ba(N3)2→Ba+3N2 [infinitylearn.com]
- 6. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 7. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. webqc.org [webqc.org]
Validating Experimental Data of Calcium Nitride (Ca₃N₂) with Density Functional Theory Calculations: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data for various phases of calcium nitride (Ca₃N₂) with results obtained from Density Functional Theory (T) calculations. Detailed experimental protocols and a systematic presentation of quantitative data are included to facilitate a comprehensive understanding of the validation process.
Calcium nitride (Ca₃N₂) is an inorganic compound with several polymorphic forms, each exhibiting distinct physical properties. The validation of experimental findings with theoretical calculations is crucial for a deeper understanding of its structural and electronic characteristics. This guide focuses on the α, β, and γ phases of Ca₃N₂, presenting a side-by-side comparison of their experimentally determined and DFT-calculated properties.
Comparison of Structural and Electronic Properties
The primary phases of calcium nitride, namely α-Ca₃N₂, β-Ca₃N₂, and γ-Ca₃N₂, have been characterized both experimentally and computationally. The following tables summarize the key structural and electronic parameters for each phase, offering a clear comparison between experimental measurements and DFT predictions.
| α-Ca₃N₂ | Experimental Data | DFT Calculation |
| Crystal Structure | Cubic (anti-bixbyite)[1][2][3][4] | Cubic[3] |
| Space Group | Ia-3[1][2][3][4] | Ia-3[3] |
| Lattice Parameter (a) | 11.43 Å[3] | 11.43 Å[3] |
| Band Gap | - | 1.35 eV[3] |
| β-Ca₃N₂ | Experimental Data | DFT Calculation |
| Crystal Structure | Rhombohedral[2][5] | - |
| Space Group | R3c[2][5] | - |
| Lattice Parameters | a = 6.19884 Å, c = 16.62958 Å[5] | - |
| Properties | Diamagnetic Semiconductor[5] | - |
| γ-Ca₃N₂ | Experimental Data | DFT Calculation |
| Crystal Structure | Cubic (anti-Th₃P₄ defect)[6] | Cubic[6] |
| Space Group | I43d[6] | I43d[6] |
| Lattice Parameter (a) | 7.7212 Å[6] | - |
| Band Gap | - | 1.64 eV (with N vacancies)[6] |
| Properties | Semiconductor with inherent nitrogen vacancies[6][7] | Semiconductor with inherent nitrogen vacancies[6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental results. Below are the synthesis protocols for the different phases of Ca₃N₂.
Synthesis of α-Ca₃N₂
The stable α-phase of calcium nitride can be synthesized through direct reaction of its constituent elements at elevated temperatures.[4][8] Another common method is self-propagating high-temperature synthesis (SHS).[9]
Direct Nitridation:
-
Place high-purity calcium metal in an alumina (B75360) or molybdenum crucible.
-
Position the crucible in a tube furnace.
-
Heat the furnace to a temperature above the melting point of calcium (842 °C) under a continuous flow of high-purity nitrogen gas.
-
Maintain the temperature for several hours to ensure complete nitridation.
-
Cool the furnace to room temperature under a nitrogen atmosphere to prevent oxidation.
-
Handle the resulting red-brown crystalline solid in an inert atmosphere (e.g., argon-filled glovebox) due to its high reactivity with air and moisture.
Synthesis of β-Ca₃N₂
The metastable β-phase is prepared under more controlled conditions and at lower temperatures compared to the α-phase.[1][5]
Low-Temperature Synthesis:
-
Use freshly distilled calcium metal to ensure high purity.
-
React the calcium metal with high-purity nitrogen gas in a sealed reaction vessel at a temperature of 700 K.
-
Alternatively, react calcium subnitride (Ca₂N) with nitrogen gas at 500 K.
-
The resulting product is the β-Ca₃N₂ phase, which is metastable and will transform into the α-phase upon heating to approximately 810 K.[5]
Synthesis of γ-Ca₃N₂
The high-pressure γ-phase requires specialized equipment to achieve the necessary synthesis conditions.[6][7]
High-Pressure Synthesis:
-
Start with a sample of α-Ca₃N₂ or β-Ca₃N₂.
-
Load the sample into a high-pressure apparatus, such as a multianvil press.
-
Increase the pressure to a range of 8 to 18 GPa.
-
Simultaneously, heat the sample to temperatures between 1000 and 1200 °C.
-
In-situ synchrotron X-ray diffraction can be used to monitor the phase transformation, which has been observed to begin at pressures as low as 0.8 GPa.[6]
-
After the synthesis is complete, the sample is quenched to room temperature before releasing the pressure.
-
All handling of the synthesized γ-Ca₃N₂ must be performed under strict inert conditions.
DFT Calculation Methodology
The validation of experimental data through theoretical calculations is a critical step in materials science. Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
A typical workflow for DFT calculations to validate experimental Ca₃N₂ data is as follows:
Caption: Workflow for validating experimental Ca₃N₂ data with DFT calculations.
For the calculations on γ-Ca₃N₂, the WIEN2k software package was utilized with the Generalized Gradient Approximation (GGA) and the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional.[6] The inclusion of nitrogen vacancies in the computational model for γ-Ca₃N₂ was found to be crucial for accurately predicting its semiconducting nature.[6]
Conclusion
The comparison between experimental data and DFT calculations for calcium nitride showcases a strong agreement, particularly for the structural parameters of the α-phase. DFT calculations have also been instrumental in predicting the electronic properties, such as the band gap, and in understanding the nature of the high-pressure γ-phase, including the presence of nitrogen vacancies. The detailed experimental protocols and the outlined computational workflow provide a solid foundation for researchers to further investigate and validate the properties of Ca₃N₂ and other advanced materials. This integrated approach of experimental synthesis and theoretical modeling is indispensable for the advancement of materials science.
References
- 1. | Calcium nitride (Ca3N2) | High Purity Reagent [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Calcium nitride - Wikipedia [en.wikipedia.org]
- 5. Beta-Ca3N2, a metastable nitride in the system Ca-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Phase Confirmation of Calcium Nitride: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and phase confirmation of synthesized materials are paramount. This guide provides a comparative overview of spectroscopic techniques for the phase confirmation of calcium nitride (Ca₃N₂), a material of interest in various chemical syntheses and as a precursor for other nitrides. This document outlines the experimental data and protocols for X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy in the analysis of α-Ca₃N₂. For comparative purposes, data for an alternative metal nitride, Magnesium Nitride (Mg₃N₂), is also presented.
Introduction to Calcium Nitride (Ca₃N₂)
Calcium nitride (Ca₃N₂) is an inorganic compound that exists in several polymorphic forms, with the α-phase being the most commonly encountered crystalline structure at room temperature. It possesses a cubic anti-bixbyite crystal structure with the space group Ia-3. Due to its high reactivity, particularly with moisture and oxygen, the handling and analysis of Ca₃N₂ require specific experimental conditions to prevent sample degradation and the formation of calcium hydroxide (B78521) and calcium oxide impurities.
Comparative Spectroscopic Analysis
The positive identification of the α-Ca₃N₂ phase requires a multi-technique approach to confirm both the long-range crystalline order and the short-range chemical bonding environment. Below is a summary of the expected results from various spectroscopic methods.
X-ray Diffraction (XRD)
XRD is the primary technique for determining the crystalline phase and structure of a material. For α-Ca₃N₂, the cubic crystal system gives rise to a characteristic diffraction pattern.
Table 1: Comparison of XRD Data for α-Ca₃N₂ and α-Mg₃N₂
| Parameter | α-Ca₃N₂ | α-Mg₃N₂ |
| Crystal System | Cubic | Cubic |
| Space Group | Ia-3 (No. 206) | Ia-3 (No. 206) |
| Lattice Parameter (a) | 11.43 Å[1] | 9.95 Å |
| Calculated Principal Diffraction Peaks (2θ) for Cu Kα radiation | ||
| (222) | 22.9° | 26.8° |
| (400) | 31.5° | 36.0° |
| (431) | 38.6° | 44.2° |
| (440) | 44.7° | 51.4° |
| (622) | 54.9° | 63.4° |
Note: 2θ values for α-Ca₃N₂ are calculated based on the provided lattice parameter. Experimental values may vary slightly.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the atoms on the surface of a material. For Ca₃N₂, identifying the binding energies of the Ca 2p and N 1s core levels is crucial for confirming the nitride phase and ruling out oxide or hydroxide contamination.
Table 2: Comparison of XPS Binding Energies for Ca₃N₂ and Related Compounds
| Element & Core Level | Ca₃N₂ | CaO | Ca(OH)₂ | Mg₃N₂ |
| Ca 2p₃/₂ (eV) | ~347 eV (estimated) | 346.1 eV | 347.8 eV | - |
| N 1s (eV) | 397.2 eV[2] | - | - | ~396.5 eV |
| O 1s (eV) | - | 529.2 eV | 531.5 eV | - |
| Mg 2p (eV) | - | - | - | ~50.0 eV |
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a material, providing a fingerprint of the chemical bonds present. For the ionic Ca-N bonds in the α-Ca₃N₂ crystal lattice, characteristic vibrational bands can be observed.
Table 3: Comparison of Vibrational Spectroscopy Data for α-Ca₃N₂ and α-Mg₃N₂
| Spectroscopic Technique | α-Ca₃N₂ Main Bands (cm⁻¹) | α-Mg₃N₂ Main Bands (cm⁻¹) |
| FTIR | 436, 478, 521[1] | 415, 484[1] |
| Raman | 325, 485[2] | 255, 380, 475, 530 |
Experimental Protocols
Accurate phase confirmation is highly dependent on proper sample handling and data acquisition. Due to the air-sensitive nature of Ca₃N₂, all sample preparation and loading steps for analysis should be performed in an inert atmosphere (e.g., a glovebox).
Synthesis of α-Ca₃N₂
A common method for the synthesis of α-Ca₃N₂ is the direct reaction of calcium metal with high-purity nitrogen gas at elevated temperatures.
XRD Analysis Protocol
-
Sample Preparation: In an inert atmosphere glovebox, finely grind the Ca₃N₂ powder.
-
Sample Mounting: Load the powdered sample into a zero-background sample holder. To protect the sample from air exposure during transfer and analysis, use an airtight sample holder with an X-ray transparent dome (e.g., Kapton film).
-
Instrument Setup:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/min
-
-
Data Analysis: Perform phase identification by comparing the experimental diffractogram with reference patterns from databases (e.g., ICDD PDF-4) or calculated patterns based on the known crystal structure.
XPS Analysis Protocol
-
Sample Preparation: In an inert atmosphere glovebox, mount a small amount of the Ca₃N₂ powder onto a sample holder using double-sided conductive carbon tape.
-
Sample Transfer: Use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument's load-lock chamber to prevent air exposure.
-
Instrument Setup:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV)
-
Analysis Chamber Pressure: < 10⁻⁸ mbar
-
Survey Scan Pass Energy: 160 eV
-
High-Resolution Scan Pass Energy (Ca 2p, N 1s, O 1s, C 1s): 20-40 eV
-
-
Data Analysis: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV. Analyze the high-resolution spectra for the presence and chemical state of calcium and nitrogen. The absence of a significant O 1s peak is indicative of a pure sample.
FTIR and Raman Spectroscopy Protocol
-
Sample Preparation (FTIR): In a glovebox, mix a small amount of Ca₃N₂ powder with dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Sample Preparation (Raman): In a glovebox, place a small amount of Ca₃N₂ powder on a glass slide and seal it with a coverslip and epoxy to prevent reaction with air during measurement.
-
FTIR Instrument Setup:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
-
-
Raman Instrument Setup:
-
Excitation Laser: 532 nm or 785 nm (to minimize fluorescence)
-
Laser Power: < 5 mW (to avoid sample degradation)
-
Spectral Range: 100 - 1000 cm⁻¹
-
-
Data Analysis: Identify the characteristic vibrational bands for the Ca-N lattice and compare them with literature values.
Logical Workflow for Phase Confirmation
The confirmation of the Ca₃N₂ phase should follow a logical progression, starting with the determination of the crystal structure and followed by the verification of the chemical composition and bonding.
References
A Comparative Guide to the Synthesis of Tricalcium Dinitride (Ca₃N₂)
For Researchers, Scientists, and Drug Development Professionals
Tricalcium dinitride (Ca₃N₂), a reddish-brown crystalline solid, is a versatile inorganic compound with applications ranging from a precursor for advanced ceramic materials to a reagent in chemical synthesis. Its high reactivity and nitrogen content make it a compound of significant interest. This guide provides an objective comparison of the primary synthesis routes for Ca₃N₂, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific applications.
Comparison of Synthesis Routes
The synthesis of this compound can be broadly categorized into direct reaction of the elements and precursor-based methods. Each approach offers distinct advantages and challenges in terms of reaction conditions, yield, purity, and scalability.
| Synthesis Route | General Reaction | Typical Temperature | Reaction Time | Reported Yield | Purity | Key Advantages | Key Challenges |
| Direct Nitridation of Calcium Metal | 3Ca + N₂ → Ca₃N₂[1] | 450–900°C[1] | 3–4 hours[2] | >95% (optimal)[1] | High, but susceptible to CaO contamination | Direct, atom-economical | Highly exothermic, potential for runaway reaction; formation of a passivating nitride layer can halt the reaction[3] |
| Thermal Decomposition of Calcium Amide | 3Ca(NH₂)₂ → Ca₃N₂ + 4NH₃[3] | 800–1300°C (1000°C example)[3] | ~4 hours[3] | Up to 99.8%[3] | High, single phase reported[3] | High yield and purity; better control over reaction | Requires synthesis of the calcium amide precursor |
| Molten Zinc-Calcium Alloy with Nitrogen | 3Ca(in Zn-Ca alloy) + N₂ → Ca₃N₂ + Zn(g) | High Temperature | Not specified | High (implied) | High (implied) | Scalable; lower melting point of alloy facilitates reaction; zinc can be recycled[3][4][5] | Requires specialized equipment for spraying molten metal; potential for mixed nitride contamination if not properly controlled[5] |
| Reduction of Calcium Oxide | 3CaO + 2NH₃ → Ca₃N₂ + 3H₂O | 1000–1200°C | Not specified | Lower yields reported | Lower | Utilizes a common and inexpensive starting material | High temperatures required; lower yields compared to other methods |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of this compound. Below are protocols for the two most common laboratory-scale methods.
Direct Nitridation of Calcium Metal
This method relies on the direct reaction between calcium metal and nitrogen gas at elevated temperatures.
Materials:
-
Calcium metal (turnings or distilled crystals)
-
High-purity nitrogen gas (oxygen and moisture-free)
Equipment:
-
Tube furnace with a quartz or alumina (B75360) reaction tube
-
Boat (silica or alumina)
-
Gas purification train (e.g., copper turnings at 400°C and molecular sieves)
-
Glovebox for handling the product
Procedure:
-
Place the calcium metal in a reaction boat.
-
Position the boat in the center of the tube furnace.
-
Purge the system with high-purity nitrogen gas to remove any air and moisture. A continuous flow of nitrogen should be maintained throughout the reaction and cooling process.
-
Heat the furnace to the desired reaction temperature, typically between 750°C and 900°C. An important consideration is the allotropic transformation of calcium at approximately 450°C, which increases the reaction rate.[3]
-
Maintain the temperature for a sufficient duration, typically 3-4 hours, to ensure complete nitridation.[2] The color of the product can vary from black at lower temperatures (around 350°C) to milky white or golden yellow at higher temperatures (up to 1150°C).[2]
-
After the reaction is complete, cool the furnace to room temperature under the continuous flow of nitrogen gas to prevent oxidation of the hot product.[3]
-
Transfer the product to a glovebox for storage to prevent reaction with atmospheric moisture.[3]
Thermal Decomposition of Calcium Amide
This precursor-based method offers excellent control over the product's purity and can achieve high yields.
Materials:
-
Calcium amide (Ca(NH₂)₂)
-
Inert gas (e.g., argon) or high-purity nitrogen gas
Equipment:
-
Tube furnace
-
Reaction vessel (e.g., crucible)
-
Glovebox for handling the precursor and product
Procedure:
-
The synthesis of the calcium amide precursor is typically achieved by the reaction of calcium metal with liquid ammonia (B1221849).[3]
-
Place the calcium amide precursor in a suitable reaction vessel inside the tube furnace.
-
Purge the furnace with an inert gas or high-purity nitrogen.
-
Heat the furnace to the decomposition temperature. A reported protocol specifies heating at 1000°C for 4 hours in a nitrogen atmosphere.[3]
-
During heating, the calcium amide decomposes to form this compound and ammonia gas.
-
After the decomposition is complete, cool the furnace to room temperature under the inert or nitrogen atmosphere.
-
Handle and store the final product in a moisture-free environment, such as a glovebox.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the key synthesis routes for this compound.
References
Comparison of Crystallographic Data for Tricalcium Dinitride Polymorphs
A comparative guide to the structural refinement of tricalcium dinitride (Ca₃N₂) from diffraction data is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of structural parameters and experimental methodologies from various studies, supported by experimental data.
This compound (Ca₃N₂) is known to exist in several polymorphic forms, with its crystal structure being the subject of numerous studies, particularly under high-pressure conditions. The structural parameters for the different phases have been determined through the analysis of diffraction data, primarily using the Rietveld refinement method.
The α-form of Ca₃N₂, commonly encountered at ambient conditions, possesses a cubic anti-bixbyite structure.[1] Under increasing pressure, Ca₃N₂ undergoes phase transitions. At approximately 9.6 GPa, it transforms to a monoclinic anti-B type structure, and at around 19.5 GPa, it transitions to a hexagonal anti-A type structure.[2] Another high-pressure cubic phase, γ-Ca₃N₂, with an anti-Th₃P₄ defect structure, has also been identified.[3]
A summary of the crystallographic data for various Ca₃N₂ polymorphs, as determined by different studies, is presented in the table below.
| Phase | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Pressure (GPa) | Data Source |
| α-Ca₃N₂ (anti-C type) | Ia-3 (206) | 11.43 | 11.43 | 11.43 | 90 | 90 | 90 | 1494.81 | Ambient | Materials Project[4] |
| α-Ca₃N₂ (anti-C type) | Ia-3 (206) | 11.416(1) | 11.416(1) | 11.416(1) | 90 | 90 | 90 | 1487.6 | 0.4 | Hao et al. (2010)[2] |
| β-Ca₃N₂ | R-3c (167) | 6.604 | 6.604 | 6.604 | 90 | 90 | 120 | - | Ambient | Materials Project[5] |
| High-Pressure Phase | P6₃/mmc (194) | 3.626 | 3.626 | 6.136 | 90 | 90 | 120 | 69.9 | - | Materials Project[6] |
| High-Pressure Phase (anti-B type) | C2/m (12) | 6.133(5) | 10.618(9) | 6.840(6) | 90 | 108.97(7) | 90 | 419.8 | 15.6 | Hao et al. (2010)[2] |
| High-Pressure Phase (anti-A type) | P-3m1 (164) | 3.621(1) | 3.621(1) | 5.918(3) | 90 | 90 | 120 | 67.2 | 23.3 | Hao et al. (2010)[2] |
| γ-Ca₃N₂ | I-43d (220) | - | - | - | - | - | - | - | High Pressure | Klatyk et al. (2011)[3] |
Experimental Protocols
The structural refinement of Ca₃N₂ from diffraction data involves several key experimental steps. The following provides a general overview of the methodologies employed in the cited studies.
Sample Preparation and Handling: Calcium nitride is highly reactive with moisture and air, readily decomposing to form calcium hydroxide (B78521) and ammonia.[1] Therefore, all sample handling must be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen gas.
High-Pressure Diffraction Experiments: To investigate the high-pressure behavior of Ca₃N₂, diamond anvil cells (DACs) are commonly used. The Ca₃N₂ sample is loaded into a small hole in a gasket, which is then placed between two diamond anvils. A pressure-transmitting medium, such as silicone oil or a gas like argon, is also loaded to ensure hydrostatic pressure. The pressure is calibrated using a standard material with a known pressure-dependent property, like the fluorescence of ruby.[2]
Diffraction Data Collection: Synchrotron angle-dispersive X-ray diffraction (ADXD) is a powerful technique for collecting high-quality diffraction data from samples under high pressure.[2] The high brilliance and collimation of synchrotron radiation allow for short data collection times and high resolution. For ambient pressure studies, laboratory powder X-ray diffractometers are also utilized.[3]
Rietveld Refinement: The Rietveld method is a full-profile analysis technique used to refine crystal structure parameters from powder diffraction data.[7] The process involves fitting a calculated diffraction pattern to the experimental data by adjusting various parameters, including lattice parameters, atomic positions, and peak profile parameters.[2][8] Software packages such as FullProf are commonly used for Rietveld refinement.[3] The quality of the refinement is assessed by comparing the experimental and calculated profiles and by examining the difference curve.[2]
Visualizations
To better understand the workflow of structural refinement and the relationships between different Ca₃N₂ polymorphs, the following diagrams are provided.
Caption: A flowchart illustrating the general experimental and analytical workflow for the structural refinement of this compound from diffraction data.
Caption: A diagram showing the known phase transitions of this compound as a function of pressure and temperature.
References
- 1. Calcium nitride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. mp-1047: Ca3N2 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. m.youtube.com [m.youtube.com]
- 8. brockhouse.lightsource.ca [brockhouse.lightsource.ca]
A Comparative Guide to the Characterization of Alkaline Earth Metal Nitrides: Ca₃N₂, Mg₃N₂, and Sr₃N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key characterization data for three alkaline earth metal nitrides: calcium nitride (Ca₃N₂), magnesium nitride (Mg₃N₂), and strontium nitride (Sr₃N₂). These materials are of growing interest in various fields, including as precursors for advanced materials and in solid-state synthesis. This document cross-references experimental data to offer a comprehensive overview of their structural and electronic properties, supported by detailed experimental methodologies.
Structural and Physical Properties: A Comparative Overview
The alkaline earth metal nitrides share some structural similarities, with the α-polymorph of each crystallizing in the cubic anti-bixbyite structure.[1][2] However, their lattice parameters and densities show clear trends related to the increasing ionic radius of the cation moving down the group.
| Property | Calcium Nitride (α-Ca₃N₂) | Magnesium Nitride (Mg₃N₂) | Strontium Nitride (Sr₃N₂) |
| Crystal System | Cubic[1] | Cubic[2] | Cubic[2] |
| Space Group | Ia-3[1] | Ia-3[2] | Ia-3[2] |
| Lattice Parameter (a) | ~11.43 Å[3] | ~9.96 Å[2] | ~12.29 Å (calculated) |
| Density | ~2.63 - 2.67 g/cm³[1] | ~2.712 g/cm³[2] | ~3.87 g/cm³[2] |
| Appearance | Red-brown crystalline solid[1] | Greenish-yellow powder[2] | Golden-yellow to dark brown crystalline solid[2] |
| Melting Point | 1195 °C[1] | ~1500 °C (decomposes)[2] | ~1200 °C[2] |
Electronic Properties
These nitrides are generally considered semiconductors, with their band gaps influenced by the nature of the metal-nitrogen bond.
| Property | Calcium Nitride (α-Ca₃N₂) | Magnesium Nitride (Mg₃N₂) | Strontium Nitride (Sr₃N₂) |
| Band Gap (Eg) | ~1.35 eV (predicted)[3] | ~2.8 - 2.9 eV[2][4] | Semiconductor[5] |
| Bonding Character | Predominantly ionic[1] | Predominantly ionic[2] | Predominantly ionic[2] |
Experimental Protocols
Accurate characterization of these air-sensitive nitrides requires careful handling and specific experimental procedures.
Synthesis
A common method for the synthesis of these nitrides is the direct reaction of the elemental metal with nitrogen gas at elevated temperatures.[1][2]
-
Calcium Nitride: Reaction of elemental calcium with nitrogen gas at 450 °C.[6]
-
Magnesium Nitride: Direct nitridation of magnesium powder with N₂ gas at temperatures between 650 °C and 800 °C.[7]
-
Strontium Nitride: Burning strontium metal in nitrogen gas.[1]
Powder X-ray Diffraction (XRD)
XRD is a fundamental technique for phase identification and determination of crystal structure parameters.[8] Due to the high reactivity of these nitrides with moisture and air, special precautions are necessary.
Sample Preparation (Air-Sensitive Samples):
-
All sample handling should be performed in an inert atmosphere, such as a nitrogen-filled glovebox.[7]
-
The finely ground powder is loaded into a shallow well on a zero-background sample holder.
-
The sample surface should be flat and level with the holder's surface. A glass slide can be used for this purpose.[9]
-
The sample holder is then sealed with an X-ray transparent dome or cover (e.g., Kapton film) within the glovebox to prevent air exposure during transfer and measurement.[4][7]
Instrumentation and Data Collection (Typical Parameters):
-
X-ray Source: Cu Kα radiation is commonly used.[10]
-
Goniometer Configuration: Bragg-Brentano θ-2θ setup.[11]
-
Scan Range (2θ): A wide range, for instance, from 5° to 70°, is typically scanned to capture all relevant diffraction peaks.[8]
-
Detector: A scintillation counter or a position-sensitive detector.[12]
X-ray Photoelectron Spectroscopy (XPS)
XPS is employed to investigate the surface elemental composition and chemical states. The air-sensitive nature of these nitrides necessitates an inert transfer from a glovebox to the XPS instrument.
Sample Preparation and Transfer:
-
The sample is mounted on a holder inside a glovebox.
-
The holder is then placed in a vacuum-compatible transfer vessel.[13][14]
-
The sealed vessel is removed from the glovebox and connected to the XPS instrument's load-lock, allowing for sample transfer into the analysis chamber without exposure to air.[13]
Instrumentation and Analysis:
-
X-ray Source: A monochromatic Al Kα or Mg Kα source is typically used.
-
Analysis Chamber Pressure: Ultra-high vacuum (UHV) conditions are maintained to prevent surface contamination.
-
Charge Correction: For insulating or semiconducting samples, a charge neutralizer (e.g., an electron flood gun) may be required. The adventitious carbon C 1s peak (at ~284.8 eV) is often used as a reference for charge correction.
-
Sputter Cleaning: An argon ion gun can be used to remove surface contaminants and oxide layers, although this can potentially induce changes in the surface chemistry and should be used with caution.
Experimental Workflow for Powder XRD Analysis
The following diagram illustrates a typical workflow for the characterization of an air-sensitive nitride powder using XRD.
Caption: Workflow for Powder X-ray Diffraction of Air-Sensitive Nitrides.
References
- 1. Strontium nitride - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 5. CAS 12033-82-8: Strontium nitride (Sr3N2) | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Electronic structure and band alignment of zinc nitride, Zn3N2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. XPS analysis of air-sensitive materials | nanoFAB [nanofab.ualberta.ca]
- 13. monash.edu [monash.edu]
- 14. mmrc.caltech.edu [mmrc.caltech.edu]
comparative study of Ca₃N₂ and dicalcium nitride (Ca₂N)
Synthesis and Reactivity
The synthesis of both calcium nitrides involves the reaction of calcium metal with nitrogen gas, but the specific conditions can be tailored to favor the formation of one compound over the other. Ca₂N can also be synthesized through the reduction of Ca₃N₂.[1]
| Feature | Ca₃N₂ | Ca₂N |
| Primary Synthesis | Direct reaction of Ca metal with N₂ gas at high temperatures (typically above 450°C).[2][3] | Reaction of Ca metal dissolved in liquid sodium with nitrogen gas, or by reduction of Ca₃N₂.[1] |
| Reaction with Water | Reacts with water to produce calcium hydroxide (B78521) and ammonia.[2][4] | Expected to be highly reactive with water. |
| Thermal Stability | Melts at 1195 °C.[2][5] | Decomposes at elevated temperatures. |
| Standard Enthalpy of Formation (ΔH_f°) | -440 kJ/mol[2] | Not readily available, but expected to be less negative than Ca₃N₂. |
Experimental Protocol: Synthesis of Ca₃N₂
-
Reactants: High-purity calcium metal turnings and purified nitrogen gas.
-
Apparatus: A tube furnace with a quartz or alumina (B75360) tube, and a system for gas flow control.
-
Procedure:
-
The calcium metal is placed in an alumina boat inside the tube furnace.
-
The tube is evacuated and purged with high-purity nitrogen gas to remove any residual oxygen and moisture.
-
A continuous flow of nitrogen is maintained.
-
The furnace is heated to a temperature between 700°C and 900°C.
-
The reaction is allowed to proceed for several hours to ensure complete nitridation.
-
The furnace is then cooled down to room temperature under a nitrogen atmosphere.
-
The resulting reddish-brown Ca₃N₂ product is handled in an inert atmosphere to prevent reaction with air.[2]
-
Experimental Protocol: Synthesis of Ca₂N
-
Reactants: Ca₃N₂ powder and calcium metal as a reducing agent.
-
Apparatus: A sealed reaction vessel (e.g., a tantalum or niobium tube) that can be evacuated and heated.
-
Procedure:
-
A stoichiometric mixture of Ca₃N₂ and Ca metal is loaded into the reaction vessel inside a glovebox.
-
The vessel is sealed under vacuum.
-
The sealed vessel is heated to a high temperature (e.g., 800-1000°C) for an extended period.
-
The reaction mixture is then slowly cooled to room temperature.
-
The product, black Ca₂N, is handled under inert conditions.
-
Applications
The distinct properties of Ca₃N₂ and Ca₂N lead to different potential applications.
| Application Area | Ca₃N₂ | Ca₂N |
| Chemical Synthesis | Used as a source of nitride ions and as a precursor for other nitrogen-containing compounds.[6][7] | Investigated as a strong reducing agent in organic synthesis due to its loosely bound anionic electrons.[8] |
| Materials Science | Precursor for the synthesis of other nitride ceramics.[2] Employed in the production of phosphors for lighting applications.[5][6][7] | Potential as a 2D material with unique electronic properties.[8] Explored for applications in catalysis and as an electron emitter. |
| Other | Studied for hydrogen storage applications.[6][7] Used as a deoxidizer in steel manufacturing.[6] | Potential applications in transparent conductors and advanced electronic devices.[8][9] |
Visualized Comparisons
To better illustrate the relationships and differences between Ca₃N₂ and Ca₂N, the following diagrams are provided.
Caption: Synthesis pathways for Ca₃N₂ and Ca₂N.
Caption: Key structural differences between Ca₃N₂ and Ca₂N.
Caption: Schematic comparison of electronic band structures.
References
- 1. Dicalcium nitride, Ca2N—a 2D "excess electron" compound; synthetic routes and crystal chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. webqc.org [webqc.org]
- 3. nanotrun.com [nanotrun.com]
- 4. Calcium nitride - Wikipedia [en.wikipedia.org]
- 5. heegermaterials.com [heegermaterials.com]
- 6. nanorh.com [nanorh.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electronic and Optical Properties of Topological Electride Materials [fkf.mpg.de]
Safety Operating Guide
Essential Safety and Handling Protocols for Tricalcium Dinitride
For Immediate Reference: Key Safety and Logistical Information on Tricalcium Dinitride (Ca₃N₂)
This guide provides critical, direct guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
This compound, also known as calcium nitride, is a red-brown crystalline solid with the chemical formula Ca₃N₂.[1][2] It is a highly reactive compound that poses significant hazards upon improper handling. The primary danger stems from its violent reaction with water or moisture, which produces flammable ammonia (B1221849) gas and corrosive calcium hydroxide.[1][3] It is also classified as a flammable solid and can cause severe skin burns and eye damage upon contact.[4][5]
Personal Protective Equipment (PPE) and Hazard Mitigation
A thorough risk assessment is paramount before handling this compound. The following table summarizes the required PPE and engineering controls to mitigate the identified hazards.
| Hazard | Required Personal Protective Equipment (PPE) & Engineering Controls |
| High Reactivity with Water/Moisture | Engineering Controls: Handle in a glovebox with an inert atmosphere (e.g., argon or nitrogen) or a properly operating chemical fume hood with a face velocity of at least 100 feet per minute.[4] PPE: Ensure all PPE is completely dry. |
| Flammable Solid | Engineering Controls: Use grounding and bonding techniques to prevent electrostatic discharge.[6] Keep away from heat, sparks, open flames, and hot surfaces.[4][7] Fire Extinguisher: Use Class D fire extinguishers (for combustible metals), dry sand, or soda ash. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [8] |
| Severe Skin Burns | Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene).[4] Check gloves for integrity before each use. Body Protection: Wear a flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[7][8] For larger quantities, consider a chemical-resistant apron or suit. |
| Serious Eye Damage | Eye/Face Protection: Wear chemical safety goggles that meet EN 166 or ANSI Z87.1 standards.[7][8] A full-face shield is required in addition to goggles when handling larger quantities or when there is a splash hazard.[4] |
| Respiratory Irritation | Engineering Controls: Always handle in a well-ventilated area, preferably a certified chemical fume hood or glovebox.[4] Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges for ammonia and inorganic compounds.[4][9] |
Standard Operating Procedure for Handling this compound
This step-by-step guide outlines the essential procedures for the safe handling of this compound from preparation to cleanup.
1. Preparation and Pre-Handling Check:
- Ensure the work area (chemical fume hood or glovebox) is clean, dry, and free of incompatible materials, especially water and oxidizing agents.[4][8]
- Verify that an appropriate Class D fire extinguisher, sand, or soda ash is readily accessible.
- Confirm that a safety shower and eyewash station are nearby and unobstructed.[7][8]
- Don all required PPE as specified in the table above.
2. Handling the Compound:
- Handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air and moisture.[4][6]
- Use non-sparking tools for transferring the solid.
- Weigh the required amount in a closed container or under inert gas. Avoid leaving the container open to the atmosphere.
- If a reaction is being performed, add this compound slowly and in a controlled manner to the reaction mixture.
3. Post-Handling and Cleanup:
- Tightly seal the container of this compound immediately after use.[4]
- Decontaminate any surfaces that may have come into contact with the compound using a water-free solvent (e.g., toluene (B28343) or hexane) followed by a thorough cleaning. All cleaning materials must be disposed of as hazardous waste.
- Remove PPE carefully, avoiding cross-contamination. Wash hands and forearms thoroughly with soap and water after removing gloves.
Emergency Response Protocols
-
Skin Contact: Immediately brush off any loose particles.[6][10] Remove contaminated clothing and rinse the affected area with copious amounts of cool water for at least 15 minutes.[4] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if possible. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air.[4][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Do not allow contact with water.[6] Cover the spill with a dry, non-combustible absorbent material like sand or soda ash. Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all unused this compound and contaminated materials (e.g., gloves, weighing paper, absorbent materials) in a clearly labeled, sealed, and dry container.
-
Quenching (for small residual amounts): For experienced personnel with appropriate safety measures in place (in a fume hood, with fire extinguisher ready), small residual amounts can be slowly and carefully quenched by adding to a large volume of isopropanol (B130326) with stirring, followed by the very slow addition of water. This process generates ammonia and should be performed with extreme caution.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[11]
Diagram: The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Calcium nitride - Wikipedia [en.wikipedia.org]
- 2. Calcium nitride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. physics.purdue.edu [physics.purdue.edu]
- 5. Calcium nitride | Ca3N2 | CID 3387080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. materion.com [materion.com]
- 7. fishersci.it [fishersci.it]
- 8. fishersci.com [fishersci.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. materion.com [materion.com]
- 11. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
